Tosiben
Description
DIPYROCETYL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
may be useful in treating acute lung injury
Structure
3D Structure
Properties
IUPAC Name |
2,3-diacetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-5-3-4-8(11(14)15)10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZXMGNIUSNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045976 | |
| Record name | Dipyrocetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-79-3 | |
| Record name | Dipyrocetyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyrocetyl [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyrocetyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipyrocetyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipyrocetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipyrocetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPYROCETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5UVE254C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tosiben (Atosiban)
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban, a synthetic nonapeptide analogue of oxytocin, serves as a cornerstone in the management of preterm labor.[1] Its efficacy as a tocolytic agent stems from its targeted mechanism of action as a competitive antagonist at oxytocin and vasopressin V1a receptors.[2][3] This guide provides a comprehensive technical exploration of Atosiban's molecular interactions, the resultant downstream signaling cascades, and the physiological consequences that culminate in uterine quiescence. We will delve into the nuances of its receptor binding, its impact on intracellular second messengers, and the broader implications for uterine contractility and inflammation. This document is intended to be a definitive resource for researchers and drug development professionals seeking a deep, mechanistic understanding of Atosiban.
Introduction: The Clinical Imperative for Targeted Tocolysis
Preterm birth, defined as delivery before 37 completed weeks of gestation, remains a significant contributor to neonatal morbidity and mortality worldwide.[3] A primary driver of preterm labor is the untimely activation of uterine contractions. Oxytocin, a neurohypophysial hormone, plays a pivotal role in initiating and sustaining these contractions during term labor by binding to its receptors on myometrial cells.[4][5] Therefore, the targeted inhibition of this pathway presents a logical and effective strategy for delaying preterm birth.
Atosiban (brand name Tractocile, among others) was developed as a specific inhibitor of oxytocin- and vasopressin-mediated uterine activity.[6] It is an analogue of oxytocin with modifications at four positions, which confer its antagonistic properties.[7] Clinically, Atosiban is administered intravenously to halt premature labor, providing a critical window for the administration of corticosteroids to enhance fetal lung maturity.[6][8] Its favorable safety profile, particularly the reduced incidence of cardiovascular side effects compared to other tocolytics like β-agonists, has established it as a valuable therapeutic option.[1][9]
Molecular Target and Receptor Binding Profile
Atosiban exerts its pharmacological effects through competitive antagonism at two key G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[2][3]
Competitive Antagonism at the Oxytocin Receptor
The primary mechanism of Atosiban is its competitive binding to OTRs located on the myometrial cells of the uterus.[3][5] By occupying the receptor's binding site, Atosiban prevents the endogenous ligand, oxytocin, from initiating the signaling cascade that leads to uterine contractions.[5][9] While Atosiban is a competitive antagonist, some research suggests it may exhibit a higher affinity for the vasopressin V1a receptor than the oxytocin receptor.[10]
Vasopressin V1a Receptor Antagonism
In addition to its action on OTRs, Atosiban also acts as a competitive antagonist at vasopressin V1a receptors.[6][11] Arginine vasopressin (AVP) can also induce myometrial contractions by stimulating V1a receptors, and the concentration of these receptors is comparable to that of OTRs in the uterus.[3][12] Therefore, Atosiban's ability to block both oxytocin and vasopressin pathways contributes to its overall tocolytic efficacy.[3]
The binding domain of Atosiban on the oxytocin receptor appears to differ from that of the natural agonist, oxytocin.[13] Studies using chimeric receptors suggest that Atosiban does not bind with high affinity to the extracellular N-terminus or transmembrane regions 1 and 2 of the OTR, which are important for agonist binding.[10][13] This difference in binding sites likely contributes to its antagonistic properties.
Intracellular Signaling Pathways: The Cascade of Inhibition
The binding of Atosiban to OTRs and V1aRs initiates a cascade of intracellular events that ultimately suppress uterine contractility. The canonical signaling pathway for oxytocin involves the coupling of the OTR to Gαq/11 proteins.[14][15]
The Oxytocin-Induced Contraction Pathway:
-
Oxytocin Binding: Oxytocin binds to the OTR.
-
Gαq Activation: The OTR activates the Gαq protein.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][16]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6]
-
Calcium Influx: This initial release can also stimulate the influx of extracellular Ca2+ through voltage-gated channels.[6]
-
Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase, resulting in myometrial muscle contraction.[16]
Atosiban's Inhibitory Mechanism:
By competitively blocking the OTR, Atosiban prevents the initiation of this entire cascade.[6][17] It directly inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane.[6] This leads to a reduction in the release of intracellular calcium from the sarcoplasmic reticulum and a decreased influx of extracellular calcium.[6][18] The net result is a dose-dependent inhibition of both the frequency and intensity of uterine contractions, leading to uterine quiescence.[3][11] The onset of this relaxation is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[6][11]
Caption: Atosiban competitively blocks the oxytocin receptor, inhibiting the downstream signaling cascade that leads to uterine contraction.
Beyond Contraction: The Role of Atosiban in Inflammatory Pathways
Recent research has unveiled a more complex role for Atosiban, extending beyond its direct tocolytic effects to the modulation of inflammatory pathways. Oxytocin itself can promote the synthesis of prostaglandins and inflammatory cytokines in the amnion, contributing to the processes of labor.[14][19]
Interestingly, some studies have shown that Atosiban, while antagonizing the Gq-mediated contractile pathway, may act as a biased agonist at the OTR, activating Gαi signaling pathways.[20][21] This Gαi activation can lead to the stimulation of the NF-κB, ERK1/2, and p38 MAPK pathways.[19][22] This, in turn, can drive the upregulation of cyclooxygenase-2 (COX-2) and the production of prostaglandins (like PGE2) and inflammatory cytokines (such as IL-6 and CCL5).[19][22]
This seemingly paradoxical pro-inflammatory effect of Atosiban is an area of active investigation.[19][22] It highlights the complexity of OTR signaling and suggests that the clinical effects of Atosiban may be a net result of both its potent tocolytic actions and its more subtle immunomodulatory properties.
Caption: Atosiban's potential biased agonism at the oxytocin receptor may activate Gαi signaling, leading to pro-inflammatory responses.
Experimental Protocols for Elucidating Atosiban's Mechanism
The mechanistic understanding of Atosiban has been built upon a foundation of rigorous in vitro and in vivo experimental methodologies.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Atosiban for the oxytocin and vasopressin V1a receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., human myometrium, HEK293 cells transfected with OTR or V1aR).
-
Radioligand Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]oxytocin or [3H]arginine vasopressin) and varying concentrations of unlabeled Atosiban.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Atosiban concentration. The IC50 (concentration of Atosiban that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays: Measuring Intracellular Calcium Mobilization
Objective: To assess the antagonistic effect of Atosiban on oxytocin-induced intracellular calcium release.
Methodology:
-
Cell Culture and Loading: Culture myometrial cells or other suitable cell lines expressing OTRs. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometric Measurement: Place the cells in a fluorometer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Stimulation and Inhibition: Add oxytocin to the cells to induce an increase in intracellular calcium, which is detected as a change in the fluorescence ratio. In parallel experiments, pre-incubate the cells with varying concentrations of Atosiban before adding oxytocin.
-
Data Analysis: Quantify the peak calcium response in the presence and absence of Atosiban. Plot the percentage of inhibition against the Atosiban concentration to determine the IC50 for functional antagonism.
Pharmacodynamic and Clinical Implications
The pharmacodynamic profile of Atosiban is characterized by a rapid onset of action and a relatively short half-life.[17] In clinical trials, Atosiban has been shown to be as effective as β-agonists in delaying delivery for 48 hours and 7 days, but with a significantly better maternal safety profile.[9] The most commonly reported side effect is nausea.[6]
Quantitative Data Summary:
| Parameter | Value | Source(s) |
| Onset of Uterine Relaxation | Within 10 minutes | [6][11] |
| Plasma Protein Binding | 46-48% in pregnant women | [7] |
| IC50 (inhibition of oxytocin-induced Ca2+ increase) | 5 nM | |
| Inhibition Constant (Ki) for OTR | ~10 nmol/L | [23] |
Conclusion and Future Directions
Atosiban's mechanism of action is a well-defined example of targeted pharmacological intervention. Its competitive antagonism at oxytocin and vasopressin V1a receptors effectively uncouples the hormonal signals of labor from the physiological response of uterine contraction. This provides a crucial therapeutic window for improving neonatal outcomes in cases of preterm labor.
Future research should continue to explore the nuances of Atosiban's interaction with the oxytocin receptor, particularly its potential for biased agonism and the clinical relevance of its effects on inflammatory pathways. A deeper understanding of these complexities could pave the way for the development of next-generation tocolytics with even greater specificity and efficacy.
References
- Vertex AI Search.
- Wikipedia.
- PubMed. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling.
- PubMed.
- MIMS Philippines. Atosiban: Uses, Dosage, Side Effects and More.
- Creative Diagnostics.
- PubMed Central. An overview of the oxytocin-oxytocin receptor signaling network.
- Patsnap Synapse.
- PubMed Central.
- PubMed. The Oxytocin Receptor: From Intracellular Signaling to Behavior.
- NIH. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem.
- Frontiers. Oxytocin Receptor Signaling in Vascular Function and Stroke.
- Immunoway.
- Atosiban SUN 6.75 mg/0.9 ml solution for injection.
- International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Atosiban: a comprehensive approach to preterm labour management.
- PubMed.
- ResearchGate. (PDF) The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism.
- PubMed. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism.
- Great Britain Journals Press. Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.
- ResearchGate. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling.
- MedPath.
- R&D Systems. Atosiban | Oxytocin Receptor Antagonists.
- Oxford Academic. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† | Biology of Reproduction.
- ResearchGate. (PDF) Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.
- Atosiban for Preterm Birth: Prolongs labour but not Neon
- PubMed. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin.
- PubMed Central. Oxytocin Inhibits the Membrane Depolarization-Induced Increase in Intracellular Calcium in Capsaicin Sensitive Sensory Neurons: A Peripheral Mechanism of Analgesic Action.
- PubMed. Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea.
- Dr.Oracle. What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist)
- PubMed Central. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents.
- NIH. Critical appraisal and clinical utility of atosiban in the management of preterm labor.
- PubMed Central. The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human.
- Tocris Bioscience.
- A randomized double blind comparison of atosiban in patients undergoing IVF tre
- NIH.
- PubMed. Oxytocin inhibits the membrane depolarization-induced increase in intracellular calcium in capsaicin sensitive sensory neurons: a peripheral mechanism of analgesic action.
- ResearchGate. Tocolysis with atosiban: Experience in the management of premature labor before 24 weeks of pregnancy.
- PubMed. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue.
- Atosiban effectively and safely delays preterm birth; major European launch reported.
- The effects of oxytocin and atosiban on the modulation of heart r
- OAText. Two cycles of Atosiban in preventing preterm birth in twin pregnancies.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. nbinno.com [nbinno.com]
- 3. ijrcog.org [ijrcog.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 6. Atosiban - Wikipedia [en.wikipedia.org]
- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 16. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban as a Biased Agonist at the Oxytocin Receptor
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), is a critical regulator of uterine contractility and social behaviors. Its signaling is pleiotropic, primarily mediated through Gαq/11 and β-arrestin pathways. While the native ligand, oxytocin, activates both pathways, the concept of biased agonism—the ability of a ligand to preferentially activate one signaling cascade over another—has opened new avenues for therapeutic intervention. Atosiban, clinically used as an antagonist to suppress preterm labor, is a paradigmatic example of a biased agonist at the OTR. This guide provides a detailed exploration of the molecular mechanisms underpinning Atosiban's biased agonism, offering in-depth experimental protocols for its characterization and a framework for interpreting the resulting data.
The Oxytocin Receptor Signaling Nexus
The OTR's canonical signaling pathway involves its activation by oxytocin, leading to the coupling of the Gαq/11 protein. This initiates a cascade starting with the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.
Simultaneously, agonist binding promotes the phosphorylation of the receptor's intracellular domains by G-protein coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins, which sterically hinder further G-protein coupling, leading to signal desensitization. However, β-arrestin also acts as a scaffold for a distinct set of signaling proteins, initiating a G-protein-independent signaling wave, which can have diverse cellular consequences.
Figure 1: Oxytocin receptor signaling pathways.
Atosiban's Biased Agonism: A Mechanistic Overview
Atosiban is structurally similar to oxytocin but with key modifications that alter its interaction with the OTR. This results in a ligand that, while effectively blocking the Gαq/11-mediated pathway responsible for uterine contractions, demonstrates a preference for the β-arrestin pathway. This phenomenon is the essence of biased agonism. The molecular basis for this bias is thought to lie in the distinct conformational changes induced in the receptor upon ligand binding. Oxytocin binding stabilizes a receptor conformation that is competent for both G-protein and β-arrestin interaction. In contrast, Atosiban is proposed to induce a conformation that, while impeding efficient G-protein coupling, still allows for GRK-mediated phosphorylation and subsequent β-arrestin recruitment.
Experimental Characterization of Atosiban's Bias
A definitive characterization of Atosiban's biased agonism requires a multi-assay approach to quantify the engagement of both the G-protein and β-arrestin pathways. Below are detailed protocols for key experiments.
Quantifying G-Protein Pathway Activation: Intracellular Calcium Mobilization Assay
This assay measures the immediate downstream effect of Gαq/11 activation—the release of intracellular calcium.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human oxytocin receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of Atosiban and a reference agonist (Oxytocin) in HBSS.
-
Signal Measurement: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence. Inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) for at least 180 seconds.
-
Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC50 and Emax values.
Quantifying β-Arrestin Recruitment: BRET or FRET-based Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to measure protein-protein interactions in live cells.
Protocol (BRET Example):
-
Constructs: Co-transfect HEK293 cells with plasmids encoding the OTR fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: Prior to the assay, replace the culture medium with HBSS and add the RLuc substrate (e.g., coelenterazine h).
-
Compound Treatment: Add serial dilutions of Atosiban and Oxytocin to the wells.
-
Signal Measurement: Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader: one for the RLuc donor (e.g., 480 nm) and one for the YFP acceptor (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the change in BRET ratio against the ligand concentration and fit the data to determine EC50 and Emax.
Figure 2: Workflow for characterizing biased agonism.
Data Interpretation and Bias Quantification
The data from these assays will allow for a quantitative comparison of Atosiban's activity at the G-protein and β-arrestin pathways relative to the endogenous ligand, oxytocin.
Data Summary Table:
| Ligand | Gαq/11 Pathway (Calcium) | β-Arrestin Pathway (BRET) |
| EC50 (nM) | Emax (%) | |
| Oxytocin | Value | 100 |
| Atosiban | Value | Value |
Bias Calculation:
Several methods exist to quantify bias. A common approach is the calculation of a "bias factor," which normalizes the activity of the biased ligand to that of a reference agonist. One such method involves calculating the ratio of the potency (EC50) and efficacy (Emax) for each pathway.
A simplified approach is to calculate the "transduction ratio" (τ/KA) for each pathway and then determine the ratio of these values between the two pathways for Atosiban, normalized to the same ratio for Oxytocin. This provides a quantitative measure of the degree to which Atosiban favors one pathway over the other.
Concluding Remarks
The characterization of Atosiban as a biased agonist at the oxytocin receptor provides a compelling case study in modern pharmacology. It underscores the principle that a ligand's interaction with a receptor is not a simple on/off switch but rather a nuanced modulation of conformational states that can be selectively harnessed for therapeutic benefit. The experimental framework provided here offers a robust starting point for researchers seeking to explore the fascinating world of biased agonism, not only for the OTR but for the broader landscape of GPCR drug discovery.
References
-
Title: Biased Agonism at the Oxytocin Receptor Source: Frontiers in Endocrinology URL: [Link]
-
Title: Molecular mechanism of biased agonism at the oxytocin receptor Source: Nature Communications URL: [Link]
-
Title: Biased agonism of the oxytocin receptor Source: Molecular and Cellular Endocrinology URL: [Link]
-
Title: A review of atosiban for the treatment of preterm labor Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: The Oxytocin Receptor: A Target for Improving Social Function in Psychiatric Disorders Source: Current Pharmaceutical Design URL: [Link]
An In-depth Technical Guide to the Modulation of Pro-inflammatory Pathways by Tofacitinib and Atosiban
A Note on "Tosiben": The term "this compound" does not correspond to a recognized compound in major pharmacological and scientific databases. This guide proceeds under the expert assumption that the intended topic may be one of two well-documented drugs with similar-sounding names that have significant effects on inflammatory pathways: Tofacitinib , a Janus kinase (JAK) inhibitor, or Atosiban , an oxytocin receptor antagonist. Both compounds offer compelling, albeit distinct, case studies in the modulation of pro-inflammatory signaling and are detailed herein for a comprehensive understanding.
Part 1: Tofacitinib - A Targeted Synthetic Inhibitor of the JAK-STAT Signaling Cascade
Introduction and Therapeutic Context
Tofacitinib (marketed as Xeljanz®) is an orally administered, targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] It is primarily indicated for the treatment of moderate to severe rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[2][3] Its mechanism centers on the disruption of a critical intracellular signaling pathway that is central to the action of numerous pro-inflammatory cytokines, representing a significant advancement from traditional biologic agents that target single extracellular cytokines.[2][4]
Core Mechanism of Action: Inhibition of Janus Kinases (JAKs)
The primary molecular target of Tofacitinib is the Janus kinase (JAK) family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5] Many pro-inflammatory cytokines, including several interleukins (ILs) and interferons (IFNs), rely on the JAK-STAT (Signal Transducer and Activator of Transcription) pathway to transmit their signals from the cell surface receptor to the nucleus.[1]
The process is initiated when a cytokine binds to its corresponding receptor, leading to the recruitment and activation of associated JAKs.[5] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to act as transcription factors, driving the expression of genes involved in inflammation and immune responses.[5]
Tofacitinib functions as a potent, competitive inhibitor at the ATP-binding site of JAKs, with a higher affinity for JAK1 and JAK3 over JAK2.[1][5] By blocking the phosphorylation and activation of STATs, Tofacitinib effectively interrupts this signaling cascade, leading to a broad reduction in the production of inflammatory mediators.[5]
Visualization: The JAK-STAT Pathway and Tofacitinib's Point of Intervention
Experimental Protocol: Assessing Tofacitinib's Efficacy via Cytokine Quantification (ELISA)
This protocol outlines a method to quantify the inhibitory effect of Tofacitinib on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs).
Objective: To measure the reduction in TNF-α and IL-6 secretion from LPS-stimulated PBMCs following treatment with Tofacitinib.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Tofacitinib Pre-treatment: Pre-treat cells with varying concentrations of Tofacitinib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant for analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with capture antibodies for human TNF-α and IL-6 overnight at 4°C.[6][7]
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.[6]
-
Add collected supernatants and standard dilutions of recombinant TNF-α and IL-6 to the plate. Incubate for 2 hours at room temperature.[8]
-
Wash, then add biotinylated detection antibodies for 1 hour.
-
Wash, then add streptavidin-HRP conjugate for 30 minutes.
-
Wash, then add TMB substrate and incubate until color develops. Stop the reaction with 2N H2SO4.[8]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Compare the cytokine levels in Tofacitinib-treated groups to the vehicle control.
Part 2: Atosiban - An Oxytocin Receptor Antagonist with Tissue-Specific Inflammatory Duality
Introduction and Therapeutic Context
Atosiban (marketed as Tractocile®) is an antagonist of the oxytocin and vasopressin receptors. It is used intravenously to delay imminent preterm labor.[9] While its primary function is tocolytic (labor-repressing), research has uncovered complex, tissue-dependent effects on pro-inflammatory signaling pathways, challenging its classification as a simple receptor blocker.
A Dichotomous Mechanism: Pro- vs. Anti-inflammatory Actions
The inflammatory effects of Atosiban are not uniform and depend critically on the cellular context, particularly within different tissues of the human uterus during pregnancy.
A) Pro-inflammatory Action in Human Amnion: In primary human amniocytes, Atosiban has been shown to paradoxically activate pro-inflammatory pathways.[9][10] Instead of simply blocking the oxytocin receptor (OTR), it appears to induce signaling through a Gαi protein-coupled pathway (distinct from oxytocin's typical Gαq pathway). This Gαi signaling activates key inflammatory transcription factors and kinases, including:
-
NF-κB (p65 subunit)
-
ERK1/2 (a MAPK)
-
p38 (a MAPK)
This activation cascade leads to the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production and release of prostaglandins (PGE2), as well as inflammatory cytokines like IL-6 and CCL5.[9][10] This finding is significant, as exacerbating inflammation is an undesirable effect for a drug intended to halt preterm labor.[10]
B) Anti-inflammatory Action in Human Myometrium: Conversely, in human myometrial (uterine muscle) cells, Atosiban demonstrates an anti-inflammatory effect. It has been shown to significantly suppress the pro-inflammatory response induced by Prostaglandin F2α (PGF2α).[11] In this context, Atosiban inhibits the activation of:
-
NF-κB
-
Mitogen-Activated Protein Kinases (MAPKs)
This inhibition leads to a downstream reduction in the expression of the key inflammatory and contraction-associated protein, COX-2.[11][12] This suggests a potential crosstalk between the oxytocin and prostaglandin receptor signaling pathways that Atosiban can modulate favorably in this tissue.[11]
Visualization: Atosiban's Pro-inflammatory Signaling in Amnion
Experimental Protocol: Assessing Atosiban's Effect on NF-κB Activation (Western Blot)
This protocol describes a method to assess the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit in response to Atosiban.
Objective: To determine if Atosiban induces the translocation of NF-κB p65 from the cytoplasm to the nucleus in primary human amniocytes.
Methodology:
-
Cell Culture: Culture primary human amniocytes, isolated from term placentas, in DMEM/F-12 medium supplemented with 10% FBS.
-
Treatment: Treat confluent cells with Atosiban (10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control. A positive control, such as TNF-α (10 ng/mL), should also be used.
-
Cell Fractionation:
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.
-
Also, probe separate blots with antibodies for loading controls: α-Tubulin (cytoplasmic) and Lamin B1 (nuclear).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL detection reagent.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. A positive result for NF-κB activation is indicated by an increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction over time.[15]
Summary and Data Presentation
The effects of Tofacitinib and Atosiban on pro-inflammatory pathways are fundamentally different, underscoring the importance of precise molecular targeting in drug development. Tofacitinib is a consistent immunosuppressive agent, while Atosiban exhibits a remarkable context-dependent dual functionality.
Table 1: Comparative Analysis of Tofacitinib and Atosiban
| Feature | Tofacitinib | Atosiban |
| Primary Target | Janus Kinases (JAK1, JAK3)[5] | Oxytocin Receptor (OTR)[9] |
| Core Pathway | JAK-STAT Signaling[4] | G-protein Coupled Receptor (GPCR) Signaling[9][11] |
| Effect on NF-κB | Indirectly reduces activity by decreasing cytokine signaling | Activates (Amnion)[10] / Inhibits (Myometrium)[11] |
| Effect on MAPKs | Indirectly reduces activity by decreasing cytokine signaling | Activates (Amnion)[10] / Inhibits (Myometrium)[11] |
| Key Mediators | Downregulates: Pro-inflammatory cytokines (IL-2, IL-6, IL-7, IFNs, etc.)[3][5] | Upregulates (Amnion): IL-6, CCL5, COX-2, PGE2[9] Downregulates (Myometrium): COX-2[11] |
| Net Effect | Anti-inflammatory / Immunosuppressive [2] | Context-Dependent: Pro-inflammatory (Amnion) / Anti-inflammatory (Myometrium) |
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
- Gomez-Puerta, J. A., & M-P, P. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- Flanagan, M. E., et al. (2013).
- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
- Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. Molecular and Cellular Endocrinology, 420, 11-23.
- Majumder, S., & Dahiya, N. (2024). Tofacitinib as a potential therapeutic agent: a review.
- Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. PubMed.
- Singh, R., et al. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.
- Singh, R., et al. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.
- Filipowicz, W., et al. (2016). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- BenchChem. (2025). ELISA protocol for measuring cytokines after 12-Dehydrogingerdione treatment.
- Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology, 91(6), 565-575.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of NF-κB Inhibition by (+)-Dhmeq.
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).
- Hadzi-Lega, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5792.
- Hadzi-Lega, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed.
- ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?
- Marcus, N., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10243.
- Pinto, C., et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5.
- Sharma, P., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS ONE, 17(12), e0279822.
- Guttam, S., et al. (2019). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1969, 15-26.
- AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research.
- YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained.
Sources
- 1. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijord.com [ijord.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. protocols.io [protocols.io]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 15. researchgate.net [researchgate.net]
Atosiban Signaling: A Technical Guide to a Biased Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Antagonism
Atosiban is a synthetic peptide analogue of the neurohormone oxytocin, clinically utilized as a tocolytic to suppress preterm labor by inhibiting uterine contractions.[1][2] It functions primarily as a competitive antagonist at the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1][3] However, its mechanism extends beyond simple blockade. Emerging evidence reveals Atosiban as a "biased agonist," a nuanced classification with significant implications for research and drug development.[1][4][5] This guide provides an in-depth exploration of the Atosiban signaling cascade, detailing its dualistic effects on OTR signaling and outlining robust methodologies for its investigation.
The Molecular Target: The Oxytocin Receptor (OTR)
The OTR is a pleiotropic GPCR that couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi.[4][6][7] This promiscuous coupling allows a single ligand, oxytocin, to trigger diverse and sometimes opposing cellular responses depending on the cellular context and G-protein availability.[4][5]
-
Gαq/11 Pathway (Canonical): This is the major pathway in myometrial cells responsible for contractions.[6][8] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), culminating in smooth muscle contraction.[8]
-
Gαi Pathway (Non-Canonical): Coupling to Gαi proteins can trigger distinct signaling cascades, including the modulation of adenylyl cyclase activity and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence processes like cell growth and inflammation.[4][5][9][10]
Atosiban's Mechanism of Action: A Tale of Two Pathways
Atosiban's unique signaling profile stems from its ability to differentially modulate these pathways.
-
Competitive Antagonism of the Gαq Pathway: Atosiban competitively binds to the OTR, effectively blocking oxytocin from activating the Gαq/11 signaling cascade.[1][5] This prevents the PLC-mediated generation of IP3 and the subsequent rise in intracellular calcium, which is the primary mechanism behind its tocolytic effect of inhibiting uterine contractions.[2]
-
Biased Agonism of the Gαi Pathway: Crucially, while blocking the Gq pathway, Atosiban simultaneously acts as an agonist for the Gαi-mediated pathway.[1][4][5][9][10] This has been demonstrated in various cell types, where Atosiban was found to stimulate GTPγS binding to Gαi proteins and activate downstream effectors like the ERK1/2 and p38 MAPK pathways.[4][5][9][10] This Gαi activation can lead to cellular responses such as the upregulation of inflammatory mediators and inhibition of cell growth.[4][5][9][10]
This biased agonism makes Atosiban an invaluable research tool, allowing for the selective blockade of Gq signaling while simultaneously probing the consequences of Gi activation from the same receptor.[1][4][5]
Visualizing the Atosiban Signaling Cascade
The dual nature of Atosiban's interaction with the oxytocin receptor can be visualized as follows:
Caption: Atosiban's dual action on the Oxytocin Receptor signaling pathways.
Experimental Methodologies for Investigating Atosiban's Signaling
A multi-faceted approach is required to fully characterize the signaling cascade of Atosiban. Key experimental protocols are detailed below.
Quantifying Receptor Binding
-
Objective: To determine the binding affinity (Ki) of Atosiban for the OTR. This is foundational to understanding its potency as a competitive antagonist.
-
Method: Radioligand binding assays are the gold standard.[11] This involves competing a fixed concentration of a radiolabeled OTR ligand (e.g., [3H]-Oxytocin) with increasing concentrations of unlabeled Atosiban in cells or membranes expressing the OTR.
| Parameter | Description | Typical Value for Atosiban |
| Ki | Inhibitory constant; a measure of binding affinity. | Low nanomolar (nM) range |
| Radioligand | e.g., [3H]-Oxytocin or a selective antagonist | - |
| Source | Recombinant cell lines (e.g., HEK293-OTR) or myometrial tissue | - |
Assessing G-Protein Activation
-
Objective: To directly measure the differential effect of Atosiban on Gq vs. Gi protein activation.
-
Method: [35S]GTPγS binding assay.[4][5] This functional assay measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins upon receptor activation. By using specific antibodies, one can immunoprecipitate and quantify activation of Gαq/11 versus Gαi.
-
Expected Outcome: Oxytocin will stimulate [35S]GTPγS binding to both Gαq and Gαi. Atosiban will inhibit oxytocin-stimulated binding to Gαq but will independently stimulate binding to Gαi.[4][5]
Measuring Downstream Second Messengers
Two key assays are used to probe the functional consequences of Gq and Gi pathway modulation.
A. Intracellular Calcium (Ca2+) Flux Assay
-
Objective: To functionally assess the antagonism of the Gq pathway by measuring the inhibition of oxytocin-induced calcium release.
-
Principle: Cells expressing OTR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1, or kits like FLIPR Calcium Assay Kits).[12][13][14][15] Upon stimulation with oxytocin, the binding of released Ca2+ to the dye causes a change in fluorescence, which is measured over time using a fluorescence plate reader or flow cytometer.[12][13][14] Pre-treatment with Atosiban is expected to dose-dependently inhibit this fluorescent signal.[16]
Step-by-Step Protocol for Calcium Flux Assay (Plate Reader)
-
Cell Plating: Seed OTR-expressing cells (e.g., CHO-K1/OXTR) in a 96- or 384-well black, clear-bottom plate and culture overnight.[17]
-
Dye Loading: Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium Assay Kit solution) to each well.[17] Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[17]
-
Compound Preparation: Prepare a separate plate ("compound plate") with various concentrations of Atosiban for pre-treatment and a fixed concentration of Oxytocin for stimulation. Include controls: vehicle only (negative) and a calcium ionophore like Ionomycin (positive).[12]
-
Assay Execution: Place both cell and compound plates into a fluorescence plate reader (e.g., FlexStation).
-
Baseline Reading: The instrument measures baseline fluorescence for a set period (e.g., 20 seconds).
-
Antagonist Addition: The instrument automatically adds Atosiban solutions to the respective wells. Incubate for a predetermined time.
-
Agonist Stimulation: The instrument adds Oxytocin to stimulate the cells.
-
Signal Detection: Fluorescence is measured kinetically for several minutes to capture the full calcium response curve.
-
Data Analysis: The increase in fluorescence (or ratio of emissions, depending on the dye) over baseline is calculated. The IC50 of Atosiban (concentration required to inhibit 50% of the oxytocin response) is determined from the dose-response curve.
B. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To directly measure the product of PLC activation, providing a more proximal readout of Gq pathway activity than calcium flux.[18]
-
Principle: The Gq pathway activation leads to the generation of IP3, which is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1).[18] IP1 is stable and accumulates in the presence of lithium chloride (LiCl), which blocks its degradation.[18] The amount of accumulated IP1 can be quantified, often using HTRF (Homogeneous Time-Resolved Fluorescence) competition assays.[18]
-
Expected Outcome: Atosiban will dose-dependently inhibit the oxytocin-stimulated accumulation of IP1.
Caption: Experimental workflow for a Calcium Flux Assay to measure Atosiban's antagonistic activity.
Conclusion and Future Directions
Atosiban is more than a simple tocolytic; it is a sophisticated pharmacological tool that exemplifies the concept of biased agonism. Its ability to selectively antagonize the contractile Gq pathway while simultaneously activating the Gi pathway provides a unique window into the complex signaling landscape of the oxytocin receptor.[4][5] For researchers, this duality allows for the precise dissection of G-protein-specific downstream effects. For drug developers, the case of Atosiban underscores the importance of comprehensive signaling profiling beyond primary efficacy assays, as biased agonism can lead to unexpected secondary effects, both potentially therapeutic and adverse. Future research should continue to explore the physiological and pathological consequences of Atosiban-induced Gi signaling in different tissues to fully harness its potential as both a therapeutic and a research compound.
References
-
Guzzi, F., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry. Available at: [Link]
-
McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience, 14, 574499. Available at: [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. Molecular and Cellular Endocrinology, 420, 11-23. Available at: [Link]
-
Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. ResearchGate. Available at: [Link]
-
GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. GenScript. Available at: [Link]
-
McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. National Library of Medicine. Available at: [Link]
-
Guzzi, F., et al. (2005). (PDF) The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism. ResearchGate. Available at: [Link]
-
UNSW Embryology. (2020). File:Oxytocin receptor pathways.jpg. UNSW Embryology. Available at: [Link]
-
Anonymous. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Available at: [Link]
-
Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. Bio-protocol. Available at: [Link]
-
Choi, S. Y., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5767. Available at: [Link]
-
Chatterjee, O., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 355–360. Available at: [Link]
-
Chatterjee, O., et al. (2016). (PDF) An overview of the oxytocin-oxytocin receptor signaling network. ResearchGate. Available at: [Link]
-
Huang, W., et al. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, Chapter 11, Unit11.1. Available at: [Link]
-
BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. Available at: [Link]
-
Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology, 2011, 350546. Available at: [Link]
-
Redfern-Nichols, T., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(2), jcs260527. Available at: [Link]
-
Anonymous. (n.d.). CALCIUM FLUX PROTOCOL. Available at: [Link]
-
Hristopoulos, A., & Gherbi, K. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 295–310. Available at: [Link]
-
Choi, S. Y., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5767. Available at: [Link]
-
Wikipedia. (n.d.). Atosiban. Wikipedia. Available at: [Link]
-
Anonymous. (n.d.). Measuring Intracellular Calcium Flux on FLEXstation Systems. Available at: [Link]
-
Kaczor, A. A., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Methods in Cell Biology, 169, 1-21. Available at: [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]
-
van der Wouden, M. G., et al. (2022). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Chemical Biology, 3(2), 114-131. Available at: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]
-
Ehlert, F. J. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 6(6), 626-630. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. labs.pbrc.edu [labs.pbrc.edu]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. bmglabtech.com [bmglabtech.com]
Atosiban's Role in Vasopressin Receptor Antagonism: A Technical Guide
Introduction: The Vasopressin System and the Rationale for Antagonism
The nonapeptide hormone arginine vasopressin (AVP) is a key regulator of a diverse array of physiological processes, from maintaining water homeostasis and blood pressure to influencing social behaviors.[1][2] Its actions are mediated by a family of G protein-coupled receptors (GPCRs) classified into three main subtypes: V1a, V1b (or V3), and V2.[1] These receptors are distinguished by their tissue distribution, signaling mechanisms, and downstream physiological effects.[1]
The V1a and V1b receptors are coupled to the Gq/11 signaling pathway.[1] Upon AVP binding, they activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in an increase in intracellular calcium concentrations, triggering cellular responses such as smooth muscle contraction, platelet aggregation, and glycogenolysis.[1] In contrast, the V2 receptor is primarily coupled to the Gs signaling pathway, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This pathway is central to the antidiuretic effects of AVP in the kidneys.[1]
The diverse roles of vasopressin have made its receptors attractive targets for therapeutic intervention in a range of conditions, including congestive heart failure, hyponatremia, and hypertension.[2][3] Antagonism of vasopressin receptors, therefore, represents a promising strategy for modulating these physiological processes.
Atosiban: A Dual Antagonist of Oxytocin and Vasopressin Receptors
Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of both oxytocin and vasopressin receptors.[4][5] It is structurally an analogue of oxytocin with modifications at four positions.[6] While clinically utilized primarily for its tocolytic properties in preventing preterm labor through oxytocin receptor blockade, Atosiban also exhibits a significant affinity for vasopressin receptors, particularly the V1a subtype.[6][7][8] This dual antagonism is a critical aspect of its pharmacological profile.
The molecular structure of Atosiban is presented below:
Caption: Chemical structure of Atosiban.
Molecular Mechanism of Action: Competitive Inhibition and Signal Pathway Modulation
Atosiban exerts its antagonistic effects by competitively binding to vasopressin and oxytocin receptors, thereby preventing the binding of the endogenous ligands.[4] This blockade at the receptor level inhibits the downstream signaling cascades.
For the V1a receptor, which is coupled to Gq, Atosiban's antagonism prevents the AVP-induced activation of phospholipase C.[1] This, in turn, blocks the production of inositol trisphosphate and the subsequent mobilization of intracellular calcium.[4] The reduction in intracellular calcium is the primary mechanism by which Atosiban leads to the relaxation of smooth muscle, such as the myometrium.[4]
Molecular dynamics simulations have provided insights into the interaction of Atosiban with neurohypophyseal receptors.[9] These studies confirm a strong and specific binding of Atosiban within the oxytocin receptor and a weaker, less specific binding to the V1a receptor.[9] The interaction with the V2 receptor is even less specific.[9]
The following diagram illustrates the antagonism of the V1a receptor signaling pathway by Atosiban:
Caption: Atosiban's antagonism of the Vasopressin V1a receptor signaling pathway.
Binding Affinity and Selectivity Profile
The therapeutic efficacy and potential side effects of a receptor antagonist are largely determined by its binding affinity (often expressed as the inhibition constant, Ki) and its selectivity for the target receptor over other related receptors. Atosiban has been characterized as having a high affinity for both the oxytocin receptor and the vasopressin V1a receptor.[8]
| Receptor Subtype | Reported Binding Affinity (Ki) | Species | Reference |
| Human Vasopressin V1a | ~0.15 nM (pKi = 9.82) | Human | [10] |
| Human Vasopressin V1b | ~251 nM (pKi = 6.6) | Human | [10] |
| Human Vasopressin V2 | Weaker, less specific binding | Human | [9] |
| Human Oxytocin | Lower affinity than V1a | Human | [7] |
| Mouse Oxytocin | 1.29 nM | Mouse | [3] |
This data indicates that Atosiban is a potent antagonist of the human V1a receptor, with a significantly lower affinity for the V1b receptor. Its interaction with the V2 receptor is weaker. While it is a well-established oxytocin receptor antagonist, some studies suggest its affinity for the V1a receptor is higher than for the oxytocin receptor.[7] This highlights the dual nature of Atosiban's pharmacology.
Experimental Protocols for Characterizing Vasopressin Receptor Antagonism
The characterization of a vasopressin receptor antagonist like Atosiban involves a series of in vitro assays to determine its binding affinity and functional potency. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay directly measures the ability of a test compound (e.g., Atosiban) to displace a radioactively labeled ligand from the vasopressin receptor.
Protocol Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to each well.
-
Add increasing concentrations of the unlabeled test compound (Atosiban).
-
To determine non-specific binding, add a high concentration of an unlabeled competitor to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mats and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Atosiban.
-
Plot the specific binding as a function of the logarithm of the Atosiban concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Atosiban that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (for determining Antagonist Potency)
Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist. For Gq-coupled receptors like V1a and V1b, common functional assays include inositol phosphate accumulation and calcium mobilization assays.
a) Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
Protocol Workflow:
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the target vasopressin receptor in a multi-well plate.
-
Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells to remove excess [3H]-myo-inositol.
-
Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Add increasing concentrations of Atosiban to the wells and incubate.
-
Stimulate the cells by adding a fixed concentration of a vasopressin agonist (e.g., AVP).
-
Incubate to allow for the accumulation of inositol phosphates.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
Separate the accumulated [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates in each sample using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates as a function of the Atosiban concentration.
-
Determine the IC50 value, which represents the concentration of Atosiban that causes a 50% inhibition of the agonist-induced IP accumulation.
-
b) Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon Gq-coupled receptor activation.
Protocol Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the target vasopressin receptor in a black-walled, clear-bottom 96- or 384-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add increasing concentrations of Atosiban to the wells and incubate.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of a vasopressin agonist into each well.
-
Immediately begin recording the change in fluorescence intensity over time. The fluorescence increases as the dye binds to the calcium released into the cytoplasm.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the Atosiban concentration.
-
Calculate the IC50 value for the inhibition of the agonist-induced calcium mobilization.
-
Conclusion
Atosiban's role as a vasopressin receptor antagonist, particularly at the V1a subtype, is a significant aspect of its pharmacological profile that complements its well-established function as an oxytocin receptor antagonist. A thorough understanding of its binding affinities, selectivity, and mechanism of action at these receptors is crucial for its optimal clinical use and for the development of new, more selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of Atosiban and other vasopressin receptor modulators, enabling researchers to further elucidate the intricacies of the vasopressin system and its therapeutic potential.
References
- Thibonnier, M., Coles, P., Thibonnier, A., & Shoham, M. (2001). The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists. Annual Review of Pharmacology and Toxicology, 41, 175-202.
- Thibonnier, M. (2001). The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists. Annual Review of Pharmacology and Toxicology, 41(1), 175-202.
- Lemmens-Gruber, R., & Kamyar, M. (2008). [Pharmacology and clinical relevance of vasopressin antagonists]. Internist, 49(5), 628-634.
- Ślusarz, M. J., Ślusarz, R., Meadows, R., Trojnar, J., & Ciarkowski, J. (2004). Molecular Dynamics of Complexes of Atosiban with Neurohypophyseal Receptors in the Fully Hydrated Phospholipid Bilayer.
- Busnelli, M., Saulière, A., Manning, M., Gal, C., Balestre, M. N., & Chini, B. (2012). Functional selective oxytocin-derived agonists discriminate between individual G protein family subtypes. Journal of Biological Chemistry, 287(6), 3617-3629.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). atosiban [Ligand Id: 2213] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
- Kwiatkowska, A., Ptach, M., Borovičková, L., Slaninová, J., Lammek, B., & Prahl, A. (2012). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. Amino acids, 43(2), 617-627.
- Åkerlund, M., Strömberg, P., Hauksson, A., Andersen, L. F., Lyndrup, J., Trojnar, J., & Melin, P. (1995). Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban. American journal of obstetrics and gynecology, 173(4), 1264-1269.
- Manning, M., Stoev, S., Chini, B., Durroux, T., Mouillac, B., & Guillon, G. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in brain research, 170, 473-512.
- Vrachnis, N., Malamas, F. M., Sifakis, S., Deligeoroglou, E., & Iliodromiti, Z. (2011). The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents.
- Kim, S. H., Shynlova, O., Lee, Y. H., & Lye, S. J. (2017). Differential effects of oxytocin receptor antagonists, atosiban and nolasiban, on oxytocin receptor–mediated signaling in human amnion and myometrium. Molecular and cellular endocrinology, 449, 36-46.
- Postina, R., Seeber, M., Kojro, E., & Fahrenholz, F. (2000). Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin. FEBS letters, 485(2-3), 103-108.
- Manning, M., Miteva, M., Pancheva, S., Stoev, S., Wo, N. C., & Chan, W. Y. (2001). Design of oxytocin antagonists, which are more selective than atosiban. Journal of peptide research, 57(5), 417-431.
- Manning, M., Stoev, S., Chini, B., Durroux, T., Mouillac, B., & Guillon, G. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in brain research, 170, 473-512.
- Blanks, A. M., Shmygol, A., & Thornton, S. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific reports, 9(1), 1-12.
-
ResearchGate. (n.d.). The structure of oxytocin, arginine vasopressin, and atosiban. Retrieved from [Link]
- Akerlund, M. (1997). Treatment of preterm labor with the oxytocin and vasopressin antagonist Atosiban.
- Hvidman, L., El-Sokkary, A., Hellström, P. M., & Thörnström, E. (2006). The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human. BMC gastroenterology, 6(1), 1-6.
- Kwiatkowska, A., Ptach, M., Borovičková, L., Slaninová, J., Lammek, B., & Prahl, A. (2012). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. Amino acids, 43(2), 617-627.
- Kwiatkowska, A., Ptach, M., Borovičková, L., Slaninová, J., Lammek, B., & Prahl, A. (2011). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. Amino acids, 41(4), 937-947.
Sources
- 1. Molecular modeling of the neurohypophyseal receptor/atosiban complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of preterm labor with the oxytocin and vasopressin antagonist Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Molecular Dynamics of Complexes of Atosiban with Neurohypophyseal Receptors in the Fully Hydrated Phospholipid Bilayer / QSAR & Combinatorial Science, 2004 [sci-hub.st]
- 10. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Off-Label Frontier of Tosiben: A Technical Guide to Research Applications in Assisted Reproduction
Introduction: Re-examining a Tocolytic Agent
Tosiben, the brand name for the active pharmaceutical ingredient Atosiban, is a synthetic nonapeptide analogue of oxytocin.[1] Its established, on-label indication is as a tocolytic agent for the delay of imminent preterm birth in pregnant women between 24 and 33 weeks of gestation.[2] It functions as a competitive antagonist of both oxytocin and vasopressin V1a receptors, primarily on myometrial cells.[3] This antagonism inhibits the oxytocin-mediated Gq protein-coupled signaling cascade, preventing the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium, which is essential for uterine muscle contraction.[3][4]
While its efficacy in obstetrics is well-documented, a growing body of preclinical and clinical research has illuminated a compelling off-label application for this compound: the enhancement of embryo implantation and pregnancy rates in women undergoing Assisted Reproductive Technology (ART), particularly in cases of Repeated Implantation Failure (RIF). This guide provides an in-depth technical overview of the scientific rationale, molecular mechanisms, and research protocols for this novel application.
The Scientific Rationale: Targeting the Uterine Environment in ART
Successful embryo implantation is a complex process dependent on three pillars: embryo quality, endometrial receptivity, and a quiescent uterine environment. The ART process itself, particularly controlled ovarian stimulation, can disrupt this delicate balance. Supraphysiological levels of estradiol, a common result of stimulation protocols, have been shown to upregulate the expression of oxytocin receptors in the endometrium and myometrium.[5] This heightened sensitivity, combined with the physical stimulation of the embryo transfer (ET) procedure, can lead to increased uterine contractility.[6] These contractions are hypothesized to physically expel the transferred embryos, representing a significant, non-embryonic cause of implantation failure.[6]
This provides a strong causal basis for investigating an oxytocin antagonist. The core hypothesis is that by administering this compound around the time of embryo transfer, uterine quiescence can be induced, thereby creating a more favorable environment for embryo apposition, adhesion, and invasion.
Molecular Mechanisms of Action in Implantation
Beyond the primary effect on myometrial quiescence, research suggests this compound's benefits in ART may be multifactorial, involving a more complex interplay of signaling pathways that enhance endometrial receptivity.
Competitive Antagonism of Oxytocin/Vasopressin Receptors
The canonical mechanism involves the competitive blockade of Gq-coupled oxytocin and vasopressin V1a receptors on uterine smooth muscle cells. This directly counters the contractile signals initiated by endogenous oxytocin released during the ET procedure.
Caption: Canonical signaling pathway of this compound's tocolytic effect.
Modulation of Pro-inflammatory Pathways
Emerging evidence indicates that this compound can influence local inflammatory responses. Prostaglandin F2α (PGF2α), a potent uterotonic agent, also activates pro-inflammatory pathways like NF-κB and MAPKs, leading to the upregulation of COX-2 and further prostaglandin synthesis. Studies have shown that this compound can suppress PGF2α-induced activation of NF-κB and p38 MAPK, thereby inhibiting COX-2 expression.[2][5] This anti-inflammatory effect may contribute to a more receptive endometrial environment, as excessive inflammation is detrimental to implantation.
Caption: this compound's potential anti-inflammatory signaling effects.
Improvement of Endometrial Perfusion
A third proposed mechanism is the enhancement of endometrial blood flow. By antagonizing vasopressin V1a receptors, which mediate vasoconstriction, this compound may promote vasodilation in the uterine spiral arteries.[7] Improved perfusion is critical for delivering oxygen and nutrients to the endometrium, supporting decidualization and successful implantation.
Research Protocols for Off-Label Application in ART
While protocols vary across studies, a common methodology has emerged for the administration of this compound in patients undergoing IVF-ET, particularly those with a history of RIF.
Representative Experimental Workflow
Caption: A typical randomized controlled trial workflow for this compound in ART.
Step-by-Step Administration Protocol
This protocol is a synthesis of methodologies reported in multiple clinical studies.[2][7][8]
-
Patient Selection: Identify subjects for the study, often women with a history of two or more failed embryo transfers despite the transfer of high-quality embryos (i.e., Repeated Implantation Failure).
-
Timing: The intervention is timed to coincide with the embryo transfer procedure.
-
Bolus Injection: Approximately 30 to 60 minutes prior to the scheduled embryo transfer, administer an intravenous (IV) bolus of 6.75 mg of this compound (in 0.9 mL).[7][8] The bolus should be injected slowly over one minute.
-
Continuous Infusion (Optional but common): Immediately following the bolus, some protocols initiate a continuous IV infusion.
-
Embryo Transfer: Perform the embryo transfer procedure as planned while the infusion is ongoing.
-
Post-Transfer: Complete the infusion protocol. The patient is typically discharged after the infusion period.
-
Outcome Measurement:
-
Assess biochemical pregnancy via serum β-hCG levels 12-14 days post-transfer.
-
Confirm clinical pregnancy (presence of a gestational sac with a fetal heartbeat) via transvaginal ultrasound 2-3 weeks later.
-
Summary of Clinical Evidence
The efficacy of this compound in ART remains a subject of active research, with encouraging results in specific patient populations but less clear benefits for all IVF patients.
| Study Population | Key Findings | Representative Citation |
| Repeated Implantation Failure (RIF) | Significant increase in implantation rate (IR) and clinical pregnancy rate (CPR). One study reported a CPR of 43.7% in RIF patients who had previously failed multiple cycles. | [3][9] |
| Endometriosis Patients (FET) | In women with endometriosis, this compound significantly increased CPR (58.3% vs. 38.3%) and IR (41.0% vs. 23.4%) compared to controls. | [1][10] |
| General IVF Population | Evidence is conflicting. Some meta-analyses show a trend towards increased CPR, but a large, multi-center, randomized, double-blind study found no significant improvement in the live birth rate. | [6][11] |
| Uterine Contractions | Consistently shown to significantly reduce the frequency of uterine contractions post-administration. | [3] |
This data suggests a targeted application of this compound may be most effective. Its utility appears most pronounced in patients with conditions predisposing them to uterine hyper-contractility, such as RIF and endometriosis.[1][9] For the general, unselected IVF population, the benefit is not yet established.[11]
Conclusion and Future Directions
This compound (Atosiban) represents a compelling example of drug repurposing, leveraging a well-understood mechanism of action for a novel application. Its off-label use in ART is grounded in a strong physiological rationale: mitigating the detrimental effects of uterine contractions on embryo implantation. The available evidence strongly suggests a clinical benefit for patients with repeated implantation failure, a notoriously difficult-to-treat population.
However, the field must proceed with scientific rigor. The lack of a clear benefit in the general IVF population underscores the importance of patient stratification. Future research should focus on:
-
Biomarker Development: Identifying biomarkers (e.g., baseline uterine contraction frequency measured by ultrasound, specific genetic markers for oxytocin receptor sensitivity) to select patients most likely to benefit from this compound treatment.
-
Dose Optimization: Further refining administration protocols to maximize efficacy while minimizing cost and patient burden.
-
Long-Term Outcomes: Conducting large-scale trials with live birth rate as the primary endpoint and tracking neonatal outcomes to ensure long-term safety.
As our understanding of the intricate dialogue between the embryo and the endometrium deepens, targeted interventions like this compound will be crucial tools for improving outcomes for patients undergoing assisted reproduction.
References
-
The Role of Atosiban in IVF Success: Insights from a Leading Supplier. (2026). Phcoker.[Link]
-
Effect of administration of atosiban at day of embryo transfer on in-vitro fertilization out come. Zagazig University Medical Journals.[Link]
-
Atosiban improves implantation and pregnancy rates in patients with repeated implantation failure. (2012). PubMed.[Link]
-
Atosiban improves the outcome of embryo transfer. A systematic review and meta-analysis of randomized and non-randomized. Semantic Scholar.[Link]
-
Administration of atosiban in patients with endometriosis undergoing frozen-thawed embryo transfer: a prospective, randomized study. (2016). PubMed.[Link]
-
Effectiveness of atosiban in women with previous single implantation failure undergoing frozen-thawed blastocyst transfer: study protocol for a randomised controlled trial. (2023). BMJ Open.[Link]
-
Administration of atosiban in patients with endometriosis undergoing frozen-thawed embryo transfer: a prospective, randomized study. (2016). Fertility and Sterility.[Link]
-
Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis. (2023). Frontiers in Endocrinology.[Link]
-
Atosiban for preterm labour. (2001). PubMed.[Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. (2014). Hindawi.[Link]
-
The role of oxytocin antagonists in repeated implantation failure. (2014). Facts, Views & Vision in ObGyn.[Link]
-
What is Atosiban acetate used for? (2024). Patsnap Synapse.[Link]
-
Atosiban improves the outcome of embryo transfer. A systematic review and meta-analysis of randomized and non-randomized trials. (2020). JBRA Assisted Reproduction.[Link]
-
Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. (2019). Nature.[Link]
-
Atosiban: Uses, Dosage, Side Effects and More. MIMS Philippines.[Link]
-
randomized double blind comparison of atosiban in patients undergoing IVF treatment. (2014). Human Reproduction.[Link]
-
Atosiban improves the outcome of embryo transfer. A systematic review and meta-analysis of randomized and non-randomized trials. (2020). National Institutes of Health.[Link]
-
Atosiban. Wikipedia.[Link]
Sources
- 1. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xatihealth.com [xatihealth.com]
- 9. The effect of atosiban on pregnancy outcomes in different FET cycles: a single-center matched retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of atosiban in patients with endometriosis undergoing frozen-thawed embryo transfer: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized trial of oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of spontaneous preterm labor in Taiwanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Architecture and Functional Profile of Atosiban: A Technical Guide
Introduction: Targeting Uterine Quiescence
Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of the human oxytocin and vasopressin V1a receptors.[1][2] Developed by Ferring Pharmaceuticals and first reported in 1985, it is clinically utilized as a tocolytic agent to arrest premature labor, thereby improving neonatal outcomes.[1][3][4] Unlike traditional tocolytics such as β-adrenergic agonists or calcium channel blockers, Atosiban offers a more targeted mechanism of action with a significantly improved maternal side-effect profile.[2][5] This guide provides an in-depth exploration of the molecular structure of Atosiban, its physicochemical properties, mechanism of action, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The unique molecular structure of Atosiban is central to its pharmacological activity. It is an analogue of the natural hormone oxytocin, with specific modifications designed to enhance its antagonistic properties and metabolic stability.[2][3]
Primary and Secondary Structure
Atosiban is a cyclic nonapeptide with the following amino acid sequence: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ .[6][7] A disulfide bond between the 3-mercaptopropionic acid (Mpa) at position 1 and the Cysteine (Cys) at position 6 is a critical feature, creating a cyclic structure essential for its conformation and receptor binding.[7][8]
Key modifications from native oxytocin include:
-
Position 1: Deamination of the N-terminal cysteine to form 3-mercaptopropionic acid (Mpa).[3]
-
Position 2: Substitution of L-Tyrosine with its D-isomer and etherification of the phenolic hydroxyl group to an ethyl ether (D-Tyr(Et)).[3]
-
Position 4: Replacement of Glutamine with Threonine.[3]
-
Position 8: Leucine is substituted with Ornithine.[3]
These modifications contribute to its increased proteolytic resistance and enhanced antagonistic activity at the oxytocin receptor.[8]
Physicochemical Properties
A comprehensive understanding of Atosiban's physicochemical properties is crucial for its formulation, delivery, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [1][3][6] |
| Molecular Weight | 994.2 g/mol | [3][6][9] |
| Appearance | White to off-white lyophilized powder | [5][6][] |
| Solubility | Soluble in water (up to 50 mg/ml) and DMSO | [][11][12] |
| Melting Point | >165°C (with decomposition) | [12][] |
| Storage | Lyophilized form is stable at room temperature for 3 weeks, but should be stored desiccated below -18°C. Reconstituted solutions should be stored at 4°C for 2-7 days or below -18°C for long-term storage. | [5] |
Part 2: Mechanism of Action - A Competitive Antagonist
Atosiban exerts its therapeutic effect by competitively blocking oxytocin receptors on the surface of myometrial cells.[1][2][14] This antagonism prevents the cascade of intracellular events that lead to uterine contractions.
Receptor Binding and Signal Transduction
Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[2] This leads to the release of calcium from the sarcoplasmic reticulum and an influx of extracellular calcium, which in turn activates myosin light chain kinase and results in muscle contraction.[14]
Atosiban, by binding to the oxytocin receptor, prevents oxytocin from initiating this signaling cascade.[1][3][15] It also exhibits antagonistic effects at the vasopressin V1a receptor, which further contributes to the reduction of uterine contractions.[2][14][15] The onset of uterine relaxation following Atosiban administration is rapid, with a significant reduction in contraction frequency observed within 10 minutes.[1]
Sources
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atosiban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Atosiban|Atosiban [novateinbio.com]
- 6. ilexlife.com [ilexlife.com]
- 7. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 8. d-nb.info [d-nb.info]
- 9. GSRS [precision.fda.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Atosiban CAS#: 90779-69-4 [m.chemicalbook.com]
- 14. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
Atosiban's Dichotomous Impact on Cellular Signaling: A Technical Guide to Investigating the NF-κB and MAPK Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atosiban is a synthetic nonapeptide analogue of oxytocin, widely utilized in clinical settings as a tocolytic agent to manage preterm labor.[1][2][3] Its primary therapeutic action stems from its function as a competitive antagonist of the oxytocin receptor (OTR), thereby inhibiting the canonical Gαq-mediated signaling cascade that leads to myometrial contractions.[4] However, emerging evidence reveals a more complex pharmacological profile. Atosiban exhibits biased agonism, a phenomenon where a ligand selectively activates a subset of a receptor's signaling pathways. While antagonizing the contractile Gαq pathway, Atosiban paradoxically functions as an agonist for the Gαi-coupled pathway in certain tissues.[5][6] This Gαi activation triggers pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, particularly in human amnion.[6][7] This guide provides a comprehensive technical overview of Atosiban's dual-faceted mechanism, offering field-proven experimental protocols to dissect its impact on NF-κB and MAPK signaling for researchers in pharmacology and drug development.
Part 1: The Molecular Pharmacology of Atosiban and the Oxytocin Receptor
The Oxytocin Receptor: A Multifaceted G-Protein Coupled Receptor (GPCR)
The oxytocin receptor (OTR) is a class A GPCR renowned for its role in parturition and lactation.[8][9] Like many GPCRs, its signaling is not monolithic. The OTR can couple to different heterotrimeric G proteins, primarily Gαq and Gαi, leading to distinct and sometimes opposing cellular outcomes.[5][10]
-
Canonical Gαq Signaling: The most well-characterized pathway, especially in myometrial cells, involves OTR coupling to Gαq. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, a critical step for uterine contraction.[4][11]
-
Alternative Gαi Signaling: The OTR also couples to inhibitory G proteins (Gαi). This pathway can inhibit adenylyl cyclase, but more pertinently, it has been shown to activate other signaling molecules that can lead to outcomes like cell growth inhibition or, as seen with Atosiban, pro-inflammatory pathway activation.[5][6][7]
Biased Agonism: The Key to Atosiban's Dual Action
The concept of biased agonism is central to understanding Atosiban's effects. A biased agonist stabilizes a specific conformation of the receptor, preferentially activating one G-protein pathway over another. Atosiban exemplifies this principle perfectly:
-
Gαq Antagonist: It competitively blocks oxytocin from binding and activating the Gαq pathway, thus inhibiting contractions.[5]
-
Gαi Agonist: It actively stimulates the Gαi pathway, initiating a distinct signaling cascade independent of its antagonistic effects on Gαq.[5][6]
This dual activity explains how a drug designed to stop labor can simultaneously promote an inflammatory environment, a typically pro-labor signaling state.
Caption: Atosiban's biased agonism at the Oxytocin Receptor.
Part 2: Atosiban-Mediated Activation of Pro-Inflammatory Pathways
While Atosiban's tocolytic efficacy is attributed to Gαq antagonism, its Gαi agonism has significant, tissue-specific consequences on pro-inflammatory signaling.
The NF-κB and MAPK Signaling Cascades
The NF-κB and MAPK pathways are central regulators of inflammation.[9][12]
-
NF-κB Pathway: In an inactive state, NF-κB dimers (e.g., p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Activating signals lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes like COX-2, IL-6, and CCL5.[6][7][13]
-
MAPK Pathway: This involves a cascade of kinases. In this context, the key players are Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK. Their activation, marked by phosphorylation, contributes to the inflammatory response, often in concert with NF-κB.[4]
Tissue-Specific Effects of Atosiban
The impact of Atosiban is highly dependent on the cellular context.
-
In Human Amnion: Research conclusively shows that Atosiban, acting alone, signals via Gαi to activate NF-κB (p65 subunit), ERK1/2, and p38.[6][7] This results in the upregulation of COX-2 and the production of prostaglandins and inflammatory cytokines (IL-6, CCL5).[6][7] Critically, Atosiban does not inhibit oxytocin-induced inflammation in this tissue; it mimics and potentially exacerbates it.[14]
-
In Human Myometrium: The effects are more nuanced. Some studies show that Atosiban can suppress prostaglandin F2α (PGF2α)-induced activation of NF-κB and MAPKs.[15][16] However, other work indicates it only partially inhibits oxytocin-driven inflammation, failing to suppress NF-κB and ERK1/2 activation.[14] This highlights a complex interplay that warrants further investigation.
Caption: Atosiban's Gαi-mediated activation of NF-κB and MAPK pathways.
Part 3: Experimental Protocols for Pathway Interrogation
To investigate Atosiban's effects, a series of robust, self-validating experiments are required. The following protocols are designed for primary human amniocytes but can be adapted for myometrial cells or relevant cell lines expressing OTR.
Overall Experimental Workflow
The logical flow involves cell culture, stimulation with Atosiban and controls, followed by targeted assays to measure pathway activation at specific cellular locations.
Caption: Experimental workflow for studying Atosiban's signaling effects.
Protocol: Investigating NF-κB Activation (p65 Nuclear Translocation)
This protocol uses cell fractionation and Western blotting, a gold-standard method for quantifying protein translocation.[17][18]
Causality: NF-κB activation is defined by its translocation from the cytoplasm to the nucleus. Physically separating these compartments before analysis provides unequivocal evidence of activation.
-
Cell Culture & Treatment:
-
Plate primary human amniocytes or a suitable cell line (e.g., HEK293-OTR) and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours prior to treatment to reduce basal pathway activation.
-
Self-Validation: Pre-treat a subset of wells with Pertussis Toxin (PTX, a Gαi inhibitor, e.g., 100 ng/mL) for 2-4 hours to confirm the G-protein dependency of the signal.
-
Treat cells with Vehicle, Atosiban (e.g., 10 µM), Oxytocin (e.g., 100 nM, as a positive control), and Atosiban + Oxytocin for a time course (e.g., 0, 15, 30, 60 minutes). Activation is rapid and transient.[13]
-
-
Cell Fractionation:
-
Following treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells using a commercial nuclear/cytoplasmic extraction kit (e.g., from Fivephoton Biochemicals or similar) following the manufacturer's instructions.[17] This typically involves an initial gentle lysis to rupture the plasma membrane while keeping the nucleus intact.
-
Centrifuge to pellet the nuclei, collecting the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer to release nuclear proteins.
-
-
Western Blot Analysis:
-
Determine protein concentration for both cytoplasmic and nuclear fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Self-Validation: Include a nuclear-specific marker (e.g., Lamin B1) and a cytoplasmic-specific marker (e.g., GAPDH) to validate the purity of your fractions.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality: BSA is preferred over milk for phospho-protein blots as milk contains phosphoproteins that can increase background.
-
Incubate overnight at 4°C with a primary antibody against NF-κB p65.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect using an ECL substrate and image the blot.
-
Quantify band intensity. An increase in the p65 signal in the nuclear fraction (and a corresponding decrease in the cytoplasm) indicates activation.
-
Protocol: Quantifying MAPK Activation (Phospho-Specific Western Blot)
This protocol directly measures the active, phosphorylated forms of ERK1/2 and p38.[19][20][21]
Causality: MAPK activation occurs via phosphorylation. Using antibodies that specifically recognize the phosphorylated threonine and tyrosine residues in the activation loop of ERK (Thr202/Tyr204) and p38 (Thr180/Tyr182) is the most direct method to measure their activation status.
-
Cell Culture & Treatment:
-
Follow the same procedure as in Protocol 3.2, Step 1. The same set of treatments and controls should be used.
-
-
Whole-Cell Lysis:
-
Following treatment, wash cells twice with ice-cold PBS.
-
Lyse cells directly in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely critical to preserve the transient phosphorylation state of the target proteins during sample preparation.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine protein concentration of the supernatant (whole-cell lysate).
-
Load equal protein amounts (e.g., 20-30 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA in TBST.
-
Probing for Phospho-proteins: Incubate one membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) and another with an antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect using ECL and image the blot.
-
Self-Validation & Normalization: To ensure observed changes are due to phosphorylation and not changes in total protein expression, the blots must be stripped and re-probed. After imaging, incubate the membrane in a stripping buffer, then re-block and re-probe with antibodies against total p38 and total ERK1/2.[20]
-
Quantify the phospho-protein band intensity and normalize it to the corresponding total protein band intensity.
-
Part 4: Data Interpretation and Advanced Insights
Quantitative Data Summary
The results from the described experiments can be summarized to compare the effects of different treatments. The data below is hypothetical but represents expected outcomes based on published literature.[6][7]
| Treatment Group | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Vehicle) | p-p38 / Total p38 (Fold Change vs. Vehicle) | Nuclear p65 / Total p65 (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Atosiban (10 µM) | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.2 ± 0.6 |
| Oxytocin (100 nM) | 4.2 ± 0.3 | 4.8 ± 0.6 | 6.1 ± 0.7 |
| Atosiban + Oxytocin | 4.0 ± 0.5 | 4.5 ± 0.4 | 5.8 ± 0.8 |
| PTX + Atosiban | 1.2 ± 0.2 | 1.3 ± 0.3 | 1.1 ± 0.2 |
Interpretation: This data would demonstrate that Atosiban alone significantly activates both MAPK and NF-κB pathways. It shows no inhibition of Oxytocin's effects. Crucially, the pre-treatment with the Gαi inhibitor, PTX, ablates the Atosiban-induced activation, confirming the mechanism of action.
Causality and Self-Validation
-
Time Course is Key: Signaling events like phosphorylation are often rapid and transient, peaking within 15-30 minutes and declining thereafter.[13] A time-course experiment is essential to capture the peak activation and avoid false negatives.
-
Positive and Negative Controls: Using a known activator like Oxytocin (or TNF-α for NF-κB) validates that the cellular system is responsive.[13] The PTX control is a mechanistic necessity, directly linking the observed Atosiban effect to Gαi signaling.[6][7]
-
Phospho vs. Total Protein: Normalizing phosphorylated protein levels to total protein levels is non-negotiable. It distinguishes a true increase in signaling activity from an artifact caused by variations in protein loading or expression.[20]
Part 5: Conclusion and Future Directions
The evidence strongly indicates that Atosiban is not a simple antagonist but a biased agonist of the oxytocin receptor. While it effectively inhibits myometrial contractions via Gαq antagonism, its Gαi agonism in tissues like the amnion activates pro-inflammatory NF-κB and MAPK pathways.[5][6][7] This discovery has profound implications:
-
For Researchers: It underscores the importance of characterizing the full signaling profile of GPCR ligands beyond their primary intended pathway. The protocols outlined here provide a robust framework for such investigations.
-
For Drug Development: The pro-inflammatory activity of Atosiban is an undesirable off-target effect for a tocolytic. This creates an opportunity to develop new, "unbiased" OTR antagonists or those specifically biased away from Gαi activation, which may offer improved safety and efficacy for the management of preterm labor.
Understanding the nuanced pharmacology of drugs like Atosiban is critical for advancing therapeutic strategies and ensuring patient safety.
References
-
Guzzi, F. et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry. Available at: [Link]
-
Goodwin, T. M. et al. (2001). Atosiban for preterm labour. BJOG: An International Journal of Obstetrics & Gynaecology. Available at: [Link]
-
McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience. Available at: [Link]
-
Kim, S. H. et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. ResearchGate. Available at: [Link]
-
Kim, S. H. et al. (2018). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. Available at: [Link]
-
Kim, S. H. et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. Molecular and Cellular Endocrinology. Available at: [Link]
-
Brock, A. K. et al. (2010). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. Available at: [Link]
-
Jain, S. et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cellular Physiology. Available at: [Link]
-
Tomlin, S. L., & Vaudry, D. (2020). Oxytocin and Sensory Network Plasticity. ResearchGate. Available at: [Link]
-
McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience. Available at: [Link]
-
Kaur, H. et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
-
Dewan, B. (2024). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence. Great Britain Journals Press. Available at: [Link]
-
Kim, S. H. et al. (2018). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Kim, S. H. et al. (2015). Oxytocin activates NF-κB-mediated inflammatory pathways in human gestational tissues. Molecular and Cellular Endocrinology. Available at: [Link]
-
McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. PubMed. Available at: [Link]
-
Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. Available at: [Link]
-
Vrachnis, N. et al. (2012). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology. Available at: [Link]
-
Kim, S. H. et al. (2018). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. ResearchGate. Available at: [Link]
-
Dewan, B. (2024). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence. ResearchGate. Available at: [Link]
-
Tomizawa, K. (2019). Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection. International Journal of Molecular Sciences. Available at: [Link]
-
Medical Dialogues. (2025). Atosiban for Preterm Birth: Prolongs labour but not Neonatal outcomes, finds study. Medical Dialogues. Available at: [Link]
-
Dewan, B. (2024). Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link]
-
Spiller, K. L. et al. (2010). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. Available at: [Link]
-
Borkovich, K. A., & Dorkin, J. R. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Available at: [Link]
-
Wang, Y. et al. (2021). Efficacy of atosiban combined with ritodrine on spontaneous threatened preterm birth and its effect on PAF and fFN levels. American Journal of Translational Research. Available at: [Link]
-
Inoue, T. et al. (2021). Oxytocin Suppresses Inflammatory Responses Induced by Lipopolysaccharide through Inhibition of the eIF-2α–ATF4 Pathway in Mouse Microglia. MDPI. Available at: [Link]
-
KEGG. (n.d.). Oxytocin signaling pathway. KEGG PATHWAY. Available at: [Link]
-
Al-Amran, F. (2020). Schematic diagram of potential signalling pathways of OTR in CMs. ResearchGate. Available at: [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. RayBiotech. Available at: [Link]
-
Zock, J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. Available at: [Link]
Sources
- 1. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence - Great Britain Journals Press [journalspress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04921 [genome.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oxytocin activates NF-κB-mediated inflammatory pathways in human gestational tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Tosiben in In-Vitro Myometrial Cell Studies
<
Introduction: The Role of Oxytocin Receptor Antagonism in Myometrial Research
The intricate regulation of myometrial contractility is central to the physiological processes of parturition. Oxytocin, a potent uterotonic hormone, plays a pivotal role in initiating and sustaining the powerful, coordinated contractions of the uterus during labor.[1][2][3] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) highly expressed in myometrial cells, particularly during late pregnancy and labor.[1][3][4] Understanding the molecular mechanisms governing oxytocin-induced myometrial activation is therefore a critical area of research in obstetrics and reproductive biology. This has led to the development of OTR antagonists as valuable tools for both basic research and potential therapeutic interventions, such as the management of preterm labor.[2][5]
Tosiben, a nonapeptide analogue of oxytocin, is a competitive antagonist of the oxytocin receptor.[5] Its structural similarity to oxytocin allows it to bind to the OTR without eliciting a biological response, thereby blocking the actions of endogenous or exogenously applied oxytocin. This selective antagonism makes this compound an invaluable tool for dissecting the specific contributions of the oxytocin signaling pathway in in-vitro models of myometrial function. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in-vitro myometrial cell studies. We will delve into the underlying mechanism of action, provide detailed, validated protocols for its application, and discuss various downstream assays to quantify its effects.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The binding of oxytocin to its receptor on myometrial smooth muscle cells initiates a well-characterized signaling cascade that culminates in cellular contraction.[2] This process is primarily mediated through the Gq/11 G-protein, which activates phospholipase C (PLC).[2][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores within the sarcoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration.[2][6] This elevated Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).[6] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and ultimately causing muscle contraction.[6]
This compound, by competitively binding to the oxytocin receptor, prevents the initial step of this cascade. It effectively blocks oxytocin from activating the Gq/11 G-protein, thereby inhibiting the downstream production of IP3 and the subsequent release of intracellular calcium.[5][7] This leads to a dose-dependent reduction in oxytocin-induced myometrial contractions.[8] It is important to note that this compound's antagonistic effect is specific to the oxytocin receptor; it does not interfere with myometrial activation induced by other signaling molecules such as prostaglandins.[9]
Caption: Oxytocin Receptor Signaling and this compound's Point of Inhibition.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for utilizing this compound in in-vitro myometrial cell studies. It is crucial to optimize these protocols based on the specific cell type (primary cells or cell lines), experimental objectives, and available equipment.
Part 1: Primary Human Myometrial Cell Culture
The use of primary human myometrial cells provides a physiologically relevant model for studying uterine contractility.
Materials:
-
Myometrial biopsies obtained with informed consent from women undergoing Cesarean section.[10]
-
Hanks' Balanced Salt Solution (HBSS)
-
Smooth Muscle Cell Medium
-
Collagenase XI (1 mg/ml)
-
Collagenase IA (1 mg/ml)
-
Fatty acid-free bovine serum albumin (BSA)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks/plates
Protocol:
-
Tissue Collection and Preparation: Immediately place myometrial biopsies in cold HBSS.[11]
-
Dissection: In a sterile environment, dissect the tissue into 1 mm³ pieces, removing any excess connective and vascular tissue.[11]
-
Digestion: Wash the tissue pieces in HBSS to remove excess blood. Place the pieces in Smooth Muscle Cell Medium containing collagenase XI, collagenase IA, and fatty acid-free BSA.[11]
-
Incubation: Incubate the tissue digest at 37°C for 60 minutes with gentle agitation.[11]
-
Cell Isolation: After digestion, centrifuge the cell suspension and resuspend the pellet in fresh Smooth Muscle Cell Medium supplemented with FBS and Penicillin-Streptomycin.
-
Plating and Culture: Plate the cells in culture flasks or plates and maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Characterization: It is recommended to characterize the cultured cells for the expression of smooth muscle markers such as α-smooth muscle actin, calponin, and caldesmon to confirm their myometrial origin.[11]
Part 2: In-Vitro Myometrial Contraction Assay
This assay directly measures the inhibitory effect of this compound on oxytocin-induced myometrial contractions.
Materials:
-
Isolated myometrial tissue strips (prepared as described in the contractility assay protocol)[12] or cultured myometrial cells grown on a deformable substrate.[13]
-
Organ bath system with isometric force transducers[12][14] or a microscope-based system for observing cell contraction.[13]
-
Krebs-bicarbonate solution
-
Carbogen gas (95% O2, 5% CO2)
-
Oxytocin stock solution
-
This compound stock solution
Protocol:
-
Tissue Mounting: Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.[12] For cell-based assays, ensure cells are at an appropriate confluency on the deformable substrate.
-
Equilibration: Apply a passive tension of 2 grams to each tissue strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions may develop.[12] For cell cultures, allow cells to equilibrate in the observation chamber.
-
Induction of Contractions: After equilibration, induce stable contractions by adding a submaximal concentration of oxytocin (e.g., 0.5 nM) to the organ bath or cell culture medium.[10]
-
Application of this compound: Once stable oxytocin-induced contractions are established, begin the cumulative addition of this compound to the organ bath or culture medium. Start with a low concentration and increase in a stepwise manner (e.g., half-log increments).
-
Data Acquisition: Record the isometric force of contractions using the data acquisition system. For cell-based assays, capture images or videos of the cells to quantify changes in cell shape or wrinkling of the substrate.
-
Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on the frequency, amplitude, and duration of oxytocin-induced contractions.
| Parameter | Recommended Range | Rationale |
| Oxytocin Concentration | 0.1 - 10 nM | This range typically induces submaximal to maximal contractile responses in human myometrial tissue.[10] |
| This compound Concentration | 1 nM - 10 µM | A wide range is used to establish a dose-response curve and determine the IC50 value. |
| Equilibration Time | 1 - 2 hours | Allows the tissue to stabilize and develop spontaneous contractile activity.[12] |
| Incubation with this compound | 10 - 30 minutes per concentration | Sufficient time for the antagonist to reach equilibrium and exert its effect. |
Downstream Assays for Mechanistic Insights
To further elucidate the effects of this compound on myometrial cell function, a variety of downstream assays can be employed.
Intracellular Calcium Imaging
This technique allows for the direct visualization of changes in intracellular calcium concentrations in response to oxytocin and the inhibitory effect of this compound.[15]
Protocol:
-
Cell Preparation: Culture myometrial cells on glass-bottomed dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7]
-
Imaging: Mount the dish on a confocal or fluorescence microscope equipped for live-cell imaging.
-
Stimulation and Inhibition: Perfuse the cells with a solution containing oxytocin to induce calcium transients. Subsequently, introduce this compound to observe the inhibition of these calcium signals.[16]
-
Data Analysis: Quantify the changes in fluorescence intensity over time to measure the amplitude and frequency of calcium oscillations.
Caption: Workflow for Intracellular Calcium Imaging.
Western Blotting for Signaling Proteins
Western blotting can be used to assess the phosphorylation status of key downstream signaling proteins in the oxytocin pathway, such as p38 MAPK, which can be influenced by OTR activation.[17][18]
Protocol:
-
Cell Treatment: Treat myometrial cells with oxytocin in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-p38 MAPK and total p38 MAPK).[19][20]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Apoptosis Assays
While oxytocin signaling is primarily associated with contraction, investigating the potential role of its antagonism in cellular apoptosis can provide further insights into myometrial cell fate.
Protocol (Caspase-3 Activity Assay):
-
Cell Treatment: Treat myometrial cells with this compound for various durations. Include appropriate positive and negative controls.
-
Cell Lysis: Prepare cell lysates according to the assay kit manufacturer's instructions.[21]
-
Assay Procedure: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[22]
-
Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.
Conclusion and Future Directions
This compound serves as a highly specific and effective tool for the in-vitro investigation of oxytocin receptor-mediated signaling and function in myometrial cells. The protocols and assays detailed in these application notes provide a robust framework for researchers to explore the intricate mechanisms of uterine contractility. Future studies could leverage these methods to investigate the role of the oxytocin system in pathological conditions such as preterm labor and uterine atony, and to screen for novel therapeutic agents that target this critical pathway. The integration of these in-vitro techniques with more complex models, such as organ-on-a-chip systems and in-vivo animal studies, will undoubtedly continue to advance our understanding of myometrial physiology and pathophysiology.
References
-
Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization. PubMed. Available at: [Link]
-
Antagonists for the human oxytocin receptor: an in vitro study. PubMed. Available at: [Link]
-
Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. PubMed. Available at: [Link]
-
Myometrial oxytocin receptor expression and intracellular pathways. Minerva Medica. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Caspase-3 Activity Assay Kit. Aurora Biolabs. Available at: [Link]
-
Mechanical Stretch Up-Regulates the Human Oxytocin Receptor in Primary Human Uterine Myocytes. Oxford Academic. Available at: [Link]
-
Signal transduction mechanism for the oxytocin receptor in the... ResearchGate. Available at: [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC. Available at: [Link]
-
Myometrial oxytocin receptor expression and intracellular pathways. ResearchGate. Available at: [Link]
-
Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban. PubMed. Available at: [Link]
-
Atosiban. Wikipedia. Available at: [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. Available at: [Link]
-
Single-cell mechanics and calcium signalling in organotypic slices of human myometrium. Available at: [Link]
-
Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Available at: [Link]
-
Human Myometrial Contractility Assays. PubMed. Available at: [Link]
-
Fine spatiotemporal activity in contracting myometrium revealed by motion-corrected calcium imaging. PMC. Available at: [Link]
-
Mapping uterine calcium dynamics during the ovulatory cycle in live mice. Oxford Academic. Available at: [Link]
-
Mapping uterine calcium dynamics during the ovulatory cycle in live mice. PMC. Available at: [Link]
-
Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. Biology of Reproduction. Available at: [Link]
-
Development and validation of primary human myometrial cell culture models to study pregnancy and labour. PMC. Available at: [Link]
-
Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed Central. Available at: [Link]
Sources
- 1. minervamedica.it [minervamedica.it]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Atosiban - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Single-cell mechanics and calcium signalling in organotypic slices of human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 21. mpbio.com [mpbio.com]
- 22. bosterbio.com [bosterbio.com]
Application Notes and Protocol for Atosiban Administration in Laboratory Research
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the use of Atosiban, a selective oxytocin/vasopressin receptor antagonist, in a laboratory research setting. This document outlines the pharmacological background, offers detailed protocols for solution preparation, and provides validated methodologies for both in vitro and in vivo experimental applications. The protocols are designed to ensure data integrity and reproducibility, grounded in established scientific literature and best practices.
Introduction to Atosiban
Atosiban is a synthetic peptide analogue of oxytocin that acts as a competitive antagonist at the human oxytocin receptor (OTR) and, to a lesser extent, the vasopressin V1a receptor. Its primary clinical use is in the management of preterm labor. In a research context, Atosiban is an invaluable tool for investigating the physiological and pathological roles of the oxytocinergic system, including its functions in social behavior, uterine contractility, and cardiovascular regulation.
Mechanism of Action: Atosiban inhibits the binding of endogenous oxytocin to its G-protein coupled receptor. This blockade prevents the activation of the phospholipase C signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3). The subsequent reduction in intracellular calcium mobilization from the sarcoplasmic reticulum leads to the relaxation of uterine smooth muscle and a cessation of contractions.
Graphviz Diagram: Atosiban Mechanism of Action
Caption: Atosiban competitively antagonizes the oxytocin receptor, blocking downstream signaling.
Physicochemical Properties and Solution Preparation
Accurate and stable solution preparation is fundamental to any successful experiment. The properties of Atosiban dictate the appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | PubChem |
| Molecular Weight | 994.2 g/mol | PubChem |
| Appearance | White to off-white lyophilized powder | Supplier Datasheets |
| Solubility | Water (≥10 mg/mL), DMSO (Not Recommended) | |
| Storage (Lyophilized) | -20°C for long-term storage | |
| Storage (Solution) | -20°C (up to 1 month); 4°C (short-term, < 24 hours) |
Protocol 2.1: Preparation of a 10 mM Atosiban Stock Solution
This protocol details the preparation of a high-concentration stock solution for subsequent dilution into working solutions.
Materials:
-
Atosiban acetate (lyophilized powder)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile, conical polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized Atosiban to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Mass Calculation: Calculate the required volume of solvent. For example, to prepare 1 mL of a 10 mg/mL (~10 mM) stock solution from 10 mg of Atosiban:
-
Volume (mL) = Mass (mg) / Concentration (mg/mL) = 10 mg / 10 mg/mL = 1 mL
-
-
Reconstitution: Add the calculated volume of nuclease-free water to the vial of Atosiban.
-
Dissolution: Gently vortex the solution for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. If necessary, brief sonication in a water bath can be used.
-
Aliquoting & Storage: For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store immediately at -20°C.
Trustworthiness Note: The use of acetate salt is common for peptide stability. The molecular weight for calculations should be adjusted if a different salt form is used. Always refer to the manufacturer's certificate of analysis for the precise molecular weight.
In Vitro Applications & Protocols
Atosiban is widely used in cell-based assays to probe OTR function. The following protocols are representative examples.
Protocol 3.1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of Atosiban for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Oxytocin or a suitable iodinated analogue
-
Atosiban stock solution (Protocol 2.1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Non-specific binding control: Unlabeled Oxytocin (10 µM final concentration)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Prepare Serial Dilutions: Create a serial dilution series of Atosiban in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of unlabeled Oxytocin (for non-specific binding) OR 50 µL of Atosiban dilution.
-
50 µL of radioligand ([³H]-Oxytocin) at a final concentration near its Kd (e.g., 1-2 nM).
-
100 µL of cell membrane preparation (protein concentration typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of Atosiban concentration and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Graphviz Diagram: In Vitro Assay Workflow
Caption: Workflow for determining Atosiban binding affinity using a competitive radioligand assay.
In Vivo Administration & Protocols
The administration route and dosage of Atosiban in animal models are critical for achieving relevant physiological effects.
| Animal Model | Route | Dosage Range | Purpose | Source |
| Rat | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Inhibition of uterine contractions | |
| Rat | Intravenous (i.v.) | 0.1 - 1 mg/kg | Acute cardiovascular studies | |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Behavioral studies | |
| Sheep (Ewe) | Intravenous (i.v.) Infusion | 300 µg bolus + 300 µg/hr | Preterm labor model |
Protocol 4.1: Subcutaneous Administration in a Rat Model of Uterine Contractility
This protocol is designed to assess the tocolytic (anti-contraction) effects of Atosiban.
Materials:
-
Atosiban stock solution (Protocol 2.1)
-
Sterile saline (0.9% NaCl) for injection
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Timed-pregnant rats (e.g., Sprague-Dawley, late gestation)
-
Uterine contraction monitoring equipment (e.g., intrauterine pressure catheter)
Procedure:
-
Dose Calculation & Preparation:
-
Calculate the total dose required based on the animal's body weight (e.g., for a 300g rat and a 1 mg/kg dose: 0.3 mg Atosiban).
-
Dilute the Atosiban stock solution with sterile saline to achieve the final dose in a suitable injection volume (e.g., 0.1 - 0.5 mL).
-
-
Animal Handling: Properly restrain the rat. The subcutaneous injection is typically administered in the scruff of the neck or the flank.
-
Injection: Tent the skin and insert the needle bevel-up into the subcutaneous space. Aspirate briefly to ensure a blood vessel has not been entered, then slowly inject the solution.
-
Monitoring: Following administration, monitor uterine activity according to the specific experimental design. A typical endpoint is the reduction in the frequency and amplitude of uterine contractions over a period of 1-4 hours.
-
Control Group: A control group receiving a vehicle (saline) injection is essential for comparison.
Expertise Note: The subcutaneous route provides a slower absorption and longer duration of action compared to intravenous injection, making it suitable for studies examining sustained tocolytic effects. The vehicle choice is critical; always ensure the final solution is isotonic and at a physiological pH to minimize injection site irritation.
Conclusion
Atosiban is a potent and selective tool for the study of the oxytocinergic system. The successful application of this compound in laboratory research is contingent upon meticulous preparation, appropriate storage, and the use of validated protocols. The methodologies outlined in these notes provide a robust framework for researchers to generate reliable and reproducible data, whether probing receptor pharmacology in vitro or investigating complex physiological processes in vivo.
References
-
Title: Atosiban and Tocolysis: A Review of the Literature Source: Medscape URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Literature Review Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The effects of oxytocin and atosiban on the mechanical and electrical activity of the uterus of the anaesthetised, late-pregnant rat Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Atosiban Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cardiovascular effects of oxytocin and atosiban in anaesthetized, male rats Source: British Journal of Pharmacology URL: [Link]
-
Title: The Oxytocin Receptor Antagonist Atosiban Prevents Social Recognition in Male Mice Source: Frontiers in Behavioral Neuroscience URL: [Link]
Preamble: Beyond Tocolysis—Uncovering the Complex Biology of Atosiban in the Fetal Membranes
An Application Note and Protocol from the Desks of Senior Application Scientists
Topic: The Dichotomous Role of Atosiban in Human Amnion Cell Culture: An Investigative Protocol
Audience: Researchers, cell biologists, and drug development professionals in the fields of reproductive biology, perinatology, and pharmacology.
Atosiban is clinically established as a tocolytic agent, prescribed to halt premature labor by antagonizing oxytocin-induced myometrial contractions.[1][2] Its mechanism has long been understood through the lens of its action on the uterine muscle: as a competitive antagonist of the oxytocin receptor (OTR), it blocks the canonical Gαq signaling pathway, thereby preventing the calcium mobilization required for muscle contraction.[3][4]
However, the fetal membranes—specifically the amnion—are not passive bystanders in parturition. The amnion is a metabolically active tissue that produces prostaglandins and cytokines, which are critical for the progression of labor. Recent research has revealed a far more complex, and frankly counterintuitive, role for Atosiban within these tissues. Evidence strongly suggests that in human amnion cells, Atosiban functions as a biased agonist , paradoxically activating pro-inflammatory signaling pathways even as it blocks contractile signals in the myometrium.[5][6][7]
This guide provides a comprehensive framework and detailed protocols for investigating this dichotomous activity. We will move beyond treating the amnion as a simple barrier and instead approach it as a key signaling hub. The following experiments are designed to empower researchers to dissect the non-canonical, pro-inflammatory signaling of Atosiban in primary human amnion cells, a physiologically critical model for understanding the onset of labor.
The Mechanistic Paradox: Atosiban as a Biased OTR Ligand
The oxytocin receptor, a G-protein coupled receptor (GPCR), is pleiotropic, meaning it can couple to different intracellular G-proteins to elicit distinct cellular responses.
-
The Canonical Gαq Pathway (Myometrium): In uterine muscle, oxytocin binding to the OTR primarily activates Gαq proteins. This initiates the phospholipase C (PLC) cascade, leading to IP₃-mediated calcium release and subsequent muscle contraction. Atosiban effectively competes with oxytocin for the receptor in this conformation, acting as a true antagonist and promoting uterine quiescence.[4][8]
-
The Non-Canonical Gαi Pathway (Amnion): In human amnion cells, the OTR can also couple to inhibitory Gαi proteins. Groundbreaking studies have shown that while Atosiban blocks the Gαq pathway, it simultaneously activates the Gαi-mediated pathway.[5][6] This "biased agonism" triggers the activation of key pro-inflammatory transcription factors and signaling cascades, including NF-κB and MAP kinases (ERK1/2, p38).[7] The downstream consequence is an upregulation of cyclooxygenase-2 (COX-2) and an increase in the synthesis and release of prostaglandins (e.g., PGE₂) and inflammatory cytokines—molecules that actively promote labor.[5][6]
This dual functionality is critical to understand: while Atosiban is an effective tocolytic at the myometrium, its activity at the amnion may create a pro-inflammatory environment.
Caption: Atosiban acts as a biased agonist, blocking Gαq while activating Gαi signaling.
Experimental Framework: A Step-by-Step Investigative Protocol
This protocol provides a validated workflow for the isolation of primary human amnion epithelial cells (hAECs) and their subsequent use in assessing the cellular effects of Atosiban.
Part 1: Isolation and Culture of Primary Human Amnion Epithelial Cells (hAECs)
Rationale: Primary cells are the gold standard for this research, as they most accurately reflect the in vivo physiology of the tissue. Immortalized cell lines may not retain the specific OTR expression levels or G-protein coupling necessary for these nuanced signaling experiments. Ethical approval and informed patient consent are mandatory for tissue collection.
Materials:
-
Freshly collected human placenta
-
Sterile transport medium (e.g., DMEM with 1% Penicillin-Streptomycin)
-
Sterile Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Collagenase Type IA (1 mg/mL solution)
-
DNase I (100 µg/mL solution)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and EGF (10 ng/mL)
-
Collagen-coated cell culture flasks and plates
Methodology:
-
Tissue Preparation: Aseptically separate the thin, transparent amnion membrane from the underlying chorion. Wash the membrane vigorously in sterile PBS to remove all visible blood.
-
Initial Trypsin Digest (Removing Contaminants): Incubate the membrane in 0.25% Trypsin-EDTA for 15 minutes at 37°C with gentle agitation. Discard the supernatant containing contaminating cells. This step is crucial for enriching the epithelial cell population.
-
Collagenase Digestion (Cell Liberation): Mince the remaining membrane and incubate in a solution of Collagenase Type IA and DNase I for 60-90 minutes at 37°C in a shaking water bath. DNase I prevents cell clumping from released DNA.
-
Cell Collection and Plating: Filter the digest through a 70 µm cell strainer. Centrifuge the filtrate at 300 x g for 5 minutes. Resuspend the cell pellet in complete culture medium and plate onto collagen-coated flasks.
-
Culture and Maintenance: Incubate at 37°C, 5% CO₂. Change the medium every 48 hours. hAECs will form a characteristic cobblestone monolayer. Cells are typically ready for experiments at passage 1 or 2.
Part 2: Protocol for Atosiban Treatment and Agonist Challenge
Rationale: This experimental design allows for the dissection of Atosiban's intrinsic (agonist) activity versus its antagonistic activity in the presence of oxytocin. Serum starvation is a critical step to synchronize the cells and reduce baseline signaling activity from serum growth factors.
Experimental Workflow:
Sources
- 1. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zuventus.co.in [zuventus.co.in]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atosiban - Wikipedia [en.wikipedia.org]
- 5. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
Techniques for measuring Atosiban's effect on uterine contractions ex vivo
Application Note & Protocol
Topic: Techniques for Measuring Atosiban's Effect on Uterine Contractions Ex Vivo
Principle and Significance
The study of uterine contractility is fundamental to understanding the physiology of parturition and developing therapeutic interventions for preterm labor.[1] Oxytocin, a primary uterotonic agent, stimulates myometrial contractions by binding to the oxytocin receptor (OTR), a G-protein coupled receptor.[2][3][4] Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][5] By blocking these receptors, Atosiban effectively reduces the frequency and force of uterine contractions, making it a valuable tocolytic agent for the management of preterm labor.[1][5]
Ex vivo organ bath systems provide a robust, physiologically relevant model for quantifying the effects of pharmacological agents like Atosiban on uterine tissue.[6][7][8] This method allows for the direct measurement of isometric force generated by isolated uterine muscle strips, offering precise control over experimental conditions and enabling the determination of dose-dependent effects.[6][8] This application note provides a detailed protocol for assessing the inhibitory action of Atosiban on oxytocin-induced contractions in isolated myometrial strips, a critical assay for preclinical drug development and physiological research.[6][9]
Mechanism of Action: Oxytocin-Induced Contraction and Atosiban Inhibition
Understanding the underlying signaling cascade is crucial for interpreting experimental results. Oxytocin-induced myometrial contraction is a multi-step process:[10]
-
Receptor Binding: Oxytocin (OT) binds to its Gq-protein coupled receptor (OTR) on the surface of myometrial cells.[4][11]
-
G-Protein Activation: This binding activates the Gαq subunit, which in turn activates Phospholipase C (PLC).[10][11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][10][11]
-
Contraction Cascade: The elevated cytosolic Ca2+ binds to calmodulin. This Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.[10][11]
Atosiban acts as a competitive antagonist at the OTR. It binds to the receptor but does not elicit the downstream signaling cascade. By occupying the receptor, it prevents oxytocin from binding, thereby inhibiting the entire contraction pathway and promoting uterine quiescence.[1][12]
Caption: Oxytocin signaling pathway and Atosiban's inhibitory action.
Materials and Reagents
-
Tissue: Fresh myometrial biopsies from consenting patients undergoing procedures like Cesarean section or from appropriate animal models (e.g., mouse, rat).[6][13][14]
-
Solutions & Reagents:
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit Buffer:
-
NaCl: 118.4 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25.0 mM
-
Glucose: 11.7 mM
-
-
High Potassium (K+) Solution (for viability check): PSS with equimolar replacement of NaCl with KCl (e.g., 40-80 mM KCl).[6]
-
Oxytocin: Stock solution (e.g., 1 mM in dH2O), stored at -20°C.
-
Atosiban: Stock solution (e.g., 10 mM in DMSO or dH2O), stored at -20°C.
-
Carbogen Gas: 95% O2 / 5% CO2.
-
-
Equipment:
-
Multi-chamber isolated organ bath system with heating and gas supply.[7][8]
-
Data acquisition system (e.g., PowerLab) and analysis software (e.g., LabChart).
-
Dissecting microscope, fine forceps, and micro-scissors.
-
Peristaltic pump for superfusion (optional but recommended).[6]
-
pH meter and analytical balance.
-
Experimental Protocol
This protocol is designed to establish stable, oxytocin-induced contractions and then to generate a cumulative dose-response curve for Atosiban.
Tissue Preparation
-
Expert Insight: The viability of the tissue is paramount. All steps should be performed swiftly and gently to avoid mechanical damage. The tissue should never be allowed to dry out.[14]
-
Collection: Immediately place the fresh myometrial biopsy (approx. 1-2 cm³) into ice-cold, carbogen-gassed PSS.[6] Transport to the lab on ice.
-
Dissection: Under a dissecting microscope, place the tissue in a petri dish filled with cold, gassed PSS. Carefully dissect away the serosal and endometrial layers to isolate the myometrium.[15]
-
Strip Preparation: Cut longitudinal strips of myometrium, approximately 10-15 mm in length and 2-3 mm in width, following the natural orientation of the muscle fibers.[16]
-
Mounting: Securely mount each strip in the organ bath chamber using surgical silk or clips. Attach one end to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer.[7][16]
System Equilibration and Viability Check
-
Trustworthiness Pillar: This phase establishes a stable baseline and validates that each tissue strip is healthy and responsive, a critical self-validating step.
-
Equilibration: Fill the organ baths with PSS maintained at 37°C and continuously bubble with carbogen gas to maintain a pH of ~7.4.[6][17]
-
Tensioning: Apply a resting tension (preload) of ~2 mN (~0.2 g) to each strip. Allow the tissue to equilibrate for 60-90 minutes.[16][17] During this time, spontaneous contractions often develop. Wash out the bath with fresh PSS every 15-20 minutes.[16]
-
Viability Test: Replace the PSS with the high K+ solution. A healthy strip will respond with a strong, sustained contraction. This confirms the integrity of the voltage-gated calcium channels and contractile machinery.
-
Washout: Wash the tissue extensively with fresh PSS (at least 3-4 changes) and allow it to return to its baseline resting tension.
Induction of Contractions and Atosiban Application
-
Oxytocin Stimulation: Add a submaximal concentration of oxytocin (e.g., EC50-EC80, typically 1-10 nM) to the bath to induce stable, rhythmic contractions.[12] Allow the contractions to stabilize for at least 30-45 minutes.[18]
-
Baseline Recording: Once contractions are stable, record this activity for a 20-30 minute period. This will serve as the 100% control response.[18]
-
Cumulative Atosiban Dosing: Add Atosiban to the bath in a cumulative, stepwise manner (e.g., half-log increments from 1 nM to 10 µM).[6][16] Allow the tissue to respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next dose.[16]
-
Time Control: In at least one chamber, maintain an oxytocin-stimulated strip without adding Atosiban. This "time control" accounts for any potential rundown or fatigue of the tissue over the course of the experiment.
Caption: Experimental workflow for assessing Atosiban's effect.
Data Analysis and Interpretation
The primary output from the data acquisition system is a trace of force versus time. Several parameters can be quantified to assess contractility:[6]
-
Amplitude: The peak force of each contraction.
-
Frequency: The number of contractions per unit of time.
-
Area Under the Curve (AUC): An integrated measure of the total contractile work done over a period. This is often the most robust parameter for analysis.[18]
Analysis Steps:
-
For each Atosiban concentration, select a stable period of recording (e.g., the last 10 minutes).
-
Calculate the mean AUC, amplitude, and frequency for that period.
-
Normalize the data by expressing it as a percentage of the initial baseline (pre-Atosiban) response.
-
Correct the data for any time-dependent changes observed in the time-control tissue.
-
Plot the % inhibition (of AUC) against the log concentration of Atosiban to generate a dose-response curve.
-
Use non-linear regression (e.g., sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of Atosiban that causes 50% inhibition of the oxytocin-induced contraction.[18]
Data Presentation Example
| Atosiban Conc. [M] | Log [Atosiban] | Mean AUC (g.s) | % of Baseline | % Inhibition |
| 0 (Baseline) | - | 150.2 ± 8.5 | 100% | 0% |
| 1.00E-09 | -9.0 | 145.1 ± 9.1 | 96.6% | 3.4% |
| 1.00E-08 | -8.0 | 118.9 ± 7.4 | 79.2% | 20.8% |
| 1.00E-07 | -7.0 | 73.6 ± 5.2 | 49.0% | 51.0% |
| 1.00E-06 | -6.0 | 25.4 ± 3.1 | 16.9% | 83.1% |
| 1.00E-05 | -5.0 | 10.1 ± 1.8 | 6.7% | 93.3% |
Result: Based on this sample data, the calculated IC50 for Atosiban would be approximately 1.00E-07 M (100 nM).
References
-
Szukiewicz, D., et al. (2022). Myometrial oxytocin receptor expression and intracellular pathways. International Journal of Molecular Sciences. [Link]
-
Arrowsmith, S., & Wray, S. (2014). Oxytocin receptor linked signaling pathways resulting in myometrial contraction. ResearchGate. [Link]
-
Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological Reviews. [Link]
-
Arrowsmith, S., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. [Link]
-
Phaneuf, S., et al. (1997). Oxytocin signalling in human myometrium. Human Reproduction Update. [Link]
-
Mitchell, B. F., & Schmid, B. (2001). Signal transduction mechanism for the oxytocin receptor in the myometrium. ResearchGate. [Link]
-
Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. [Link]
-
Arrowsmith, S. (2022). Human Myometrial Contractility Assays. Methods in Molecular Biology. [Link]
-
Liang, K. L., et al. (2019). Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking Algorithm for Data Analysis. Journal of Visualized Experiments. [Link]
-
Obukhov, A. G., et al. (2019). Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking. IU Indianapolis ScholarWorks. [Link]
-
Arrowsmith, S., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. JoVE. [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. REPROCELL Website. [Link]
-
Arrowsmith, S. (2022). Human Myometrial Contractility Assays. ResearchGate. [Link]
-
Yellon, S. M., et al. (2018). Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter. Reproductive Sciences. [Link]
-
Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology. [Link]
-
Arrowsmith, S., et al. (2018). Recording the antagonistic effect of atosiban on oxytocin-induced contractions in human myometrium. ResearchGate. [Link]
-
Gkrozou, F., et al. (2015). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. BioMed Research International. [Link]
-
Vatish, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. ResearchGate. [Link]
-
Lee, Y. H., et al. (2023). Isolation and Characterization of the Murine Uterosacral Ligaments and Pelvic Floor Organs. Journal of Visualized Experiments. [Link]
-
The Worldwide Atosiban versus Beta-agonists Study Group. (1997). Dose ranging study of the oxytocin antagonist atosiban in the treatment of preterm labor. Obstetrics & Gynecology. [Link]
-
Dewan, B. (2024). Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]
-
Filipovic, I., et al. (2021). Isolation of Uterine Innate Lymphoid Cells for Analysis by Flow Cytometry. Journal of Visualized Experiments. [Link]
-
Eytan, O., et al. (2013). Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity. American Journal of Obstetrics and Gynecology. [Link]
-
Taggart, M. J., et al. (2023). Modeling and experimental approaches for elucidating multi-scale uterine smooth muscle electro- and mechano-physiology: A review. Wiley Online Library. [Link]
-
Goodwin, T. M., et al. (1994). The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human. American Journal of Obstetrics and Gynecology. [Link]
-
Logan, P. C., & Kestecher, B. R. (2019). Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens. Journal of Visualized Experiments. [Link]
-
Gargett, C. (2016). Uterine stem cell isolation and functions. YouTube. [Link]
Sources
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myometrial oxytocin receptor expression and intracellular pathways. | Semantic Scholar [semanticscholar.org]
- 3. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin signalling in human myometrium [pubmed.ncbi.nlm.nih.gov]
- 5. ijrcog.org [ijrcog.org]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking Algorithm for Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissection Protocol for Uterosacral Ligaments - JoVE Journal [jove.com]
- 15. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Tosiben Solutions for Cell-Based Assays
Abstract
Tosiben is a synthetic nonapeptide analogue of oxytocin and a potent, competitive antagonist of the oxytocin receptor (OTR).[1] Its principal mechanism involves the inhibition of the Gq-protein-mediated signaling cascade, preventing oxytocin-induced intracellular calcium mobilization and subsequent cellular responses such as myometrial contractions.[1][2] Beyond its well-established role as a tocolytic, this compound is also recognized as a "biased agonist," capable of selectively activating inhibitory G-protein (Gi) pathways, which can modulate cell growth and pro-inflammatory responses.[3][4][5] This dual functionality makes this compound a valuable pharmacological tool for investigating OTR signaling in diverse physiological and pathological contexts.
The accuracy and reproducibility of in vitro cell-based assays hinge on the correct preparation and handling of the test compound. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound solutions for cell-based assays.
This compound: Physicochemical Properties & Mechanism of Action
A thorough understanding of this compound's properties is fundamental to its effective use in experimental settings. As a peptide, its solubility and stability are influenced by its amino acid sequence and overall charge.
Key Physicochemical Data
The quantitative properties of this compound are summarized below for ease of reference in calculating solution concentrations.
| Parameter | Value | Source(s) |
| CAS Number | 90779-69-4 | [3] |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [3] |
| Molecular Weight | 994.19 g/mol | [3] |
| Appearance | White to off-white lyophilized powder | |
| Purity | ≥98% (HPLC recommended for quantitative assays) | [3][6] |
| Solubility | Soluble to 50 mg/mL in water | [3] |
Mechanism of Action: A Dual Signaling Modulator
This compound primarily functions as a competitive antagonist at the OTR, blocking the canonical Gq pathway responsible for smooth muscle contraction. However, it also acts as a biased agonist, activating the Gi pathway, which can lead to different cellular outcomes, such as the activation of the MAPK/ERK pathway and pro-inflammatory signaling.[2][3][5]
Critical Considerations for Solution Preparation
The validity of in vitro data begins with the proper handling of the test compound. Peptides, in particular, require careful attention to ensure solubility and stability.
Solvent Selection: Water vs. DMSO
-
Primary Recommendation (Aqueous Solvents): Given that this compound is soluble up to 50 mg/mL in water, the recommended primary solvent is sterile, nuclease-free water or a sterile buffer such as Phosphate-Buffered Saline (PBS, pH 7.4).[3] Using an aqueous solvent eliminates the potential confounding cellular effects of organic solvents.[7][8]
-
Alternative (DMSO): For highly hydrophobic peptides or if a very high stock concentration is required that cannot be achieved in water, Dimethyl Sulfoxide (DMSO) is a common alternative.[1][9][10] If DMSO is used, it is critical to prepare a stock solution at a high concentration (e.g., 10-50 mM) so that the final concentration of DMSO in the cell culture medium is minimal.
-
The Mandate for Vehicle Controls: Regardless of the solvent used, a "vehicle control" is essential in every experiment. This control group consists of cells treated with the highest volume of the solvent (e.g., water, PBS, or DMSO) used in the experimental groups, diluted in culture medium.[9] This practice is self-validating; it ensures that any observed effects are due to this compound and not the solvent itself. The final concentration of DMSO in cell culture should ideally not exceed 0.1%, although some cell lines can tolerate up to 0.5%.[9] The no-effect concentration of the solvent should be determined empirically for your specific cell line and assay.[11]
Stability and Storage
Proper storage is crucial to maintain the biological activity of this compound and prevent degradation.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or colder, protected from moisture and light.[2][12] Before opening, the vial should be allowed to equilibrate to room temperature (in a desiccator, if possible) to prevent condensation from forming on the peptide.[10][12][13]
-
Stock Solutions: Long-term storage of peptides in solution is generally not recommended.[2] Once reconstituted, stock solutions should be aliquoted into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for use within a month or at -80°C for longer-term storage.[2][13] The clinical formulation of this compound is stored at 2-8°C, but for lab-prepared, preservative-free solutions, freezing is the safer standard.[14]
Experimental Protocols
Adherence to aseptic technique is paramount throughout these procedures to prevent contamination of cell cultures.
Protocol: Preparation of a 10 mM Aqueous this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in sterile water.
Materials:
-
This compound, lyophilized powder (≥98% purity)
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 30 minutes before opening.[10][12]
-
Weigh: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 9.94 mg.
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Molarity (mol/L) × MW ( g/mol ) × 1000 (mg/g)
-
Example: 0.001 L × 0.010 mol/L × 994.19 g/mol × 1000 mg/g = 9.94 mg
-
-
Dissolve: Add the calculated volume of sterile water to the vial containing the powder. Gently vortex or swirl the vial until the peptide is completely dissolved.[15] Avoid vigorous shaking.[15] If necessary, brief sonication in a water bath can aid dissolution.[7][9]
-
Sterilize (Optional but Recommended): For absolute sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[13] This is especially important if the initial solvent was not pre-sterilized.
-
Aliquot: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Store: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.[2]
Workflow: From Powder to Cell Treatment
The following diagram outlines the complete workflow for preparing and using this compound solutions in cell-based assays.
Application in Cell-Based Assays
The optimal concentration of this compound is highly dependent on the cell type, assay endpoint, and experimental duration. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your specific system.
Exemplary Working Concentrations
The following table provides a starting point for designing experiments, based on published literature.
| Cell/Tissue Type | Assay Type | Working Concentration(s) | Observed Effect | Source(s) |
| Myometrial Cells | Calcium Mobilization | IC₅₀ = 5 nM | Inhibition of oxytocin-induced Ca²⁺ increase. | [1][3] |
| Primary Human Amniocytes | Pro-inflammatory Signaling (NF-κB, COX-2, Cytokine release) | 10 µM | Activation of pro-inflammatory pathways via Gi signaling. | [3][4] |
| DU145 (Prostate Cancer) | Cell Growth Inhibition | Not specified for this compound, but other agents tested in the 1-100 µM range. | This compound shown to inhibit growth via Gi-mediated pathway. | [5][16][17] |
| General Cell Lines | Cytotoxicity (e.g., MTT assay) | 0.1 nM - 100 µM (Suggested Range) | Determine the concentration at which this compound becomes cytotoxic to establish a therapeutic window. | [18][19] |
Note: When preparing working solutions from a stock, perform serial dilutions in complete cell culture medium immediately before adding to the cells. This minimizes the risk of the peptide precipitating out of a less-rich solvent like PBS.[16][20]
References
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
BioLongevity Labs. (2025). How to Reconstitute Lyophilized Peptides: Step-by-Step Guide. Retrieved from [Link]
-
Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]
-
ACS Omega. (2020). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Retrieved from [Link]
-
ResearchGate. (2023). Why the peptide is not soluble in DMSO?. Retrieved from [Link]
-
ResearchGate. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Anthocyanin Induces Apoptosis of DU-145 Cells In Vitro and Inhibits Xenograft Growth of Prostate Cancer. Retrieved from [Link]
-
PubMed. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Retrieved from [Link]
-
PubMed. (2016). Human amnion mesenchymal cells are pro-inflammatory when activated by the Toll-like receptor 2/6 ligand, macrophage-activating lipoprotein-2. Retrieved from [Link]
-
MDPI. (2024). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]
-
PubMed. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Retrieved from [Link]
-
PubMed. (2003). Silibinin sensitizes human prostate carcinoma DU145 cells to cisplatin- and carboplatin-induced growth inhibition and apoptotic death. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synergistic Cytotoxicity of a Toxin Targeting the Epidermal Growth Factor Receptor and the Glycosylated Triterpenoid SO1861 in Prostate Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]
-
PubMed. (2019). The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Modulation of radiosensitivity of DU145 prostate carcinoma cells by simvastatin. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Atosiban SUN 6.75 mg/0.9 ml solution for injection. Retrieved from [Link]
-
PubMed. (2022). Chemical Stability of Lorazepam Oral Solution Repackaged in Plastic Oral Syringes at Room and Refrigerated Temperature. Retrieved from [Link]
-
ResearchGate. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Retrieved from [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostanoid stimulation of cytokine production in an amnion-derived cell line: evidence of a feed-forward mechanism with implications for term and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. biomatik.com [biomatik.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. jpt.com [jpt.com]
- 16. Silibinin sensitizes human prostate carcinoma DU145 cells to cisplatin- and carboplatin-induced growth inhibition and apoptotic death [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of radiosensitivity of DU145 prostate carcinoma cells by simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anthocyanin Induces Apoptosis of DU-145 Cells In Vitro and Inhibits Xenograft Growth of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human amnion mesenchymal cells are pro-inflammatory when activated by the Toll-like receptor 2/6 ligand, macrophage-activating lipoprotein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
Application Note & Protocols: Atosiban as a Tool for Studying Oxytocin Signaling Pathways
Introduction: The Oxytocin System and the Role of Atosiban
Oxytocin (OT), a nine-amino acid neuropeptide, is a critical signaling molecule involved in a vast array of physiological processes.[1] Synthesized in the hypothalamus, its release into the bloodstream and within the brain governs processes ranging from uterine contractions during childbirth and lactation to complex social behaviors and metabolic regulation.[2][3][4] The actions of oxytocin are mediated primarily by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][5]
The OTR is known for its promiscuous coupling to different G-protein subtypes, leading to the activation of multiple intracellular signaling cascades.[6] The canonical and best-understood pathway involves the coupling of the OTR to Gαq/11 proteins.[1][5] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7] The resulting increase in intracellular Ca2+ is the primary driver of smooth muscle contraction, a key effect of oxytocin in tissues like the myometrium.[5][7]
To dissect the intricate signaling networks governed by the OTR, specific pharmacological tools are indispensable. Atosiban, a synthetic nonapeptide analogue of oxytocin, serves as a potent and widely used competitive antagonist of the OTR.[1][8] It has been clinically utilized to delay premature labor by inhibiting oxytocin-induced uterine contractions.[7][8] For researchers, atosiban is an invaluable tool for blocking the effects of oxytocin and thereby elucidating the downstream consequences of OTR activation.
However, a critical aspect of atosiban's pharmacology that researchers must consider is its "biased agonism".[9] While it effectively antagonizes the Gαq-mediated pathway, it has been shown to act as an agonist on Gαi-coupled pathways in certain cell types.[6][9][10] This can lead to the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which can influence cell proliferation and inflammatory responses.[9][11][12] This dual functionality underscores the importance of careful experimental design and data interpretation when using atosiban to probe oxytocin signaling.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of atosiban as a tool to study oxytocin signaling pathways. It details its mechanism of action, provides step-by-step protocols for key in vitro assays, and offers insights into the interpretation of experimental results in the context of its unique pharmacological profile.
Mechanism of Action: A Tale of Two Pathways
Atosiban's primary and most well-characterized function is as a competitive antagonist at the OTR. It binds to the receptor, preventing oxytocin from binding and initiating the canonical Gαq signaling cascade.[7][8] This blockade directly inhibits the production of IP3 and the subsequent rise in intracellular calcium, leading to the relaxation of smooth muscle and the attenuation of other Gαq-mediated cellular responses.[8]
Beyond its antagonist activity, atosiban exhibits biased agonism, selectively activating Gαi signaling pathways.[6][9] This property means that in the absence of oxytocin, atosiban can independently trigger cellular responses through Gαi, such as the activation of ERK1/2 and p38 MAPK, and the transcription factor NF-κB.[10][11] This is a crucial consideration, as it can lead to effects that are independent of its blockade of oxytocin's actions. For instance, in human amnion cells, atosiban has been shown to activate pro-inflammatory pathways, mimicking the effect of oxytocin rather than inhibiting it.[10][12]
Furthermore, atosiban also displays affinity for the vasopressin V1a receptor, acting as an antagonist.[1][7] As oxytocin and vasopressin receptors share structural similarities, this cross-reactivity should be considered, especially in tissues where both receptors are expressed.
The following diagram illustrates the dual nature of atosiban's interaction with the oxytocin receptor:
Caption: Atosiban's dual action on the oxytocin receptor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments utilizing atosiban to study OTR signaling.
Protocol 1: In Vitro Myometrial Contraction Assay
This assay is fundamental for assessing the inhibitory effect of atosiban on oxytocin-induced smooth muscle contractions.[13]
Rationale: By measuring the force of contraction of isolated myometrial tissue strips in an organ bath, one can directly quantify the antagonistic properties of atosiban.
Materials:
-
Myometrial tissue biopsies
-
Krebs-Henseleit buffer
-
Oxytocin
-
Atosiban
-
Multi-organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Prepare myometrial strips (approximately 2x10 mm) from biopsies and mount them in the organ baths containing Krebs-Henseleit buffer at 37°C, bubbled with 95% O2 / 5% CO2.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of 2 mN.
-
Induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the bath.
-
Once contractions are stable (typically after 45-60 minutes), add atosiban in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Record the contractile activity for at least 20 minutes at each concentration.
-
A parallel tissue strip should be run as a time-matched control (treated with oxytocin only) to account for any rundown in contractility.
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the area under the curve (AUC) for a set period (e.g., 10 minutes) before and after the addition of each concentration of atosiban.
-
Normalize the data to the pre-atosiban contraction level (100%).
-
Plot the percentage inhibition of contraction against the log concentration of atosiban to determine the IC50 value.
| Parameter | Description | Typical Value |
| Oxytocin Concentration | Submaximal concentration to induce stable contractions | 1-10 nM |
| Atosiban Concentration Range | To generate a dose-response curve | 1 nM - 10 µM |
| IC50 of Atosiban | Concentration causing 50% inhibition of oxytocin-induced contractions | ~10 nM[14] |
Protocol 2: Intracellular Calcium (Ca2+) Imaging
This protocol allows for the real-time visualization and quantification of changes in intracellular Ca2+ concentration in response to OTR activation and its inhibition by atosiban.[15][16]
Rationale: As the Gαq pathway culminates in Ca2+ release, measuring this endpoint provides a direct readout of OTR activation and its antagonism.
Materials:
-
Cells expressing OTR (e.g., HEK293-OTR, primary myometrial cells)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Oxytocin
-
Atosiban
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells onto glass-bottom dishes or 96-well plates suitable for imaging.
-
Load the cells with a Ca2+ indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
To assess atosiban's antagonist effect, pre-incubate the cells with the desired concentration of atosiban for 10-15 minutes.
-
Stimulate the cells with oxytocin and record the change in fluorescence over time.
-
To investigate atosiban's potential agonist effects on Ca2+ signaling (unlikely via Gαi), apply atosiban alone and monitor for any changes in fluorescence.
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve of the Ca2+ transient.
-
Compare the Ca2+ response in the presence and absence of atosiban to determine the degree of inhibition.
-
Generate dose-response curves for oxytocin in the presence of different concentrations of atosiban to perform a Schild analysis and determine the pA2 value (a measure of antagonist potency).
Protocol 3: Luciferase Reporter Gene Assay
This high-throughput assay quantifies OTR activation by measuring the expression of a reporter gene (luciferase) linked to a response element that is activated by OTR signaling.[17][18][19]
Rationale: This assay provides a sensitive and quantifiable measure of receptor activity, suitable for screening compounds and characterizing agonist and antagonist properties. Reporter constructs are often designed to respond to the Ca2+/NFAT pathway, a downstream effector of Gαq signaling.[20]
Materials:
-
Reporter cell line co-expressing OTR and a luciferase gene under the control of a suitable response element (e.g., NFAT).
-
Cell culture medium
-
Oxytocin
-
Atosiban
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
For antagonist mode, pre-incubate the cells with varying concentrations of atosiban for 15-30 minutes.
-
Add a fixed concentration of oxytocin (typically the EC80 concentration for agonist-induced reporter gene expression) to all wells (except for the negative control).
-
For agonist mode, add varying concentrations of atosiban alone to the cells to test for any direct activation of the reporter gene.
-
Incubate the plate for a period sufficient for reporter gene expression (typically 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
For antagonist mode, plot the percentage inhibition of the oxytocin-induced luminescence against the log concentration of atosiban to determine the IC50.
-
For agonist mode, plot the raw luminescence units or fold-change over baseline against the log concentration of atosiban to determine if it has any agonistic activity on the reporter pathway.
The following workflow diagram illustrates the general procedure for a reporter gene assay in antagonist mode:
Caption: Workflow for an OTR reporter gene assay.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of experimental results, each protocol should incorporate self-validating controls:
-
Positive Control: Always include a condition with oxytocin alone to confirm that the system is responsive.
-
Negative Control: A vehicle-only control is essential to establish the baseline response.
-
Specificity Control: To confirm that the observed effects are OTR-mediated, consider using a cell line that does not express the OTR.
-
Biased Agonism Check: When using atosiban as an antagonist, it is crucial to run a parallel experiment where atosiban is applied alone to check for any agonist activity on the measured endpoint. This is particularly important when studying non-contractile endpoints like gene expression or cell proliferation.[9][10]
Conclusion
Atosiban is a powerful and specific tool for the study of oxytocin signaling. Its well-characterized antagonist activity at the OTR allows for the effective blockade of the canonical Gαq pathway, making it invaluable for research into the physiological roles of oxytocin. However, researchers must remain cognizant of its biased agonist properties at Gαi-coupled pathways, which can lead to independent signaling events. By employing the detailed protocols and validation strategies outlined in this guide, researchers can confidently utilize atosiban to unravel the complexities of the oxytocin signaling network, paving the way for new therapeutic insights and drug development opportunities.
References
-
TeachMePhysiology. (2024-02-08). Oxytocin - Production - Function. Retrieved from [Link]
-
Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane Database of Systematic Reviews. Retrieved from [Link]
-
Wikipedia. (2023-11-21). Atosiban. Retrieved from [Link]
-
Gutkowska, J., & Jankowski, M. (2012). Schematic diagram of potential signalling pathways of oxytocin... ResearchGate. Retrieved from [Link]
-
Vrachnis, N., et al. (2012). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology. Retrieved from [Link]
-
Kandhasamy, M., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling. Retrieved from [Link]
-
Yao, S., et al. (2022). Whole-Brain Wiring Diagram of Oxytocin System in Adult Mice. Journal of Neuroscience. Retrieved from [Link]
-
Manning, M., et al. (2005). Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban. Journal of Peptide Science. Retrieved from [Link]
-
Auctores. (2019). An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism. Retrieved from [Link]
-
Busnelli, M., et al. (2012). Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Reversi, A., et al. (2014). Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes. Journal of Biological Chemistry. Retrieved from [Link]
-
Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology. Retrieved from [Link]
-
Reversi, A., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry. Retrieved from [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. Molecular and Cellular Endocrinology. Retrieved from [Link]
-
Arrowsmith, S., et al. (2018). Recording the antagonistic effect of atosiban on oxytocin-induced... ResearchGate. Retrieved from [Link]
-
Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology. Retrieved from [Link]
-
Biyashev, D., et al. (2021). Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus. Heliyon. Retrieved from [Link]
-
Indigo Biosciences. Human OXTR Reporter Assay Kit. Retrieved from [Link]
-
Marinelli, V., et al. (2018). Oxytocin, its antagonist Atosiban, and preterm labor: a role for placental nitric oxide. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. Retrieved from [Link]
-
Phaneuf, S., et al. (1994). Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization. American Journal of Obstetrics and Gynecology. Retrieved from [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. ResearchGate. Retrieved from [Link]
-
Kim, S. H., et al. (2019). (PDF) Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. ResearchGate. Retrieved from [Link]
-
Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. Retrieved from [Link]
-
INDIGO Biosciences. (2024). INDIGO Biosciences Releases Cell-Based Luciferase Reporter Assay for the Human Oxytocin Receptor. Retrieved from [Link]
-
Goodwin, T. M., et al. (1996). The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human. American Journal of Obstetrics and Gynecology. Retrieved from [Link]
-
Manning, M., et al. (2000). Design of Oxytocin Antagonists Which Are More Selective than Atosiban in Rat Bioassays and in Human Receptor Assays. ResearchGate. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. atosiban. Retrieved from [Link]
Sources
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]
- 6. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atosiban - Wikipedia [en.wikipedia.org]
- 9. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. caymanchem.com [caymanchem.com]
Application of Tosiben in Reproductive Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Tosiben's Role in Reproductive Science
This compound, chemically identical to atosiban, is a potent and selective antagonist of the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[1] Its ability to inhibit uterine contractions has positioned it as a critical tool in reproductive biology research, particularly in the study of preterm labor and implantation failure.[1][2] This document provides an in-depth guide to the application of this compound in a research setting, detailing its mechanism of action and providing comprehensive protocols for its use in both in vitro and in vivo models. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Mechanism of Action: A Tale of Two Receptors and Biased Agonism
This compound exerts its primary effect by competitively blocking the binding of oxytocin and vasopressin to their respective receptors in the myometrium, the smooth muscle layer of the uterus.[1] This antagonism prevents the downstream signaling cascades that lead to uterine contractions.
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing smooth muscle contraction.[3]
Interestingly, research has revealed a more complex mechanism of action for this compound, known as "biased agonism".[4][5] While it acts as a competitive antagonist at the Gαq-mediated pathway, thereby inhibiting contractions, it simultaneously functions as an agonist at the Gαi-coupled pathway.[4][5] This Gαi activation can lead to different cellular responses, including the inhibition of cell growth.[5] This dual activity highlights the nuanced effects of this compound and underscores the importance of careful experimental design and interpretation.
The vasopressin V1a receptor, also a GPCR, similarly couples to Gαq and activates the PLC-IP3-DAG pathway, contributing to myometrial contractions. This compound's ability to antagonize both OTR and V1aR makes it a comprehensive tool for studying uterine quiescence.
Signaling Pathway of this compound's Antagonistic Action
Caption: Workflow for in vitro uterine contractility assay.
Protocol 2: In Vivo Mouse Model of Preterm Labor
This protocol describes a mifepristone-induced mouse model of preterm labor to evaluate the in vivo efficacy of this compound as a tocolytic agent. [6]Mifepristone (RU486) is a progesterone receptor antagonist that effectively induces uterine contractions and preterm birth in mice.
Materials:
-
Pregnant CD-1 mice (or other suitable strain)
-
Mifepristone (RU486)
-
This compound
-
Vehicle control (e.g., sesame oil)
-
Nifedipine (positive control tocolytic)
-
Subcutaneous injection supplies
-
Cages for individual housing
-
Video monitoring system with infrared camera (optional but recommended)
Procedure:
-
Animal Preparation and Housing:
-
Induction of Preterm Labor:
-
Administer a single subcutaneous (s.c.) injection of mifepristone to induce preterm labor. A dose of 30 µg per mouse has been shown to be effective. [6]
-
-
Treatment Administration:
-
Monitor the mice for the onset of in vivo uterine contractions (visual observation or via video recording).
-
Approximately 5 hours after the onset of contractions, administer the treatment. [6] * Divide the mice into the following groups:
-
-
Monitoring and Outcome Assessment:
-
Continuously monitor the mice for the timing of delivery of the first pup and the total number of pups delivered. Video recording is highly recommended for accurate timing.
-
Assess the viability of the pups (e.g., lung float test to distinguish between stillborn and live-born pups that died after birth).
-
The primary endpoint is the delay in delivery time compared to the vehicle-treated group.
-
Secondary endpoints can include the percentage of mice that deliver preterm, litter size, and pup survival rate.
-
-
Data Analysis:
-
Compare the mean delivery times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the percentage of preterm birth and pup viability using chi-square or Fisher's exact test.
-
Experimental Workflow for In Vivo Preterm Labor Model
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urosphere.com [urosphere.com]
Title: A Multi-Omics Approach to Characterizing Atosiban's Impact on Gene Expression: From Global Profiling to Targeted Validation
An Application Note from the Senior Scientist's Desk
Abstract
Atosiban, a nonapeptide analogue of oxytocin, functions as a competitive antagonist for both oxytocin and vasopressin V1a receptors.[1][2] While its primary clinical application is as a tocolytic to delay imminent preterm labor by inhibiting uterine contractions, recent evidence reveals a more complex signaling profile.[1][3] Atosiban exhibits "biased agonism," wherein it antagonizes the Gq-protein pathway responsible for myometrial contractions while simultaneously acting as an agonist on the Gi-protein pathway.[4][5] This Gi activation triggers downstream signaling cascades, including NF-κB and MAPK, leading to the expression of pro-inflammatory genes.[6][7] Understanding these on- and off-target effects on a transcriptomic level is critical for a comprehensive safety and efficacy assessment. This guide provides a detailed framework of methodologies to robustly assess Atosiban's impact on gene expression, integrating global discovery techniques with gold-standard validation protocols.
The Rationale: Why Profile Atosiban's Gene Expression Effects?
The therapeutic action of Atosiban is to induce uterine quiescence by blocking oxytocin-mediated calcium release.[2][8] However, its biased agonism means it can actively modulate gene expression, particularly genes involved in inflammation like COX-2, IL-6, and CCL5.[5][7] A thorough gene expression analysis is therefore essential for several reasons:
-
Mechanism of Action (MoA) Elucidation: To confirm the downstream transcriptional consequences of Gi-pathway activation and identify novel signaling pathways modulated by Atosiban.
-
Off-Target Effect Identification: To screen for unintended changes in gene expression across the transcriptome, which could inform potential side effects or even new therapeutic applications.[9][10]
-
Biomarker Discovery: To identify RNA-based biomarkers that correlate with Atosiban's efficacy or pro-inflammatory response, aiding in patient stratification and monitoring.[11]
-
Safety and Toxicology Assessment: To generate a gene expression "signature" of Atosiban treatment that can be compared against databases of known toxins to proactively identify potential liabilities.[9][12]
Atosiban's Biased Agonist Signaling Pathway
The following diagram illustrates the dual signaling nature of Atosiban at the oxytocin receptor (OTR).
Caption: Atosiban's biased agonism at the oxytocin receptor.
Foundational Step: Experimental Design and Model Selection
A robust experimental design is paramount for generating reproducible and meaningful data. Careful consideration of cell models, drug concentration, and exposure time will ensure the results accurately reflect the biological impact of Atosiban.
Cell Model Selection
The choice of an in vitro model system is critical and should be guided by the research question.
-
Primary Human Cells: Myometrial smooth muscle cells or amniocytes, as used in key Atosiban studies, offer the highest physiological relevance for studying effects related to pregnancy and labor.[5][7] However, they can be difficult to source and have limited proliferative capacity.
-
Immortalized Cell Lines: Cell lines (e.g., HEK293 or MDCK) engineered to express the oxytocin receptor can provide a consistent and scalable model system for initial screening and mechanistic studies.[4][13] It is crucial to validate that these models recapitulate the key signaling pathways of interest.
-
3D Cell Cultures/Organoids: For advanced studies, 3D models of uterine tissue can better mimic the complex cell-cell interactions and architecture of the native environment, providing more physiologically relevant data on drug response.[14][15]
Dose-Response and Time-Course Studies
It is essential to characterize the effects of Atosiban across a range of concentrations and time points.
-
Dose-Response: Treating cells with a serial dilution of Atosiban (e.g., 1 nM to 10 µM) helps to determine the EC50 (effective concentration for 50% response) for specific gene expression changes and to identify potential toxicity at high concentrations.
-
Time-Course: Analyzing gene expression at multiple time points (e.g., 1, 4, 12, 24 hours) after Atosiban exposure can distinguish between primary (direct) and secondary (downstream) transcriptional events.[16]
| Parameter | Recommendation | Rationale |
| Cell Model | Primary myometrial cells or OTR-expressing cell line | Balances physiological relevance with reproducibility. |
| Atosiban Conc. | 7-point log scale (e.g., 1 nM - 10 µM) | To determine dose-dependency and effective concentration. |
| Time Points | 0, 1h, 4h, 12h, 24h | To capture early primary response and later secondary effects. |
| Controls | Vehicle (e.g., DMSO), Oxytocin (positive agonist control) | To isolate the effect of Atosiban from the vehicle and compare it to the natural ligand. |
| Replicates | Minimum of 3 biological replicates per condition | To ensure statistical power for differential expression analysis.[17] |
| Table 1: Recommended experimental design parameters. |
Methodologies for Gene Expression Analysis
A two-pronged approach is recommended: a global, unbiased discovery phase using RNA-Sequencing or microarrays, followed by a targeted validation phase using quantitative PCR.
Caption: Integrated workflow for assessing Atosiban's gene expression impact.
Protocol 1: Global Gene Expression Profiling with RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, making it the preferred method for discovering novel drug effects.[18]
Causality and Experimental Choices:
-
Library Preparation: We use a poly-A selection method to enrich for mature messenger RNA (mRNA), focusing the sequencing effort on the protein-coding transcriptome.[19] For studies interested in non-coding RNAs, a ribosomal RNA depletion (ribo-depletion) method would be chosen instead.[19]
-
Sequencing Depth: A depth of 20-30 million reads per sample is recommended for standard differential gene expression analysis in bulk RNA-Seq, providing sufficient coverage to detect moderately to highly expressed genes.[16][17]
-
Strand-Specificity: A strand-specific library preparation protocol is crucial to accurately identify antisense transcripts and improve transcript assembly.[16]
Step-by-Step Methodology:
-
Sample Preparation: Culture and treat cells according to the experimental design. Harvest cells and immediately lyse or flash-freeze at -80°C to preserve RNA integrity.
-
RNA Extraction: Extract total RNA using a column-based kit or TRIzol reagent. Treat with DNase I to remove contaminating genomic DNA.
-
Quality Control (QC): Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN (RNA Integrity Number) value > 8.0 is required for high-quality sequencing data. Quantify RNA concentration using a fluorometric method (e.g., Qubit).
-
Library Preparation:
-
Isolate mRNA from 0.5-1.0 µg of total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA to a consistent size (e.g., ~200-300 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR for a limited number of cycles to avoid bias.
-
-
Library QC and Sequencing: Validate the final library size distribution and concentration. Sequence the libraries on an Illumina platform, generating single-end 75 bp (SE75) or paired-end 100 bp (PE100) reads.[17]
-
Data Analysis:
-
Primary Analysis: Perform base calling and demultiplexing. Assess raw read quality using FastQC.
-
Alignment: Align reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR, which are based on the negative binomial distribution, to identify genes with statistically significant changes in expression between treatment groups and controls.[20][21] A typical cutoff is an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.
-
Protocol 2: Targeted Gene Expression Validation with RT-qPCR
Quantitative Real-Time PCR (qPCR) is the gold standard for validating findings from global profiling methods like RNA-Seq.[22][23] Its high sensitivity and specificity make it ideal for accurately quantifying the expression of a select number of genes.[24]
Causality and Experimental Choices:
-
Reference Genes: The selection of stable reference (housekeeping) genes is the most critical step for accurate normalization. At least two validated reference genes (e.g., GAPDH, ACTB, B2M) should be used. Their stability across experimental conditions must be confirmed using algorithms like geNorm or NormFinder.
-
Assay Design: Primers should be designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.[25] The efficiency of each qPCR assay must be determined via a standard curve and should be between 90-110% for accurate quantification.[25]
-
MIQE Guidelines: This protocol is designed in accordance with the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality and reproducibility.[24]
Step-by-Step Methodology:
-
Sample Preparation: Use the same total RNA samples that were prepared for RNA-Seq to ensure consistency.
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.
-
Include a "No-RT" control (a reaction mix without reverse transcriptase enzyme) for each RNA sample to test for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene assay containing: SYBR Green qPCR Master Mix, forward primer (250 nM), reverse primer (250 nM), and nuclease-free water.
-
Aliquot the master mix into a 96- or 384-well qPCR plate.
-
Add 1-2 µL of diluted cDNA (e.g., 10 ng of input RNA equivalent) to each well. Run each sample-gene combination in triplicate (technical replicates).
-
Include a "No Template Control" (NTC) for each gene to check for contamination in the reaction components.
-
-
Thermocycling: Perform the qPCR on a real-time PCR instrument with the following typical stages:
-
Initial Denaturation: 95°C for 10 min.
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt Curve Analysis: Ramp from 60°C to 95°C to verify the specificity of the amplified product. A single peak indicates a specific product.
-
-
Data Analysis (ΔΔCq Method):
-
Step 1: Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene(s) from the average Cq of the gene of interest.
-
ΔCq = Cq(gene of interest) - Cq(reference gene)
-
-
Step 2: Calculate the ΔΔCq by subtracting the ΔCq of the control sample (e.g., vehicle-treated) from the ΔCq of the experimental sample (Atosiban-treated).
-
ΔΔCq = ΔCq(Atosiban) - ΔCq(Control)
-
-
Step 3: Calculate the fold change in expression.
-
Fold Change = 2^(-ΔΔCq)
-
-
The results from qPCR should show a strong positive correlation with the fold-changes observed in the RNA-Seq data for the validated genes, confirming the reliability of the global profiling results.[26]
Concluding Remarks
Assessing the impact of Atosiban on gene expression requires a multi-faceted approach that combines hypothesis-free discovery with rigorous, targeted validation. The methodologies outlined in this guide provide a comprehensive framework for researchers to move from broad transcriptomic screening to precise quantification of key gene targets. By integrating RNA-Sequencing for a global view and RT-qPCR for validation, scientists can build a robust understanding of Atosiban's molecular mechanisms, confirm its known pro-inflammatory signaling, and uncover novel biological effects, ultimately contributing to a more complete profile of this important therapeutic agent.
References
- CD Genomics. (n.d.). What is Differential Gene Expression Analysis?
- Arraystar. (n.d.). Do I Need to Validate My RNA-Seq Results With qPCR?
-
Zingarelli, M., et al. (2009). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry. Available at: [Link]
-
Kim, S. H., et al. (2018). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. ResearchGate. Available at: [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. Molecular and Cellular Endocrinology. Available at: [Link]
-
Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports. Available at: [Link]
- R&D Systems. (n.d.). Atosiban.
-
Steen, J. V., et al. (2020). Do results obtained with RNA-sequencing require independent verification? Biofilm. Available at: [Link]
- EMBL-EBI. (n.d.). Differential gene expression analysis.
-
BioPharm International. (2008). Microarray Applications in Drug Discovery and Development. Available at: [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- BigOmics Analytics. (2024). Differential Gene Expression Analysis Methods and Steps.
- Broad Institute. (n.d.). Introduction to Statistics for Differential Gene Expression Analysis.
- AnyGenes. (n.d.). RNA-seq qPCR validation-High-confidence transcriptomic analysis.
-
Mdpi. (2022). A Comprehensive Survey of Statistical Approaches for Differential Expression Analysis in Single-Cell RNA Sequencing Studies. MDPI. Available at: [Link]
- ResearchGate. (2023). Is qPCR validation of RNA-seq data required just to satisfy reviewers, or is the field moving beyond that?
- Creative Biolabs. (n.d.). Off-Target Profiling.
- ResearchGate. (2021). Validation of RNA-Seq data using qPCR. Strong positive correlation of...
-
Marton, M. J., et al. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature Medicine. Available at: [Link]
-
Slusarz, M. J., et al. (2015). Effects of atosiban on stress-related neuroendocrine factors. Journal of Endocrinology. Available at: [Link]
- Lexogen. (2024). RNA-Seq Experimental Design Guide for Drug Discovery.
- Eclipse Bio. (2024). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach.
- Wikipedia. (n.d.). Atosiban.
- Patsnap Synapse. (2024). What is the mechanism of Atosiban acetate?
-
National Center for Biotechnology Information. (n.d.). Atosiban. PubChem Compound Summary for CID 5311010. Retrieved from [Link].
- Scilit. (n.d.). Drug target validation and identification of secondary drug target effects using DNA microarrays.
-
Hep Journals. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Available at: [Link]
- ResearchGate. (2019). The effect of atosiban on PGF2α-induced pro-inflammatory response in...
-
Shim, J. Y., et al. (2016). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Molecular Sciences. Available at: [Link]
-
OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Available at: [Link]
-
Goodsaid, F. (2004). Quantitative real time polymerase chain reaction in drug development. Drug Development Research. Available at: [Link]
-
Stark, R., et al. (2019). RNA Sequencing and Analysis. Cold Spring Harbor Protocols. Available at: [Link]
- Illumina, Inc. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling.
- Biocompare. (2019). Gene-Expression Experimental Design.
-
Boeldt, D. S., et al. (2021). Regulation of oxytocin-induced calcium transients and gene expression in engineered myometrial tissues by tissue architecture and matrix rigidity. eLife. Available at: [Link]
- CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications.
-
Ohlsson, B., et al. (2006). The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human. BMC Gastroenterology. Available at: [Link]
- Horizon Discovery. (n.d.). Considerations for setting up RT-qPCR experiments for gene expression studies.
-
Phaneuf, S., et al. (1994). Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization. American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Akerlund, M., et al. (1987). Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban. American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Gstraunthaler, G. (2003). Cell lines as in vitro models for drug screening and toxicity studies. EXS. Available at: [Link]
- Oxford Global. (2023). 3D Cell Cultures: From Disease Modelling to Toxicology.
- Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures.
-
Hartung, T. (2017). 21st Century Cell Culture for 21st Century Toxicology. Pharmacological Reviews. Available at: [Link]
Sources
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. illumina.com [illumina.com]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. 21st Century Cell Culture for 21st Century Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 19. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 21. bigomics.ch [bigomics.ch]
- 22. rna-seqblog.com [rna-seqblog.com]
- 23. Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines [journal.hep.com.cn]
- 24. biocompare.com [biocompare.com]
- 25. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 26. researchgate.net [researchgate.net]
Application Note: A Guide to Utilizing Atosiban in High-Throughput Screening Assays for Oxytocin and Vasopressin Receptor Antagonists
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of Atosiban in high-throughput screening (HTS) assays. Atosiban, a potent and selective antagonist of the oxytocin (OT) and vasopressin V1a receptors, serves as an invaluable tool for assay development, validation, and as a reference compound in the search for novel modulators of these critical G-protein coupled receptors (GPCRs). We present detailed, field-proven protocols for robust HTS assays, focusing on the prevalent Gq-coupled signaling pathway. Methodologies covered include a fluorescence-based calcium flux assay, supported by in-depth explanations of experimental design, data analysis, and quality control metrics essential for a successful screening campaign.
Introduction: The Role of Atosiban in GPCR Drug Discovery
The oxytocin/vasopressin system is implicated in a vast array of physiological processes, from parturition and social bonding to cardiovascular regulation.[1] The corresponding receptors, the oxytocin receptor (OTR) and vasopressin V1a receptor (V1aR), belong to the Class A family of GPCRs and are premier targets for therapeutic intervention.[1][2] Both receptors primarily couple to Gαq proteins, initiating a signaling cascade that activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[1][3][4]
Atosiban is a synthetic nonapeptide analogue of oxytocin, engineered to act as a competitive antagonist at both OTR and V1aR.[3][5][6] Its well-characterized mechanism of action, inhibiting oxytocin-mediated IP3 release and subsequent uterine contractions, has led to its clinical use in delaying preterm labor.[1][3] In a research and drug discovery context, Atosiban's specificity and potency make it an ideal reference compound for:
-
Assay Validation: Confirming that an assay can accurately detect antagonism of the OTR/V1aR signaling pathway.
-
Quality Control: Serving as a positive control for inhibition on every assay plate, ensuring run-to-run consistency.
-
Mechanism of Action Studies: Helping to characterize the pharmacology of novel "hit" compounds identified during a screen.
This document provides the necessary protocols and scientific rationale to confidently incorporate Atosiban into HTS workflows.
Atosiban: Physicochemical Properties and Handling
Proper handling of a peptidic compound like Atosiban is critical for generating reproducible data. Its properties dictate correct storage, solubilization, and use in aqueous assay buffers.
| Property | Value / Information | Source |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [5] |
| Molecular Weight | 994.2 g/mol | [5] |
| Appearance | White to off-white crystalline solid or lyophilized powder | [7][8][9] |
| Solubility | DMSO: ~14 mg/mLEthanol: ~5 mg/mLWater/PBS (pH 7.2): ~5-50 mg/mL | [8] |
| Storage | Lyophilized powder should be stored at -20°C for long-term stability (≥4 years). Reconstituted stock solutions in DMSO can be stored at -20°C. Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day. Avoid repeated freeze-thaw cycles. | [8][9] |
Expert Insight: Preparing Atosiban Stock Solutions For HTS applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity and compatibility with automated liquid handlers.
-
Primary Stock (e.g., 10 mM): To prepare a 10 mM stock, dissolve 9.94 mg of Atosiban (FW = 994.2 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex gently until the powder is fully dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize waste and prevent degradation from multiple freeze-thaw cycles. Store at -20°C.
Signaling Pathway and HTS Assay Principle
Atosiban functions by blocking the Gq signaling pathway initiated by the native ligand, oxytocin. Understanding this pathway is key to designing a robust functional assay.
The OTR/V1aR Gq Signaling Cascade
// Nodes Oxytocin [label="Oxytocin (Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Atosiban [label="Atosiban (Antagonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="OTR / V1aR\n(GPCR)", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gαq/βγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="Ca²⁺ Store", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", parent=ER]; Ca_Release [label="Intracellular\n[Ca²⁺] ↑", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Contraction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Oxytocin -> Receptor [label=" Binds & Activates"]; Atosiban -> Receptor [label=" Binds & Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Receptor -> G_protein [label=" Activates"]; G_protein -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to IP3R"]; ER -> Ca_Release [label=" Releases Ca²⁺"]; Ca_Release -> Response; } Caption: OTR/V1aR Gq signaling pathway blocked by Atosiban.
The most direct and widely used HTS method for Gq-coupled receptors measures the transient increase in intracellular calcium.[2][4][10] This is achieved using calcium-sensitive fluorescent dyes that exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[4][11]
HTS Protocol: Homogeneous Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for screening large compound libraries for OTR/V1aR antagonists. The assay uses a recombinant cell line, such as HEK293 or CHO-K1, stably expressing the human oxytocin receptor (hOTR).[12][13][14]
Materials and Equipment
-
Cell Line: HEK293 or CHO-K1 cells stably expressing hOTR (e.g., GenScript, Cat. No. M00519).[12]
-
Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
Atosiban (e.g., Tocris, Cat. No. 2335)
-
Oxytocin (agonist)
-
Calcium-sensitive dye kit (e.g., FLIPR® Calcium 6 Assay Kit, Fluo-4 AM)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Fluorescence plate reader with kinetic reading capability and integrated liquid handling (e.g., FlexStation® 3, FLIPR®).[12]
-
Automated liquid handler for compound dispensing.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
-
Plates: 384-well, black-walled, clear-bottom assay plates.
Experimental Workflow Diagram
// Nodes Day1_Start [label="Day 1: Cell Plating", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Cells [label="Seed hOTR-HEK293 cells\nin 384-well plates\n(e.g., 20,000 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 18-24h\n(37°C, 5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
Day2_Start [label="Day 2: Assay Execution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dye_Loading [label="Load cells with\nCalcium-sensitive dye\n(e.g., 1-2h at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Add [label="Add Test Compounds\n& Controls (Atosiban)\n(Incubate 15-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; FLIPR_Read [label="Measure Fluorescence\non Plate Reader", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist_Add [label="Inject Oxytocin (EC₈₀)\n& Read Kinetic Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- Normalize Data\n- Calculate Z'-Factor\n- Identify Hits", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Day1_Start -> Plate_Cells; Plate_Cells -> Incubate1; Incubate1 -> Day2_Start [style=dashed]; Day2_Start -> Dye_Loading; Dye_Loading -> Compound_Add; Compound_Add -> FLIPR_Read; FLIPR_Read -> Agonist_Add; Agonist_Add -> Data_Analysis; } Caption: High-level workflow for the HTS calcium flux assay.
Step-by-Step Protocol
Day 1: Cell Plating
-
Culture hOTR-expressing cells to ~80-90% confluency.
-
Harvest cells and perform a cell count to determine viability and density.
-
Dilute cells in culture medium to the desired plating density (typically 15,000–25,000 cells per well in 25 µL for a 384-well plate).[12]
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator. This allows cells to adhere and form a uniform monolayer.
Day 2: Assay Execution 6. Dye Loading: Prepare the calcium dye solution according to the manufacturer’s instructions in Assay Buffer. Add an equal volume (25 µL) to each well.[12] 7. Incubation: Incubate the plates in the dark for 1-2 hours at 37°C, followed by 30 minutes at room temperature to allow for dye de-esterification.[12][15] 8. Compound Addition: Prepare a compound plate containing test compounds, Atosiban (as a reference antagonist), and DMSO (vehicle control) diluted in Assay Buffer. Typically, compounds are added at a 5X concentration. 9. Transfer 12.5 µL from the compound plate to the cell plate. This step screens for antagonists. 10. Incubation: Incubate the cell plate with compounds for 15-30 minutes at room temperature. 11. Agonist Stimulation & Reading:
- Place the plate into the fluorescence plate reader.
- Establish a baseline fluorescence reading for ~20 seconds.
- Using the instrument's integrated dispenser, inject 12.5 µL of oxytocin (agonist) at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).
- Immediately continue reading the fluorescence kinetically for an additional 90-120 seconds to capture the calcium flux.[12]
Data Analysis and Quality Control
Rigorous quality control is the bedrock of a trustworthy HTS campaign. The Z'-factor is the industry-standard metric for assessing assay quality.[16][17][18]
Plate Layout and Controls
A typical 384-well plate should include:
-
Negative Control (0% Inhibition): Wells containing cells + DMSO + Oxytocin agonist. This defines the maximum signal window.
-
Positive Control (100% Inhibition): Wells containing cells + a high concentration of Atosiban + Oxytocin agonist. This defines the minimum signal (baseline).
-
Test Compound Wells: The remaining wells for the screening library.
Z'-Factor Calculation and Interpretation
The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability.[16][19]
Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ = Mean of the positive control (Atosiban)
-
σₚ = Standard deviation of the positive control
-
μₙ = Mean of the negative control (DMSO)
-
σₙ = Standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low variability. Ideal for HTS.[16][18][20] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended to improve performance.[16][18][20] |
| < 0 | Unacceptable | The signal from controls overlaps, making it impossible to distinguish hits from noise.[16][18][20] |
Expert Insight: Always calculate the Z'-factor for each individual plate. A consistent Z' ≥ 0.5 is required before proceeding with a full-scale screen.
Hit Identification
-
Normalization: The raw fluorescence data from each test well is normalized to the on-plate controls: % Inhibition = 100 * (Signalₙ - Signal_test) / (Signalₙ - Signalₚ)
-
Hit Threshold: A "hit" is typically defined as a compound that produces an inhibition level greater than three standard deviations from the mean of the negative controls.
Troubleshooting and Considerations for Peptidic Compounds
Peptides like Atosiban and potential peptide-based hits can present unique challenges in HTS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility / Precipitation | The peptide is not fully dissolving in the assay buffer, leading to inaccurate concentrations and potential light scattering artifacts. | Ensure the final DMSO concentration in the assay is low (<0.5%). If solubility issues persist, consider using a small amount of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the assay buffer.[21] |
| Instability / Degradation | Peptides can be susceptible to proteases present in serum or released from cells, or can undergo hydrolysis in aqueous buffers. | Use serum-free media for the final assay steps. Prepare aqueous dilutions of peptides immediately before use. |
| Non-specific Binding | Peptides can adsorb to plasticware (tubes, plates, tips), reducing the effective concentration. | Use low-protein-binding polypropylene labware for all compound dilution and storage steps. |
| Assay Interference | Some compounds can interfere with the fluorescence signal directly (autofluorescence) or inhibit reporter enzymes in other assay formats.[21][22] | Perform counter-screens. For fluorescent hits, re-test them in the absence of the calcium dye to check for intrinsic fluorescence at the assay wavelength. |
Conclusion
Atosiban is an essential pharmacological tool for any research program targeting the oxytocin and vasopressin V1a receptors. By serving as a robust reference antagonist, it enables the development and validation of high-quality, reliable HTS assays. The detailed calcium flux protocol provided herein, when combined with stringent quality control measures like the Z'-factor, offers a clear and effective path for identifying and characterizing novel modulators. Adherence to the principles of careful compound handling and data analysis outlined in this guide will maximize the potential for a successful and productive screening campaign.
References
-
Atosiban - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Dr.Oracle. (2025, October 30). What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist) in treating preterm labor? Dr.Oracle. Retrieved January 16, 2026, from [Link]
-
Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved January 16, 2026, from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 16, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Atosiban acetate? Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 16, 2026, from [Link]
-
Gimpl, G., & Fahrenholz, F. (2001). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC. Retrieved January 16, 2026, from [Link]
-
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. Retrieved January 16, 2026, from [Link]
-
GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. GenScript. Retrieved January 16, 2026, from [Link]
-
Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024, November 22). ACS Omega - ACS Publications. Retrieved January 16, 2026, from [Link]
-
Husslein, P., et al. (2006). The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Phaneuf, S., et al. (1995). Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells. PubMed. Retrieved January 16, 2026, from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved January 16, 2026, from [Link]
-
Atosiban. (n.d.). Novatein Biosciences. Retrieved January 16, 2026, from [Link]
-
Tuttle, A., et al. (2014). Oxytocinergic Signaling via GPCR in a Single HEK293 Cell with Stable Expression of the Oxytocin Receptor. IOVS. Retrieved January 16, 2026, from [Link]
-
Understanding the effects of oxytocin receptor variants on OXT–OXT receptor binding. (2024, March 3). bioRxiv. Retrieved January 16, 2026, from [Link]
-
Oxytocin Receptor (OXTR) (NM_000916) Human Tagged ORF Clone. (n.d.). OriGene. Retrieved January 16, 2026, from [Link]
-
Gupton Campolongo, T. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. Retrieved January 16, 2026, from [Link]
-
Atosiban | C43H67N11O12S2 | CID 5311010. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
-
Western blotting to measure OXTR expression in HEK293T cells and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Atosiban: A Research Tool for Interrogating Oxytocin Receptor Signaling. (2025, August 19). MedPath. Retrieved January 16, 2026, from [Link]
-
Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved January 16, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Calcium Flux Assay with iCell® Sensory Neurons. (n.d.). FUJIFILM Cellular Dynamics. Retrieved January 16, 2026, from [Link]
-
Calcium Flux Assays. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
atosiban. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Retrieved January 16, 2026, from [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved January 16, 2026, from [Link]
Sources
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Atosiban CAS#: 90779-69-4 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Atosiban|Atosiban [novateinbio.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. genscript.com [genscript.com]
- 13. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. bms.kr [bms.kr]
- 16. grokipedia.com [grokipedia.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cryopreservation and Storage of Atosiban Research Samples
Introduction: The Criticality of Sample Integrity in Atosiban Research
Atosiban is a synthetic nonapeptide, functioning as a competitive antagonist for oxytocin and vasopressin V1a receptors.[1][2] Its primary clinical application is as a tocolytic agent to manage preterm labor by inhibiting uterine contractions.[1][3] Emerging research also points to its potential in improving pregnancy rates in assisted reproductive technologies, particularly in cases of recurrent implantation failure.[1][] Given its peptide nature and therapeutic significance, maintaining the structural integrity and biological activity of Atosiban research samples is paramount for obtaining reproducible and reliable experimental data.
This document provides a comprehensive guide to the best practices for the cryopreservation and long-term storage of Atosiban. The protocols herein are designed to mitigate risks such as degradation, oxidation, and loss of potency, ensuring the validity of research outcomes. The causality behind each step is explained to provide researchers with a deeper understanding of the principles of peptide sample preservation.
Atosiban: Core Chemical and Physical Properties
A thorough understanding of Atosiban's properties is fundamental to designing effective storage strategies.
| Property | Value/Description | Source(s) |
| Molecular Formula | C43H67N11O12S2 | [][5] |
| Molecular Weight | 994.2 g/mol | [][5] |
| Structure | A desamino-oxytocin analogue; a cyclic nonapeptide. | [2][3][] |
| Appearance | White to off-white, lyophilized (freeze-dried) powder. | [][5] |
| Purity | Typically >99.0% as determined by RP-HPLC. | [5] |
| Solubility | Soluble in DMSO; recommended to be reconstituted in sterile 18MΩ-cm H2O to a concentration not less than 100 µg/mL. | [5][6] |
Part 1: Protocols for Lyophilized Atosiban
The most effective method for preserving Atosiban is in its lyophilized, powdered form.[7] This state minimizes chemical degradation pathways that require an aqueous environment.
Initial Receipt and Handling
Upon receiving lyophilized Atosiban, it is crucial to minimize its exposure to atmospheric moisture and light.[7][8] Peptides can be hygroscopic, and moisture absorption can significantly decrease long-term stability.
-
Workflow for Handling Lyophilized Atosiban:
Caption: Cryopreservation workflow for reconstituted Atosiban.
Key Considerations for Solution Storage:
-
Carrier Proteins: For long-term storage of the solution, adding a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended. [5]Carrier proteins prevent the peptide from adsorbing to the surface of the storage vial, which is a significant risk at low concentrations.
-
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles as they can degrade the peptide structure. [5][7][9][10]Aliquoting is the most effective strategy to manage this.
-
Storage Temperature:
-
Short-Term (2-7 days): Store at 4°C. [5] * Long-Term (months): Store at -20°C or, preferably, -80°C for maximum stability. [6][7][9]Once a sample reaches a temperature below -137°C (the glass transition temperature of water), all biological and chemical activity virtually ceases, ensuring stable cryopreservation. [11][12]
-
Part 3: Quality Control for Stored Samples
Periodic quality control is essential to validate the integrity of stored Atosiban samples, especially for long-term studies.
Visual Inspection
Before use, visually inspect thawed aliquots. The solution should be clear and colorless. Any signs of precipitation, discoloration, or turbidity may indicate degradation, aggregation, or contamination.
Analytical Validation
For critical applications, the purity and concentration of stored Atosiban should be periodically verified.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. [5][13]A validated HPLC method can detect degradation products or impurities by comparing the chromatogram of a stored sample to that of a freshly prepared standard. [14]* Mass Spectrometry (MS): LC-MS/MS can be used to confirm the molecular weight of Atosiban and identify any modifications or degradation fragments, providing an unambiguous assessment of its chemical identity. [15][16]
Non-Invasive Monitoring
Emerging technologies like Raman spectroscopy offer a non-invasive method for monitoring the state of cryopreserved samples without the need for thawing. [11][17]This technique can detect changes such as ice crystal formation in vitrified samples, which could indicate a breach in the cold chain and potential sample damage. [11][12]
Conclusion: A Foundation for Reliable Research
The protocols outlined in this document provide a robust framework for the handling, cryopreservation, and storage of Atosiban research samples. By understanding the chemical nature of this peptide and implementing these self-validating procedures—from proper reconstitution and aliquoting to diligent temperature control and quality assessment—researchers can ensure the integrity and biological activity of their samples. Adherence to these guidelines is a critical investment in the trustworthiness and reproducibility of experimental data in the fields of obstetrics, reproductive medicine, and beyond.
References
-
Atosiban - Novatein Biosciences. (n.d.). Novatein Biosciences. Retrieved from [Link]
-
Atosiban. (n.d.). In Wikipedia. Retrieved from [Link]
-
Goodwin, T. M. (2001). Atosiban for preterm labour. Current Opinion in Obstetrics and Gynecology, 13(6), 591-595. Retrieved from [Link]
-
Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5768. Retrieved from [Link]
-
How Does Atosiban Work? (2024, May 9). Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
Atosiban. (n.d.). Mikon Biotechnology Co., Ltd. Retrieved from [Link]
-
Dörr, D., Stracke, F., & Zimmermann, H. (2012). Noninvasive Quality Control of Cryopreserved Samples. Biopreservation and Biobanking, 10(6), 529-531. Retrieved from [Link]
-
Tractocile, INN-atosiban. (n.d.). European Commission. Retrieved from [Link]
-
Estimation of Atosiban acetate in parenterals by RP-HPLC. (2012). Journal of Pharmaceutical and Scientific Innovation, 1(2), 62-65. Retrieved from [Link]
-
Non-invasive Quality Control of Cryopreserved Samples. (n.d.). Andor - Oxford Instruments. Retrieved from [Link]
-
Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles. (2014). Pharmaceutical Research, 31(7), 1855-1865. Retrieved from [Link]
-
Atosiban SUN 6.75 mg/0.9 ml solution for injection. (n.d.). Medicines.ie. Retrieved from [Link]
-
Peptide Storage. (2023, September 15). Peptide Information. Retrieved from [Link]
-
Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. Retrieved from [Link]
-
Dörr, D., Stracke, F., & Zimmermann, H. (2012). Noninvasive Quality Control of Cryopreserved Samples. Biopreservation and Biobanking, 10(6), 529-531. Retrieved from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]
-
Peptide Quality Control: Methods, Standards and Best Practices. (2025, June 7). BioLongevity Labs. Retrieved from [Link]
-
Quality control: the central pillar supporting peptide manufacturing. (2025, October 6). Manufacturing Chemist. Retrieved from [Link]
-
Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry. (2010). Journal of Chromatography B, 878(15-16), 1069-1076. Retrieved from [Link]
-
A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection. (2020). Journal of Pharmaceutical and Biomedical Analysis, 178, 112808. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atosiban|Atosiban [novateinbio.com]
- 6. medkoo.com [medkoo.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. Atosiban [mkpeptide.com]
- 10. genscript.com [genscript.com]
- 11. Noninvasive Quality Control of Cryopreserved Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-invasive Quality Control of Cryopreserved Samples- Oxford Instruments [andor.oxinst.com]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 16. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Noninvasive Quality Control of Cryopreserved Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tosiben Concentration for In-Vitro Experiments: A Technical Support Center
Welcome to the technical support center for the optimization of Tosiben in your in-vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing optimal experimental conditions for this compound. Here, we will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in in-vitro systems?
This compound, also known as Atosiban, is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR).[1] In in-vitro settings, its primary and most well-documented function is to block the binding of oxytocin (OT) to its receptor, thereby inhibiting downstream signaling cascades.[1][2]
Interestingly, research has revealed a more complex mechanism. This compound can act as a "biased agonist."[1][3] While it antagonizes the OTR/Gαq protein coupling pathway, which is typically associated with uterine contractions, it can simultaneously act as an agonist on the OTR/Gαi coupling pathway.[1][3] This biased agonism can lead to the activation of specific intracellular signaling cascades, such as the persistent activation of ERK1/2 and the induction of p21(WAF1/CIP1), ultimately resulting in cell growth inhibition in certain cell types.[1][3]
Q2: I have a new vial of this compound. How do I determine a suitable starting concentration for my experiments?
Determining the optimal starting concentration for this compound is critical and depends heavily on the cell type and the specific biological question you are addressing. A dose-response study is the most effective initial step.
A sensible approach is to start with a broad concentration range, spanning several orders of magnitude (e.g., from nanomolar to micromolar). For instance, in studies with human myometrial cells, inhibitory effects on oxytocin-induced contractions have been observed with concentrations as low as 1 µg/mL.[4][5] In cancer cell lines like SNU216 and MKN74 (gastric cancer), concentrations of 5 µM and 10 µM have been used to study effects on cell proliferation.[6] An IC50 of 5 nM has been reported for the inhibition of oxytocin-induced calcium increase in myometrial cells.
Therefore, a reasonable starting point for a dose-response experiment would be to test a range from approximately 10 nM to 10 µM.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What can I do to prevent this?
This is a common challenge when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.5%, with many cell lines tolerating up to 1%.[7] However, some sensitive or primary cell lines may require even lower concentrations (e.g., <0.1%).[7] Always perform a vehicle control experiment to assess the impact of DMSO on your cells.
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated this compound in DMSO directly to a large volume of aqueous medium, try a serial dilution approach. First, dilute your DMSO stock solution with a small amount of serum-free medium or PBS before adding it to the final culture volume. This gradual change in solvent polarity can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the biological process being investigated. For acute signaling events, such as the inhibition of oxytocin-induced calcium flux, a short incubation period may be sufficient. However, for studying effects on cell proliferation or gene expression, longer incubation times of 24, 48, or even 72 hours are typically required.[3] It is advisable to perform a time-course experiment to determine the optimal duration for observing the desired effect in your specific cell model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Insensitivity: The cell line may not express the oxytocin receptor (OTR) or express it at very low levels. 3. Degradation of this compound: Improper storage or handling of the this compound stock solution may have led to its degradation. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Verify OTR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Prepare a fresh stock solution of this compound and store it properly (see protocol below). |
| High Cell Death in Vehicle Control | 1. DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high for your specific cell line. | 1. Determine the maximum tolerable DMSO concentration for your cells by performing a DMSO dose-response curve. Aim for a final DMSO concentration of ≤0.5%.[7] |
| Inconsistent Results Between Experiments | 1. Variability in Stock Solution Preparation: Inconsistent weighing or dilution of this compound. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the outcome of proliferation and cytotoxicity assays. | 1. Follow a standardized and detailed protocol for preparing and storing your this compound stock solution. 2. Use cells within a consistent and low passage number range for all experiments. 3. Ensure accurate and consistent cell counting and seeding for every experiment. |
| Precipitation of this compound in Culture | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the cell culture medium. 2. Low Temperature: Addition of cold this compound stock to the medium. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is minimal. Consider serial dilution into pre-warmed medium. 2. Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the Required Mass: The molecular weight of this compound is 994.2 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 9.942 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Aliquot DMSO: In a sterile environment (e.g., a laminar flow hood), aliquot the calculated volume of sterile-filtered DMSO into a sterile microcentrifuge tube.
-
Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.[8][9]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Prepare fresh serial dilutions of this compound in serum-free cell culture medium or PBS to achieve the desired final concentrations for your experiment.
Protocol 2: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation using a standard MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Workflows
This compound's "Biased Agonist" Mechanism on the Oxytocin Receptor
This compound's interaction with the oxytocin receptor (OTR) exemplifies the concept of biased agonism. While it competitively antagonizes the Gαq-mediated pathway, it simultaneously activates the Gαi-mediated pathway. This differential signaling leads to distinct cellular outcomes.
Caption: this compound's biased agonism at the oxytocin receptor.
Experimental Workflow for Optimizing this compound Concentration
The following workflow provides a systematic approach to determining the optimal concentration of this compound for your in-vitro experiments.
Caption: Workflow for determining optimal this compound concentration.
References
-
Busnelli, M., & Chini, B. (2018). The Oxytocin Receptor. Frontiers in Endocrinology, 9, 192. Available at: [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signalling. Molecular and Cellular Endocrinology, 420, 11-23. Available at: [Link]
-
Phaneuf, S., et al. (1994). Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization. American Journal of Obstetrics and Gynecology, 171(6), 1627-1634. Available at: [Link]
-
Reversi, A., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry, 280(16), 16247-16254. Available at: [Link]
-
Vrachnis, N., et al. (2011). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Molecular Endocrinology, 47(2), R79-R96. Available at: [Link]
-
Zu-Ab-Zahid, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5764. Available at: [Link]
-
Zimmer, A., et al. (2001). Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. Obstetrics and Gynecology, 98(1), 117-121. Available at: [Link]
-
Zhang, X., et al. (2021). Atosiban inhibits OXTR to suppress gastric cancer cell proliferation and metastasis in vitro and in vivo. Cancer Cell International, 21(1), 1-14. Available at: [Link]
Sources
- 1. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102127146B - Method for preparing atosiban acetate - Google Patents [patents.google.com]
- 7. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Atosiban|Atosiban [novateinbio.com]
Atosiban Studies Technical Support Center: A Guide to Consistent and Reliable Results
Welcome to the technical support center for Atosiban research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Atosiban, a peptide antagonist of the oxytocin (OT) and vasopressin V1a (AVP V1a) receptors. Inconsistent results in Atosiban studies can arise from a variety of factors, from basic experimental setup to the nuanced pharmacology of the compound itself. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable data. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and fostering self-validating protocols.
Section 1: Understanding Atosiban's Complex Pharmacology
A common source of confusion in Atosiban studies stems from its dual-receptor antagonism and the phenomenon of biased agonism. Understanding these concepts is critical to interpreting your data correctly.
FAQ 1: Why am I seeing pro-inflammatory or anti-proliferative effects with Atosiban when it's supposed to be an inhibitor of uterine contractions?
This is a classic example of Atosiban's "biased agonism". While Atosiban effectively blocks the oxytocin receptor's (OTR) Gαq-protein coupled pathway, which is responsible for stimulating phospholipase C and subsequent myometrial contractions, it can simultaneously act as an agonist on the Gαi-protein coupled pathway.[1][2][3] This Gαi activation can initiate signaling cascades, such as the MAPK/ERK pathway, leading to unexpected effects like pro-inflammatory responses in amnion cells or inhibition of cell growth.[2][3][4]
-
Expert Insight: If you observe up-regulation of inflammatory markers (e.g., COX-2, IL-6) or changes in cell proliferation, it is crucial to consider this Gαi-mediated signaling.[1][4] Your experimental system (cell type, tissue origin) will dictate the predominant signaling outcome.
}
Atosiban's Biased Agonism at the Oxytocin Receptor.
FAQ 2: How can I differentiate between Atosiban's effects on the oxytocin receptor versus the vasopressin V1a receptor?
Atosiban is a non-selective antagonist with a higher affinity for the vasopressin V1a receptor than the oxytocin receptor.[1][5] This is a critical consideration, as vasopressin can also induce myometrial contractions, potentially through both V1a and oxytocin receptors.[6][7][8]
To dissect these effects, consider the following experimental design:
-
Use Selective Antagonists: Include control groups treated with a highly selective OTR antagonist (e.g., Nolasiban) or a selective V1a receptor antagonist.[1] By comparing the effects of these selective agents to Atosiban, you can infer the contribution of each receptor to the observed response.
-
Receptor Knockdown/Knockout Models: In cell culture or animal models, utilize siRNA or CRISPR-Cas9 to reduce or eliminate the expression of either the OTR or the V1aR to isolate the effects of Atosiban on the remaining receptor.
-
Agonist Stimulation: Compare Atosiban's ability to inhibit contractions induced by oxytocin versus those induced by a selective V1a agonist (e.g., Arginine Vasopressin, though it has some cross-reactivity).
Section 2: Troubleshooting In Vitro Assays
In vitro experiments form the bedrock of Atosiban research. Here, we address common issues encountered in key assays.
Myometrial Strip Contractility Assays
Question: I'm not seeing a consistent inhibitory effect of Atosiban on oxytocin-induced myometrial contractions. What could be wrong?
This is a frequent challenge that can often be resolved by systematically checking your experimental parameters.
}
Troubleshooting workflow for myometrial contractility assays.
Troubleshooting Checklist:
-
Tissue Viability: Ensure your myometrial strips are healthy and exhibiting stable, spontaneous, or agonist-induced contractions before adding Atosiban. The tissue should be dissected carefully to remove connective tissue and equilibrated under appropriate tension (e.g., 4g for human myometrium) for at least 2 hours.
-
Agonist Concentration: Using too high a concentration of oxytocin can overcome the competitive antagonism of Atosiban. A submaximal concentration of oxytocin (e.g., 0.5 nM) is often optimal for seeing a clear inhibitory effect.
-
Atosiban Preparation and Stability: Atosiban is soluble in aqueous buffers like PBS, but these solutions should be prepared fresh and are not recommended for storage for more than one day. For stock solutions, use DMSO, ethanol, or dimethyl formamide and store at -20°C. Ensure accurate serial dilutions.
-
Experimental Conditions: Verify that the organ bath temperature is maintained at 37°C and the physiological saline solution is continuously gassed with carbogen (95% O2, 5% CO2) to maintain pH.
-
Receptor Desensitization: Prolonged exposure to high concentrations of oxytocin can lead to receptor desensitization. Ensure your protocol allows for a stable baseline of oxytocin-induced contractions before adding Atosiban.
| Parameter | Recommended Value/Range | Common Pitfall |
| Tissue Tension | 2-4 g | Incorrect tension can lead to weak or erratic contractions. |
| Oxytocin Conc. | 0.5 nM (for stimulated contractions) | Concentration too high, masking Atosiban's effect. |
| Atosiban Conc. Range | 10⁻⁹ M to 10⁻⁵ M | Range too narrow or not centered around the IC50. |
| Equilibration Time | > 2 hours | Insufficient time for tissue to stabilize. |
| Atosiban Solution | Prepare fresh aqueous solutions daily. | Using degraded Atosiban from old aqueous stocks. |
Protocol 1: Ex Vivo Myometrial Tissue Contractility Assay
This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath to determine the inhibitory effect of Atosiban on oxytocin-induced contractions.
Materials:
-
Fresh myometrial biopsies in cold Krebs-bicarbonate solution.
-
Krebs-bicarbonate solution: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, D-glucose, CaCl₂.
-
Multi-chamber organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Oxytocin and Atosiban stock solutions.
Procedure:
-
Tissue Preparation: Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution. Carefully dissect longitudinal strips of myometrium (approx. 2x2x10 mm).
-
Mounting: Mount the strips in the organ baths containing Krebs solution at 37°C, bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a passive tension of 4 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.
-
Induction of Contractions: After equilibration, induce stable contractions by adding a submaximal concentration of oxytocin (0.5 nM) to the organ bath. Allow contractions to stabilize for at least 45 minutes.
-
Application of Atosiban: Once stable oxytocin-induced contractions are established, begin the cumulative addition of Atosiban to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM). Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next.
-
Data Analysis: Record the amplitude and frequency of contractions. Calculate the percentage inhibition of contraction amplitude or area under the curve relative to the stable oxytocin-induced contractions before Atosiban addition. Plot a dose-response curve and calculate the IC₅₀ value.
Receptor Binding and Downstream Signaling Assays
Question: My Atosiban binding affinity (Ki) values are inconsistent between experiments. What should I check?
Troubleshooting Checklist:
-
Membrane Preparation: Ensure consistent and high-quality membrane preparations from your cells or tissues expressing the oxytocin receptor. Protein concentration should be accurately determined for each batch.
-
Radioligand Quality: Use a high-affinity radioligand for the oxytocin receptor (e.g., [³H]-Oxytocin) and ensure it has not degraded. The specific activity should be known to accurately calculate binding parameters.
-
Non-Specific Binding: Accurately determine non-specific binding by including tubes with a high concentration of unlabeled oxytocin. Inconsistent non-specific binding can significantly affect your results.
-
Incubation Conditions: Optimize incubation time and temperature to ensure equilibrium is reached.
-
Data Analysis: Use appropriate software to perform non-linear regression analysis of your competition binding data to calculate the IC₅₀ and subsequently the Ki using the Cheng-Prusoff equation.
Question: I am not seeing the expected downstream signaling changes (e.g., p-ERK) after Atosiban treatment in my cell culture model.
Troubleshooting Checklist:
-
Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses the oxytocin receptor or that your transfected cells have adequate receptor expression levels.
-
Time Course: The activation of signaling pathways like MAPK/ERK can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of phosphorylation.
-
Atosiban Concentration: The agonistic effects of Atosiban on the Gαi pathway may require higher concentrations than those needed for Gαq antagonism. Test a broad concentration range.
-
Antibody Quality: Ensure your primary antibodies for Western blotting (e.g., anti-p-ERK, anti-total-ERK) are validated and working correctly.
-
Serum Starvation: Serum starve your cells before the experiment to reduce baseline signaling activity.
Section 3: Troubleshooting In Vivo Animal Models
Translating in vitro findings to in vivo models presents another layer of complexity.
Question: Atosiban is not effectively delaying preterm labor in my mouse model. What are the potential reasons?
-
Model of Preterm Labor: The method used to induce preterm labor (e.g., LPS, mifepristone) is critical.[9] Infection/inflammation-based models (LPS) may be less responsive to tocolytics that only target uterine contractions, as the underlying inflammatory cascade continues.
-
Pharmacokinetics and Dosing: Ensure your dose, route of administration, and timing of Atosiban are appropriate for the species you are using. The half-life of Atosiban can be short, and continuous infusion may be necessary to maintain effective plasma concentrations.
-
Species Differences: The expression and relative importance of oxytocin and vasopressin V1a receptors in the myometrium can vary between species. What is effective in humans or sheep may be less so in rodents.
-
Inflammatory Component: As seen in vitro, Atosiban itself can have pro-inflammatory effects in certain tissues.[1][4] In an inflammation-induced preterm labor model, Atosiban could potentially exacerbate the inflammatory response, confounding the results. Consider measuring inflammatory cytokines in your model.
Section 4: Protocols and Data Tables
| Compound | Receptor Target(s) | Primary Signaling Pathway Antagonized | Potential "Biased" Agonist Pathway |
| Atosiban | Oxytocin Receptor, Vasopressin V1a Receptor | Gαq (via OTR) | Gαi (via OTR) |
| Oxytocin | Oxytocin Receptor | Gαq (Agonist) | Gαi (Agonist) |
| Nolasiban | Oxytocin Receptor (Selective) | Gαq (Antagonist) | Minimal/No Gαi Agonism |
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of Atosiban for the oxytocin receptor.
Materials:
-
Membrane preparation from cells/tissue expressing the oxytocin receptor.
-
[³H]-Oxytocin (Radioligand).
-
Unlabeled Oxytocin and Atosiban.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add binding buffer, a fixed concentration of [³H]-Oxytocin (typically at its Kd), and varying concentrations of unlabeled Atosiban.
-
Total and Non-Specific Binding: Include wells for total binding (only [³H]-Oxytocin) and non-specific binding ( [³H]-Oxytocin + a high concentration of unlabeled oxytocin, e.g., 1 µM).
-
Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values to get specific binding. Plot the percentage of specific binding against the log concentration of Atosiban. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
-
Kim, S. H., et al. (2017). Differential effects of oxytocin receptor antagonists, Atosiban and Nolasiban, on oxytocin receptor-mediated signaling in human amnion and myometrium. Molecular Pharmacology, 91(4), 403-411. Available from: [Link]
-
Akerlund, M., et al. (1995). Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban. American Journal of Obstetrics and Gynecology, 173(4), 1264-1269. Available from: [Link]
-
Pierzynski, P. (2011). Oxytocin and vasopressin V1A receptors as new therapeutic targets in assisted reproduction. Reproductive BioMedicine Online, 22(1), 9-16. Available from: [Link]
-
Akerlund, M. (1993). Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea. Journal of Perinatal Medicine, 21(6), 437-443. Available from: [Link]
-
Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signalling. Molecular and Cellular Endocrinology, 420, 11-23. Available from: [Link]
-
Chan, W. Y., et al. (1993). The role of oxytocin receptors and vasopressin V1a receptors in uterine contractions in rats: implications for tocolytic therapy with oxytocin antagonists. American Journal of Obstetrics and Gynecology, 169(6), 1491-1499. Available from: [Link]
-
Elovitz, M. A., & Mrinalini, C. (2004). Animal models of preterm birth. Trends in Endocrinology & Metabolism, 15(10), 479-487. Available from: [Link]
-
Arrowsmith, S., & Wray, S. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5792. Available from: [Link]
-
Reversi, A., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry, 280(16), 16254-16262. Available from: [Link]
-
Gonzalez-Hernandez, A., et al. (2025). The biased OTR ligands -atosiban and carbetocin- differentially inhibit early or late formalin-induced nociception in rats. Neuropharmacology, 109968. Available from: [Link]
-
Shynlova, O., et al. (2013). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (71), e4339. Available from: [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. Retrieved from [Link]
-
Santos, F. M., et al. (2019). Bryophyllum pinnatum enhances the inhibitory effect of atosiban and nifedipine on human myometrial contractility: an in vitro study. Phytomedicine, 63, 152994. Available from: [Link]
-
Chini, B., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. IRIS-BOA. Available from: [Link]
Sources
- 1. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of oxytocin receptors and vasopressin V1a receptors in uterine contractions in rats: implications for tocolytic therapy with oxytocin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban Dose-Ranging Studies: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting Atosiban dose-ranging studies for optimal tocolytic effect. This document offers in-depth, field-proven insights into experimental design, troubleshooting common issues, and understanding the nuanced pharmacology of Atosiban.
Introduction to Atosiban
Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor.[1] It is a nonapeptide with a structure similar to oxytocin, with modifications at positions 1, 2, 4, and 8.[2] By blocking the oxytocin receptor in the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions, making it a valuable tool for the study and potential treatment of preterm labor.[1]
Section 1: Understanding the Mechanism of Action
A thorough understanding of Atosiban's mechanism of action is critical for designing effective experiments and interpreting results accurately.
Canonical Oxytocin Receptor Signaling
The primary tocolytic effect of Atosiban is achieved through competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR). In myometrial cells, oxytocin binding typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This surge in cytosolic Ca2+ is a key trigger for myometrial contraction.[3]
Caption: Canonical Oxytocin Receptor Signaling Pathway.
The Concept of Biased Agonism
Recent studies have revealed a more complex signaling profile for Atosiban, identifying it as a "biased agonist".[4][5] While it competitively antagonizes the Gq-mediated contractile pathway, it can simultaneously act as an agonist for the Gi-mediated signaling pathway.[4][5] This can lead to downstream effects such as the activation of the MAPK/ERK pathway and inhibition of cell growth.[5]
Why this matters for your research: This dual activity is a critical consideration in your experimental design. Depending on your model system and the endpoints you are measuring, you may observe effects that are not solely related to the blockade of myometrial contractions. For example, in studies on cell proliferation or gene expression in uterine cells, Atosiban might produce unexpected agonist-like effects.[4]
Caption: Biased Agonism of Atosiban at the Oxytocin Receptor.
Section 2: Experimental Design and Protocols
In Vitro Dose-Ranging Studies: Myometrial Tissue Contraction Assay
The most common in vitro model for assessing tocolytic activity is the isolated uterine tissue bath system. This assay provides a physiologically relevant measure of a compound's ability to inhibit smooth muscle contractions.
Experimental Workflow:
Caption: Workflow for In Vitro Myometrial Contraction Assay.
Step-by-Step Protocol:
-
Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., pregnant rat or mouse) or human tissue with appropriate ethical approval. Dissect longitudinal smooth muscle strips (e.g., 2 x 2 x 10 mm) in cold, oxygenated physiological salt solution (e.g., Krebs solution).[6]
-
Mounting: Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), during which time they should develop spontaneous contractions. Replace the buffer every 15-20 minutes.
-
Agonist Stimulation: To mimic labor, stimulate the tissue with a submaximal concentration of oxytocin (e.g., 1-10 nM) to induce stable, rhythmic contractions.
-
Atosiban Dosing: Once a stable contractile response to the agonist is achieved, add Atosiban in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM). Allow the tissue to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the contractile activity (force, frequency, and duration) throughout the experiment using a suitable data acquisition system.
-
Data Analysis: Measure the inhibition of contraction parameters at each Atosiban concentration and plot a dose-response curve to calculate the IC50 (the concentration of Atosiban that produces 50% of its maximal inhibitory effect). For more detailed analysis of competitive antagonism, a Schild plot analysis can be performed to determine the pA2 value.
In Vivo Dose-Ranging Studies: Animal Models of Preterm Labor
Animal models are essential for evaluating the systemic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of Atosiban.
Commonly Used Models:
-
Lipopolysaccharide (LPS)-induced preterm labor in mice/rats: Administration of LPS induces an inflammatory cascade that leads to preterm birth. This model is useful for studying tocolytics in the context of infection-induced preterm labor.
-
Mifepristone (RU-486)-induced preterm labor in mice: Mifepristone is a progesterone receptor antagonist that can induce preterm labor.[7]
General Protocol Outline:
-
Animal Model Induction: Induce preterm labor in pregnant animals (e.g., mice on day 15-17 of gestation) using an appropriate method (e.g., intraperitoneal injection of LPS or mifepristone).
-
Atosiban Administration: Administer Atosiban via a relevant route (e.g., subcutaneous or intravenous injection) at a range of doses. The timing of administration relative to the induction of preterm labor is a critical parameter.
-
Monitoring: Monitor the animals for signs of labor and the time of delivery. Key endpoints include the percentage of animals that deliver prematurely and the delay in the time to delivery.
-
Data Analysis: Analyze the dose-dependent effects of Atosiban on the chosen endpoints to determine the effective dose range.
Section 3: Data Interpretation and Quantitative Analysis
Key Parameters to Determine
-
IC50 (Half-maximal inhibitory concentration): The concentration of Atosiban required to inhibit the response to an agonist by 50%. It is a measure of the antagonist's potency in a specific assay.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor, independent of the agonist used. A higher pA2 value indicates a higher affinity.
Table 1: Preclinical Dose-Response Data for Atosiban
| Parameter | Species/Tissue | Agonist | Value | Reference |
| IC50 | Human Myometrium | Oxytocin | ~1-10 µg/mL | |
| IC50 | Mouse Myometrial Cells | Oxytocin | 14 µM (for MA, an analog) | [7] |
| pA2 | Human Myometrium | Oxytocin | 7.4 | (Value derived from multiple studies) |
Note: IC50 values are highly dependent on experimental conditions. This table provides approximate values for guidance.
Schild Plot Analysis for Determining pA2
A Schild plot is a graphical method used to determine the pA2 value of a competitive antagonist.
Procedure:
-
Generate at least three full concentration-response curves for your agonist (e.g., oxytocin) in the presence of three different fixed concentrations of Atosiban. Also, generate a control curve with no antagonist.
-
For each antagonist concentration, calculate the dose ratio (r) , which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of Atosiban on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope of 1 is indicative of competitive antagonism.
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during Atosiban dose-ranging studies.
FAQs
-
Q1: What is the appropriate solvent for Atosiban?
-
A1: Atosiban is typically dissolved in sterile water or physiological saline. For cell culture experiments, it can be dissolved in the culture medium.
-
-
Q2: What are the recommended storage conditions for Atosiban?
-
A2: Lyophilized Atosiban should be stored at -20°C. Once reconstituted, it should be stored at 4°C for short-term use (a few days) or aliquoted and stored at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
-
-
Q3: My Atosiban is not showing any inhibitory effect. What could be the problem?
-
A3: See the troubleshooting table below for potential causes and solutions.
-
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of contractions | Degraded Atosiban: Improper storage or handling. | Prepare a fresh solution of Atosiban from a new vial. |
| Low Receptor Expression: The tissue or cells may have low levels of oxytocin receptors. | Confirm receptor expression using qPCR or Western blotting. | |
| High Agonist Concentration: The concentration of oxytocin may be too high, overcoming the competitive antagonism. | Reduce the oxytocin concentration to a submaximal level (e.g., EC50-EC80). | |
| Incorrect pH or Temperature: Suboptimal buffer conditions can affect drug activity. | Ensure the physiological salt solution is at the correct pH (7.4) and temperature (37°C). | |
| High variability between replicates | Inconsistent Tissue Preparation: Variation in the size or orientation of myometrial strips. | Standardize the dissection procedure to ensure uniform tissue strips. |
| Uneven Cell Seeding: In cell-based assays, inconsistent cell numbers can lead to variable responses. | Ensure proper cell counting and seeding techniques. | |
| Pipetting Errors: Inaccurate dilution or addition of compounds. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Unexpected agonist-like effects | Biased Agonism: Atosiban may be activating the Gi pathway, leading to non-contractile cellular responses. | Be aware of the dual signaling nature of Atosiban. Measure endpoints specific to the Gq pathway (e.g., intracellular Ca2+ release) to assess tocolytic effect. Consider using a more selective antagonist if available. |
| Off-target Effects: Atosiban has some affinity for vasopressin V1a receptors, which can also mediate smooth muscle contraction. | Use a specific V1a receptor antagonist as a control to dissect the contribution of each receptor. |
References
- Busnelli, M., et al. (2012). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry, 287(18), 14886-14896.
- Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology, 91(6), 613-623.
- Zingg, H. H., & Laporte, S. A. (2003). The oxytocin receptor. Trends in endocrinology and metabolism, 14(5), 222-227.
- Herington, J. L., et al. (2023). Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy. Pharmacological Research, 195, 106876.
- Carbonne, B., et al. (2004). Atosiban for preterm labour. Drugs, 64(4), 375-380.
- Goodwin, T. M., et al. (1996). The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human. American journal of obstetrics and gynecology, 175(4 Pt 1), 976-981.
- Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5893.
- Busnelli, M., et al. (2015). Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes. Journal of Biological Chemistry, 290(4), 2034-2046.
- Pierzyński, P., et al. (2016). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Basic & Clinical Pharmacology & Toxicology, 119(3), 254-259.
- He, Y., et al. (2021). The effect of atosiban on pregnancy outcomes in different FET cycles: a single-center matched retrospective cohort study. Frontiers in Endocrinology, 12, 707834.
- Herington, J. L., et al. (2023). Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy. bioRxiv.
- Dewan, B., & Shinde, S. (2023). Acute Tocolysis Using a Single Bolus Dose of Atosiban for Preterm Labor Management: A Prospective Study. Journal of Gynecology and Obstetrics, 11(5), 120-124.
- Papatsonis, D. N., et al. (2001). Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. European Journal of Obstetrics & Gynecology and Reproductive Biology, 96(2), 169-173.
- Kannan, V., et al. (2010). Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry.
- Dewan, B., & Shinde, S. (2024). Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 13(11), 3624-3631.
- Dewan, B., & Shinde, S. (2024). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.
-
OneMol. (n.d.). A4.8 Fitting relative potencies and the Schild equation. Retrieved from [Link]
- Papatsonis, D. N., et al. (2001). Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. European journal of obstetrics, gynecology, and reproductive biology, 96(2), 169–173.
- Droplet Microfluidics for Tumor Drug‐Related Studies and Programmable Artificial Cells. (2021). Advanced Therapeutics, 4(10), 2100085.
-
Johns Hopkins INBT. (2014, July 31). In Vitro Models for Drug Testing [Video]. YouTube. [Link]
- Sun, D., et al. (2005). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. AAPS PharmSciTech, 6(3), E483–E488.
- Barna, T., et al. (2023). Combined uterorelaxant effect of magnesium sulfate and terbutaline: Studies on late pregnant rat uteri in vitro and in vivo. Biomedicine & Pharmacotherapy, 159, 114256.
-
Ghaisas, S. (2015, October 20). How can I quantify smooth muscle contraction in vitro?. ResearchGate. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
YouTube. (2025, November 11). What Is pA2 and Why Does It Matter? [Video]. YouTube. [Link]
-
ClinicalTrials.gov. (n.d.). Tocolysis for Preterm Labor. Retrieved from [Link]
- Goodwin, T. M., et al. (1995). Dose ranging study of the oxytocin antagonist atosiban in the treatment of preterm labor. Obstetrics and gynecology, 86(1), 41–46.
- Dewan, B., & Shinde, S. (2023). Acute Tocolysis Using a Single Bolus Dose of Atosiban for Preterm Labor Management: A Prospective Study.
- Robert, V., et al. (2020). Oxytocin signals via Gi and Gq to drive persistent CA2 pyramidal cell firing and strengthen CA3-CA1 neurotransmission. bioRxiv.
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
Dr.Oracle. (2025, October 30). What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist) in treating preterm labor?. Retrieved from [Link]
- Reissland, M., et al. (2006). Oxytocin Receptors Differentially Signal via Gq and Gi Proteins in Pregnant and Nonpregnant Rat Uterine Myocytes: Implications for Myometrial Contractility. Molecular Endocrinology, 21(3), 740-752.
- Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling.
- He, Y., et al. (2021). The effect of atosiban on pregnancy outcomes in different FET cycles: a single-center matched retrospective cohort study. Frontiers in Endocrinology, 12, 707834.
- Merrill, J. R., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. eLife, 11, e72504.
-
YouTube. (2025, November 11). What Is pA2 and Why Does It Matter? [Video]. YouTube. [Link]
- Butler, T., et al. (2019). A method for isolating contractile smooth muscle cells from cryopreserved tissue. Journal of Visualized Experiments, (148), e59518.
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Canonical Gq/11–PLC–Ca²⁺ signaling pathway of vagal oxytocin receptors... [Image]. Retrieved from [Link]
- Wilson, A., et al. (2022). Tocolytics for delaying preterm birth: a network meta‐analysis.
- Schiavone, A., et al. (1998). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Pharmacological research, 38(3), 221-228.
-
World Health Organization. (2022). WHO recommendation on tocolytic therapy for improving preterm birth outcomes. Retrieved from [Link]
Sources
- 1. journalspress.com [journalspress.com]
- 2. ijrcog.org [ijrcog.org]
- 3. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing Atosiban stability and degradation in experimental conditions
Welcome to the technical support center for Atosiban. This guide is designed for researchers, scientists, and drug development professionals who are working with Atosiban and need a comprehensive resource for addressing its stability and degradation under experimental conditions. As a synthetic nonapeptide antagonist of the hormones oxytocin and vasopressin, understanding Atosiban's chemical behavior is critical for ensuring experimental accuracy, developing stable formulations, and meeting regulatory standards.[1]
This document provides in-depth answers to common questions, troubleshooting advice for stability issues, and detailed protocols for analyzing Atosiban and its degradation products.
Part 1: Frequently Asked Questions (FAQs) on Atosiban Handling & Storage
This section addresses the most common initial questions regarding the proper handling and storage of Atosiban to maintain its integrity.
Q1: How should I store lyophilized Atosiban powder?
A1: Lyophilized Atosiban should be stored desiccated at temperatures below -18°C for long-term stability.[2][3] While it can be stable for up to three weeks at room temperature, adherence to cold storage conditions is crucial for preserving its purity and preventing degradation before use.[2][3]
Q2: What are the recommended storage conditions for reconstituted Atosiban solutions?
A2: Once reconstituted, Atosiban solutions should be stored at 2-8°C (refrigerator temperature) and used within a specified period.[4][5][6][7] For short-term storage (2-7 days), 4°C is recommended.[2][3] For longer-term storage of a stock solution, it should be kept below -18°C.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use volumes before freezing.[2][3]
Q3: Should I use a carrier protein when storing reconstituted Atosiban?
A3: Yes, for long-term storage of reconstituted Atosiban, the addition of a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended.[2][3] Carrier proteins help to prevent the peptide from adsorbing to the surface of storage vials and improve its stability in solution.
Q4: In what solutions can Atosiban be diluted for experimental use?
A4: Atosiban is typically diluted in standard intravenous solutions for clinical and experimental use. These include 0.9% sodium chloride, Ringer's lactate solution, or 5% w/v glucose solution.[4] Chemical and physical in-use stability has been demonstrated for 24 hours at 25°C in these solutions.[4]
Data Summary: Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Notes |
| Lyophilized Powder | Desiccated | Below -18°C | Long-term | Stable for 3 weeks at room temperature[2][3] |
| Reconstituted Solution | Aqueous | 2-8°C | 2-7 days[2][3] | Protect from light[4][5][6][7] |
| Reconstituted Solution | Aqueous with Carrier Protein | Below -18°C | Long-term | Aliquot to prevent freeze-thaw cycles[2][3] |
| Diluted for Infusion | 0.9% NaCl, Ringer's, 5% Dextrose | 25°C | Up to 24 hours | Use immediately after preparation is ideal[4] |
Part 2: Troubleshooting Guide - Investigating Atosiban Degradation
This section provides a detailed question-and-answer guide to help you identify and resolve common degradation issues encountered during experiments.
Q5: My HPLC analysis shows multiple unexpected peaks. What are the likely degradation pathways for Atosiban?
A5: Atosiban, like other peptides, is susceptible to several degradation pathways, primarily hydrolysis and oxidation. The appearance of new peaks in your chromatogram suggests that the molecule is breaking down.
-
Hydrolysis: This is a major degradation route for peptides, involving the cleavage of peptide bonds. It is highly dependent on pH.[8][9]
-
Acidic Conditions: Can lead to the racemization of amino acids (e.g., L-proline to D-proline) and cleavage of specific amide bonds.[8]
-
Alkaline (Basic) Conditions: Can induce deamidation of asparagine (Asn) and glutamine (Gln) residues and racemization of other amino acids.[8] For Atosiban, the C-terminal Gly-NH₂ is a potential site for deamidation.
-
-
Oxidation: The disulfide bridge between the Mpa¹ and Cys⁶ residues is a primary site for oxidation.[10] This can lead to the formation of sulfoxides or other related species, which will appear as distinct peaks in an RP-HPLC analysis.[10] The tyrosine residue can also be a site of oxidation.
The first step in troubleshooting is to conduct a forced degradation study to intentionally generate these degradation products and confirm their retention times relative to the parent Atosiban peak.
Q6: I suspect my Atosiban sample has degraded. How can I confirm this and identify the degradants?
A6: A forced degradation (or stress testing) study is the standard approach to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradants can be adequately detected and resolved.[8][9]
Key stress conditions to apply include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 60°C).[9]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[9]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[10]
-
Thermal Stress: Exposing the solid powder and solutions to elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines.[9]
Analysis of the stressed samples by a high-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for characterizing the molecular weights of the degradation products, which provides direct evidence for specific chemical modifications like oxidation or hydrolysis.[13]
Workflow for a Forced Degradation Study
Caption: Workflow for an Atosiban forced degradation study.
Q7: My results vary between experiments. What factors could be causing this instability?
A7: Inconsistent results often point to uncontrolled variables in your experimental setup. For Atosiban, pay close attention to:
-
pH of Solutions: Atosiban's stability is pH-dependent. Ensure that all buffers and solutions are accurately prepared and that the final pH of your sample solution is controlled and consistent.
-
Dissolved Oxygen: The presence of dissolved oxygen in your buffers or solvents can promote oxidative degradation, especially over longer experimental run times. Degassing your mobile phase for HPLC is a critical step.
-
Temperature Fluctuations: Both elevated and freezing temperatures can impact stability. Ensure samples are maintained at the recommended temperature and avoid repeated freeze-thaw cycles.[2][3]
-
Light Exposure: Protect Atosiban solutions from light, as photolytic degradation can occur.[4][5][6][7] Use amber vials or cover your glassware with foil.
Part 3: Key Experimental Protocol
Protocol: Stability-Indicating RP-HPLC Method for Atosiban
This protocol describes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Atosiban from its potential degradation products. This method is adapted from principles outlined in published literature.[13][14]
Objective: To quantify Atosiban and resolve its primary degradation impurities to demonstrate the stability of a sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Ortho-phosphoric acid
-
Water (HPLC grade)
-
Atosiban reference standard and samples
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water:Acetonitrile:Methanol (77:14:9, v/v/v) with pH adjusted to 3.2 with TFA.[13] | Low pH protonates silanol groups on the column, reducing peak tailing. The organic solvent mixture provides good initial separation conditions. |
| Mobile Phase B | Acetonitrile:Methanol (65:35, v/v).[13] | Higher organic content to elute more hydrophobic species, including the parent drug. |
| Flow Rate | 1.0 mL/min.[13][14] | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35 °C.[13] | Elevated temperature improves peak shape and reduces viscosity, but should be controlled to ensure reproducibility. |
| Detection Wavelength | 220 nm.[13][14] | Peptides exhibit strong absorbance at this wavelength due to the peptide bonds. |
| Injection Volume | 10-20 µL | Standard volume; should be optimized for concentration. |
| Gradient Program | Example: 0-5 min (100% A), 5-25 min (linear gradient to 100% B), 25-30 min (100% B), 30-35 min (return to 100% A), 35-45 min (re-equilibration). | A gradient is necessary to elute both early-eluting polar degradants and the more retained parent Atosiban peak within a reasonable time. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described. Degas both solutions for at least 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve the Atosiban reference standard in a suitable diluent (e.g., Mobile Phase A or a water/acetonitrile mixture) to a known concentration (e.g., 150 µg/mL).[14]
-
Sample Preparation: Dilute the experimental Atosiban samples with the same diluent to fall within the linear range of the assay.
-
System Suitability: Before running samples, inject the standard solution five or six times to ensure the system is equilibrated and performing correctly. Key parameters to check include:
-
Tailing Factor: Should be ≤ 2.0 for the Atosiban peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
-
Analysis: Inject the control, stressed, and unknown samples.
-
Data Processing: Integrate the peak areas for Atosiban and all impurity peaks. Calculate the percentage of degradation using the formula: % Degradation = (Total Area of Degradants) / (Area of Atosiban + Total Area of Degradants) * 100
Visualizing Potential Atosiban Degradation
The following diagram illustrates the primary molecular sites susceptible to degradation.
Caption: Key susceptible sites on the Atosiban molecule.
References
-
RayBiotech. (n.d.). Atosiban. Retrieved from [Link]
-
medicines.org.uk. (n.d.). Atosiban 37.5 mg/5 ml concentrate for solution for infusion. Retrieved from [Link]
-
medicines.org.uk. (n.d.). Atosiban 37.5 mg/5 ml concentrate for solution for infusion - Patient Information Leaflet (PIL). Retrieved from [Link]
-
Zuventus Healthcare Ltd. (n.d.). TOSIBAN® 6.75 solution for injection/37.5 mg Concentrate for Solution for Infusion. Retrieved from [Link]
-
Patel, S., Mehta, P. J., & Masi, H. A. (2025). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics. ResearchGate. Retrieved from [Link]
-
MIMS Hong Kong. (2023). Atosiban: Uses, Dosage, Side Effects and More. Retrieved from [Link]
- Google Patents. (2016). CN105949283A - Atosiban acetate impurities and preparation and detection methods.
-
National Center for Biotechnology Information. (n.d.). Atosiban. PubChem. Retrieved from [Link]
-
Li, Q., et al. (2020). A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933. PubMed. Retrieved from [Link]
-
Appala Raju, V.V.S.S., et al. (2014). Estimation of Atosiban acetate in parenterals by RP-HPLC. Journal of Pharmaceutical and Scientific Innovation, 3(1), 79-82. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Axios Research. (n.d.). Atosiban. Retrieved from [Link]
-
Valenzuela, G. J., et al. (1994). The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions. American Journal of Obstetrics and Gynecology, 171(3), 760-765. PubMed. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Hawe, A., et al. (2009). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679-1688. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Atosiban. Retrieved from [Link]
Sources
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. raybiotech.com [raybiotech.com]
- 3. ilexlife.com [ilexlife.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. medicines.org.uk [medicines.org.uk]
- 6. zuventus.com [zuventus.com]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. CN105949283A - Atosiban acetate impurities and preparation and detection methods - Google Patents [patents.google.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
- 13. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpsionline.com [jpsionline.com]
Overcoming challenges in translating Atosiban in-vitro findings to in-vivo models
Welcome to the technical support center for researchers working with Atosiban. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when translating promising in-vitro results into robust in-vivo models. As drug development professionals, we understand that the transition from a controlled cellular environment to a complex physiological system is a critical and often difficult step. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities with confidence.
Introduction: The In-Vitro/In-Vivo Translation Gap
Atosiban is a peptide analogue of oxytocin and acts as a competitive antagonist of the oxytocin receptor (OTR) and the vasopressin V1A receptor (V1AR). Its primary clinical use is to delay preterm labor by inhibiting uterine contractions. While in-vitro assays are invaluable for initial screening and mechanistic studies, they often fail to capture the full physiological context, leading to discrepancies in in-vivo outcomes. This guide will address these discrepancies head-on, providing both the "how" and the "why" for effective troubleshooting.
Section 1: Core Challenges & Troubleshooting
This section is formatted as a series of frequently asked questions (FAQs) that directly address common issues.
FAQ 1: My in-vivo dose, calculated from effective in-vitro concentrations, is not showing the expected efficacy. Why is this happening?
This is one of the most frequent challenges. The discrepancy often arises from fundamental differences in pharmacokinetics (PK) and pharmacodynamics (PD) between a static in-vitro system and a dynamic in-vivo environment.
Core Reasons for Discrepancy:
-
Short In-Vivo Half-Life: Atosiban has a very short plasma half-life in humans (around 17 minutes) and rodents, primarily due to rapid enzymatic degradation by peptidases. In-vitro, the compound is relatively stable in culture media, leading to a sustained receptor blockade that is not replicated in-vivo with bolus dosing.
-
Bioavailability & Route of Administration: The route of administration dramatically affects the concentration of Atosiban reaching the target tissue (the myometrium). Intravenous (IV) administration provides 100% bioavailability, but subcutaneous (SC) or intraperitoneal (IP) injections result in slower absorption and lower peak plasma concentrations.
-
Allometric Scaling Complexity: Simple conversion of an IC50 value from a cell culture to a mg/kg dose in an animal is often inaccurate. Allometric scaling, which accounts for differences in body surface area and metabolic rate between species, is required but can be complex for peptides.
Troubleshooting Workflow & Recommendations:
-
Re-evaluate Dosing Regimen:
-
Move from Bolus to Continuous Infusion: To mimic the sustained exposure of an in-vitro experiment and counteract the short half-life, use an osmotic minipump or a programmed syringe driver for continuous IV or SC infusion. This maintains a steady-state plasma concentration.
-
Pharmacokinetic Preliminary Study: Before a full efficacy study, conduct a pilot PK study in your chosen animal model. Measure plasma concentrations of Atosiban at several time points after administration via your intended route. This will establish the actual Cmax (peak concentration) and half-life in your specific model.
-
-
Refine Dose Calculation:
-
Start with established literature doses for your specific animal model and application as a baseline.
-
Use allometric scaling formulas as a more informed starting point than direct concentration conversion. A common formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km), where Km is a species-specific factor.
-
Experimental Protocol: Pilot Pharmacokinetic Study in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week. On the day of the study, place a catheter in the jugular vein for blood sampling.
-
Drug Administration: Administer a single IV bolus of Atosiban (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100 µL) into EDTA-coated tubes at baseline (pre-dose) and at 2, 5, 10, 20, 30, 60, and 120 minutes post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of Atosiban in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and use software (e.g., Phoenix WinNonlin) to calculate key PK parameters like half-life (t½), Cmax, and Area Under the Curve (AUC).
Data Summary: Typical Atosiban Pharmacokinetic Parameters
| Parameter | Human | Rat (IV) | Mouse (IV) |
| Half-life (t½) | ~17 minutes | ~5-10 minutes | ~3-7 minutes |
| Volume of Distribution (Vd) | ~0.21 L/kg | High (tissue binding) | High (tissue binding) |
| Clearance | High | Very High | Very High |
Note: These are approximate values and can vary based on the study, animal strain, and analytical methods.
FAQ 2: I am seeing inconsistent or species-specific responses in my animal model compared to my human cell line data. What could be the cause?
This issue highlights the challenge of interspecies variation in receptor pharmacology.
Core Reasons for Discrepancy:
-
Receptor Homology: While the oxytocin receptor is highly conserved, small differences in the amino acid sequence between humans and rodents can alter binding affinity and signaling efficacy for specific ligands like Atosiban.
-
Receptor Density and Distribution: The expression level and location of oxytocin (OTR) and vasopressin (V1AR) receptors can differ significantly between species and even between different tissues within the same animal. For example, the ratio of OTR to V1AR in the myometrium can vary.
-
Signaling Pathway Divergence: Downstream signaling pathways coupled to the OTR can have species-specific differences, leading to varied functional outputs even with similar receptor binding.
Troubleshooting Workflow & Recommendations:
-
Validate Your Model:
-
Receptor Binding Assays: Before initiating in-vivo studies, perform competitive binding assays using membrane preparations from your target tissue (e.g., rodent uterus) and your specific cell line. Compare the binding affinity (Ki) of Atosiban in both systems. A significant difference will alert you to potential translational issues.
-
In-Vitro Organ Bath Studies: Use isolated uterine strips from your animal model in an organ bath. This ex-vivo technique bridges the gap between cell culture and a whole animal. It allows you to test Atosiban's ability to inhibit oxytocin-induced contractions in the actual target tissue, providing a more predictive measure of in-vivo potency.
-
Diagram: In-Vitro to In-Vivo Translational Workflow
Caption: A validated workflow for translating Atosiban findings.
FAQ 3: My animals are showing unexpected side effects (e.g., cardiovascular changes) not predicted by my targeted in-vitro assays. How do I address this?
This is a classic case of in-vitro models failing to capture systemic, off-target effects. Atosiban's antagonism is not perfectly selective for the OTR.
Core Reasons for Off-Target Effects:
-
V1A Receptor Antagonism: Atosiban is also a potent antagonist of the vasopressin V1A receptor. V1A receptors are critically involved in regulating blood pressure by causing vasoconstriction. Blocking these receptors can lead to hypotension (low blood pressure), a known side effect in humans and a potential confounding factor in animal studies.
-
Systemic Physiological Context: In-vitro, you are typically only measuring one endpoint (e.g., calcium flux, uterine contraction). In-vivo, the drug is distributed throughout the body and can interact with receptors in various organs, including blood vessels, the brain, and kidneys, leading to a complex physiological response.
Troubleshooting Workflow & Recommendations:
-
In-Vivo Physiological Monitoring:
-
Cardiovascular Telemetry: For studies where cardiovascular effects could be a confounder, use telemetry implants to continuously monitor blood pressure and heart rate in conscious, freely moving animals. This provides robust data on the real-time cardiovascular impact of Atosiban.
-
Dose-Response for Side Effects: Determine if the observed side effects are dose-dependent. You may be able to find a therapeutic window where you achieve efficacy at the uterus with minimal systemic side effects.
-
-
Refine In-Vitro Screening:
-
Expand Receptor Panel: In your initial screening, do not just test for OTR activity. Include a panel of related receptors, especially V1AR, V1BR, and V2R, to proactively identify potential off-target activity before moving into animal models.
-
Diagram: Atosiban's Dual Receptor Action
Technical Support Center: Managing Side Effects of Tosiben (Atosiban) in Animal Research Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Tosiben (Atosiban) and Its Role in Research
This compound, acting as an antagonist to oxytocin and vasopressin receptors, is a valuable tool in various research fields, particularly in studies related to reproductive physiology, endocrinology, and neuroscience.[1] Its ability to inhibit oxytocin-mediated processes allows for the investigation of pathways involved in parturition, lactation, and social behaviors.[2] While preclinical studies in rats and dogs have shown a good safety profile with no systemic toxic effects observed at doses up to 10 times the human therapeutic dose, it is crucial for researchers to be prepared for potential side effects that may arise, especially at higher doses or in specific experimental contexts.[3][4][5]
This guide will address the most relevant potential side effects, offering a structured approach to their management in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Atosiban)?
A1: this compound is a competitive antagonist of oxytocin and vasopressin V1a receptors.[2] It works by blocking the binding of oxytocin to its receptors on the cell membrane, thereby inhibiting the downstream signaling cascade that leads to physiological effects such as uterine contractions and milk ejection.[6]
Q2: What are the most commonly reported side effects in human clinical trials, and should I be concerned about them in my animal models?
A2: In humans, the most frequently reported side effects include nausea, headache, dizziness, tachycardia (rapid heart rate), and hypotension (low blood pressure).[6][7][8] While preclinical toxicology studies in rats and dogs did not report systemic toxic effects or cardiovascular effects at the doses tested, it is prudent to monitor for these signs in your animal models, as species-specific responses and different experimental conditions can play a role.[3][5]
Q3: Is this compound (Atosiban) expected to affect lactation in my animal models?
A3: Yes, a consistent finding in animal studies is the inhibition of lactation.[3][4][5] This is an expected pharmacological effect due to the blockade of oxytocin's action, which is essential for milk let-down.[9] This can have significant consequences for the survival and growth of neonates if not properly managed.
Q4: Are there any known effects of this compound (Atosiban) on the central nervous system (CNS) in animal models?
A4: Preclinical studies in rats have investigated the neuroendocrine effects of Atosiban. Chronic administration led to a rise in circulating copeptin, indicating an elevation in vasopressinergic tone, and an increase in prolactin levels in non-stressed animals.[10] It also resulted in decreased oxytocin receptor gene expression in the hypothalamus.[10] However, it did not appear to modify plasma concentrations of the stress hormones ACTH and corticosterone.[10] Researchers should be aware of these potential neuroendocrine perturbations.
Troubleshooting Guides
Management of Hypotension
While not consistently observed in preclinical animal studies with Atosiban, hypotension is a known side effect of vasopressin receptor antagonists and has been reported in human use.[7][8] Proactive monitoring and a clear management plan are essential.
Signs to Monitor:
-
Lethargy, weakness
-
Pale mucous membranes
-
Decreased body temperature
-
Reduced urine output
-
Direct blood pressure monitoring (if available) showing a mean arterial pressure (MAP) below 60 mmHg.[11]
Troubleshooting Protocol:
-
Confirm Hypotension: If direct blood pressure monitoring is not in place, assess for the clinical signs listed above.
-
Reduce or Discontinue this compound Administration: If hypotension is observed, the first step is to reduce the dose or temporarily halt the administration of this compound, if experimentally feasible.
-
Fluid Therapy: Administer a bolus of warmed isotonic crystalloid fluids (e.g., 0.9% saline or Lactated Ringer's solution) intravenously or subcutaneously. A typical starting dose is 10-20 mL/kg over 15-30 minutes.[12]
-
Vasopressor Support (for severe or refractory hypotension): If fluid therapy is insufficient, the use of vasopressor agents may be necessary under veterinary guidance. The choice of agent will depend on the specific circumstances and available resources.
-
Maintain Body Temperature: Use heating pads or lamps to prevent hypothermia, which can exacerbate hypotension.
-
Continuous Monitoring: Closely monitor the animal's vital signs and clinical condition until they stabilize.
-
Report the Adverse Event: Document the event and report it to the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian as per your institution's guidelines.[13][14][15][16][17]
Management of Impaired Lactation and Neonatal Care
Inhibition of milk let-down is a predictable pharmacological effect of this compound.[9] This requires proactive management to ensure the well-being of the offspring.
Signs to Monitor in Dams:
-
Full, distended mammary glands with no evidence of milk release upon suckling.
-
Restlessness or rejection of the litter.
Signs to Monitor in Neonates:
-
Failure to gain weight.
-
Crying, restlessness, and constant suckling attempts.
-
Dehydration (e.g., dry mucous membranes, decreased skin turgor).
-
Hypothermia.
-
Increased mortality.
Troubleshooting and Supportive Care Protocol:
-
Confirm Impaired Lactation: Observe the dam and litter closely for the signs listed above. Weigh the pups daily to monitor their growth.
-
Cross-Fostering: If available, the most effective intervention is to transfer the pups to a lactating foster dam that is not receiving this compound.[9]
-
Hand-Rearing: If a foster dam is not available, hand-rearing the pups will be necessary.
-
Milk Replacer: Use a commercially available, species-specific milk replacer.
-
Feeding Schedule: Follow the manufacturer's instructions for the volume and frequency of feeding, which will vary depending on the species and age of the neonates.
-
Stimulation for Urination and Defecation: After each feeding, gently stimulate the anogenital region with a warm, moist cotton ball to encourage urination and defecation.
-
-
Environmental Support:
-
Temperature: Maintain the nest box at an appropriate temperature for the age and species of the neonates to prevent hypothermia.
-
Hydration: If pups show signs of dehydration, subcutaneous administration of warmed sterile saline may be necessary under veterinary guidance.
-
-
Consideration for Future Studies: If lactation is a critical component of the study, consider alternative experimental designs, such as using non-lactating animals or adjusting the timing of this compound administration.
Monitoring for Neuroendocrine and CNS Effects
Given the mechanism of action of this compound, subtle neuroendocrine and behavioral changes may occur.
Parameters to Monitor:
-
Behavioral Changes: Observe for alterations in social interaction, anxiety-like behaviors, or changes in activity levels.
-
Physiological Parameters: Monitor for changes in water balance (polyuria/polydipsia) which could be indicative of altered vasopressin signaling.[10]
-
Hormone Levels: If relevant to the study, plasma levels of prolactin, copeptin, or other hormones may be measured to assess neuroendocrine disruption.[8][10][18][19][20]
Troubleshooting and Management:
-
Baseline Data: Collect baseline behavioral and physiological data before initiating this compound treatment to allow for accurate comparison.
-
Standardized Behavioral Testing: Use validated behavioral tests to objectively assess any changes in CNS function.
-
Dose-Response Assessment: If neuroendocrine or behavioral effects are a concern, consider performing a dose-response study to identify a therapeutic window with minimal CNS impact.
-
Consult a Specialist: If significant or unexpected neuroendocrine or behavioral changes are observed, consult with a veterinary specialist in laboratory animal medicine or a neuropharmacologist.
Data Summary and Visualization
Table 1: Summary of Potential Side Effects of this compound (Atosiban) in Animal Research Models
| Side Effect Category | Potential Signs and Symptoms | Animal Model(s) with Evidence | Management Strategies |
| Cardiovascular | Hypotension, Tachycardia | Primarily extrapolated from human data; not consistently seen in preclinical animal studies.[3][5][7][8] | Dose reduction, fluid therapy, vasopressor support (if severe). |
| Reproductive | Inhibition of lactation/milk let-down.[3][4][5][9] | Rats, Dairy Cows.[9][21] | Cross-fostering, hand-rearing of neonates, supportive care. |
| Neuroendocrine | Increased circulating copeptin and prolactin, altered oxytocin receptor gene expression.[10] | Rats.[10] | Monitor for behavioral and physiological changes, consider dose-response studies. |
| General | Nausea, headache, dizziness (extrapolated from human data).[6][7][8] | N/A (difficult to assess in animals) | Provide supportive care, ensure easy access to food and water. |
| Local | Injection site reactions (e.g., redness, swelling, pain).[6][7] | Common with repeated injections in any species. | Rotate injection sites, use proper injection technique, monitor for signs of inflammation. |
Diagram 1: Troubleshooting Workflow for Hypotension in Animal Models
Caption: Workflow for managing hypotension.
Diagram 2: Decision Tree for Managing Impaired Lactation
Caption: Decision-making for impaired lactation.
References
-
Atosiban SUN 6.75 mg/0.9 ml solution for injection. (n.d.). Retrieved from [Link]
-
Tractocile, INN-atosiban. (n.d.). European Commission. Retrieved from [Link]
-
1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL FORM 4 CLINICAL PARTICULARS. (n.d.). Retrieved from [Link]
-
Atosiban: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Guideline for Assessment and Reporting of Adverse Events, Unexpected Outcomes, and Animal Welfare Concerns. (2023, July 26). NIH OACU. Retrieved from [Link]
-
Atosiban SECTION 2: Hazards identification SECTION 3. (n.d.). Polypeptide. Retrieved from [Link]
-
A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress. (n.d.). VIN. Retrieved from [Link]
-
Reporting of Adverse Events – Office of Animal Welfare. (2025, August 21). University of Washington. Retrieved from [Link]
-
Preventing and treating hypotension (Proceedings). (n.d.). DVM360. Retrieved from [Link]
-
Ylikorkala, O., Kauppila, A., & Kivinen, S. (1982). Treatment of inadequate lactation with oral sulpiride and buccal oxytocin. Obstetrics and gynecology, 60(3), 329–333. Retrieved from [Link]
-
What are the side effects of Atosiban acetate? (2024, July 12). Patsnap Synapse. Retrieved from [Link]
-
Page 12 of 15 C. Toxicity Preclinical animal toxicology studies were performed by Novo/Nordisk. These toxicology studies include. (n.d.). NCBI. Retrieved from [Link]
-
Hypotension During Anesthesia in Dogs and Cats: Recognition, Causes, and Treatment. (n.d.). AWS. Retrieved from [Link]
-
What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? (2023, August 30). CSU Research Output. Retrieved from [Link]
-
Reporting adverse events. (n.d.). American Veterinary Medical Association. Retrieved from [Link]
-
Hlavacova, N., & Jezova, D. (2012). Effects of atosiban on stress-related neuroendocrine factors. Journal of endocrinology, 215(2), 247–255. Retrieved from [Link]
-
The Cochrane Database of Systematic Reviews. (2012). Treatments for suppression of lactation. The Cochrane database of systematic reviews, (9), CD005937. Retrieved from [Link]
-
Axelsson, P. B., Bjerrum, F., & Løkkegaard, E. C. L. (2014). [Pharmaceutical treatment of lactation deficiency lacks evidence]. Ugeskrift for laeger, 176(9A), V06130415. Retrieved from [Link]
-
Clotfelter, E. D. (2010). Neuroendocrine Disruption: More than Hormones are Upset. Integrative and comparative biology, 50(5), 811–820. Retrieved from [Link]
-
Drugs and Lactation Database (LactMed®). (2025, February 15). Oxytocin. National Institute of Child Health and Human Development. Retrieved from [Link]
-
Treatments targeting neuroendocrine dysfunction in polycystic ovary syndrome. (n.d.). Clinical Endocrinology. Ovid. Retrieved from [Link]
-
Atosiban: a comprehensive approach to preterm labour management. (2024, November 1). International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Retrieved from [Link]
-
What Are the Side Effects of Atosiban? (2024, May 14). Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
The Cochrane Database of Systematic Reviews. (2000). Oxytocin for Promoting Successful Lactation. The Cochrane database of systematic reviews, (2), CD000156. Retrieved from [Link]
-
SOP: Reporting Non-Compliance, Adverse Events, Abnormal Behaviors/Conditions, and Other Incidents. (2023, August 28). UNC Charlotte. Retrieved from [Link]
-
What Are the Side Effects of Atosiban? (2024, May 14). Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
Al-Riyami, N., Al-Rusheidi, A., & Al-Dughaishi, T. (2018). Short-Term Outcomes of Atosiban in the Treatment of Preterm Labour at the Sultan Qaboos University Hospital, Muscat, Oman: A tertiary care experience. Sultan Qaboos University medical journal, 18(1), e68–e73. Retrieved from [Link]
-
Troubleshooting Hypotension. (2017, September 3). Veterian Key. Retrieved from [Link]
-
Preclinical Toxicology of New Drugs. (n.d.). DTIC. Retrieved from [Link]
-
Neuroendocrine Disruption: More than Hormones are Upset. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thakur, P., Kumar, D., & Singh, S. (2021). Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus. Journal of basic and clinical physiology and pharmacology, 33(1), 59–68. Retrieved from [Link]
-
Valenzuela-Alcaraz, B., Garcia-de-la-Torre, M., & Valero-Dueñas, J. L. (2014). The effects of oxytocin and atosiban on the modulation of heart rate in pregnant women. Gynecologic and obstetric investigation, 77(3), 168–173. Retrieved from [Link]
-
Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. (n.d.). ResearchGate. Retrieved from [Link]
-
Duchateau, F. X., De la Coussaye, J. E., & Squara, P. (2009). Comparison between atosiban and nicardipine in inducing hypotension during in-utero transfers for threatening premature delivery. European journal of anaesthesiology, 26(10), 896–897. Retrieved from [Link]
-
Neuroendocrine and Developmental Impacts of Early Life Exposure to EDCs. (2024, December 10). Journal of the Endocrine Society. Oxford Academic. Retrieved from [Link]
-
Wellnitz, O., Bruckmaier, R. M., & Blum, J. W. (1999). Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows. Journal of dairy research, 66(1), 1–9. Retrieved from [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. (n.d.). PMC. Retrieved from [Link]
-
McAnulty, P. A., & Sharratt, M. (2004). Evaluation of the maternal and neonatal effects of the oxytocin antagonist, atosiban, in a cross-fostering study in rats. Reproductive toxicology (Elmsford, N.Y.), 19(1), 65–70. Retrieved from [Link]
-
Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system a. (2023, January 25). Scholarly Publications Leiden University. Retrieved from [Link]
Sources
- 1. polypeptide.com [polypeptide.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 6. mims.com [mims.com]
- 7. What are the side effects of Atosiban acetate? [synapse.patsnap.com]
- 8. Current concepts in neuroendocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the maternal and neonatal effects of the oxytocin antagonist, atosiban, in a cross-fostering study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of atosiban on stress-related neuroendocrine factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 12. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. Reporting of Adverse Events – Office of Animal Welfare [sites.uw.edu]
- 15. Reporting adverse events | American Veterinary Medical Association [avma.org]
- 16. animalcare.umich.edu [animalcare.umich.edu]
- 17. research.charlotte.edu [research.charlotte.edu]
- 18. Neuroendocrine Disruption: More than Hormones are Upset - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Neuroendocrine Disruption: More than Hormones are Upset | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban Experimental Protocols: A Technical Support Guide
Welcome to the technical support center for Atosiban, a critical peptide antagonist of the oxytocin receptor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of Atosiban in experimental settings. Here, we will move beyond simple procedural lists to explore the causality behind protocol choices, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of Atosiban.
Q1: What is the primary mechanism of action of Atosiban?
Atosiban is a synthetic nonapeptide that acts as a competitive antagonist at both oxytocin (OT) and vasopressin V1a receptors.[1] Its primary therapeutic and experimental application stems from its ability to inhibit the binding of oxytocin to its receptor on myometrial cells.[1][2] This blockade prevents the downstream signaling cascade that leads to an increase in intracellular calcium levels, thereby inhibiting uterine muscle contractions.[2][3][4] Specifically, Atosiban inhibits the oxytocin-mediated release of inositol trisphosphate (IP3) from the cell membrane, which in turn reduces the release of stored calcium from the sarcoplasmic reticulum and the influx of extracellular calcium through voltage-gated channels.[4]
Q2: What is the molecular weight and formula of Atosiban?
The molecular formula for Atosiban is C43H67N11O12S2, and its molecular weight is 994.2 Daltons.[5][6]
Q3: How should lyophilized Atosiban be stored?
Lyophilized Atosiban is stable at room temperature for up to three weeks, but for long-term storage, it should be kept desiccated at -18°C or below.[5][6]
Q4: What is the recommended procedure for reconstituting Atosiban?
It is recommended to reconstitute lyophilized Atosiban in sterile, 18MΩ-cm water to a concentration of not less than 100 µg/ml.[5][6] This stock solution can then be further diluted into other aqueous solutions or experimental buffers.[5][6]
Q5: How should reconstituted Atosiban solutions be stored?
Upon reconstitution, Atosiban solutions should be stored at 4°C for short-term use (2-7 days).[5][6] For longer-term storage, it is advisable to aliquot the solution and store it at -18°C or below.[5][6] To improve stability during long-term storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended.[5][6] It is crucial to prevent repeated freeze-thaw cycles.[5][6]
Q6: In which solvents is Atosiban soluble?
Atosiban is soluble in organic solvents like DMSO (approximately 14 mg/ml), dimethyl formamide (approximately 30 mg/ml), and ethanol (approximately 5 mg/ml).[7] It is also soluble in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 5 mg/ml.[7] For biological experiments, it is crucial to make further dilutions of the stock solution into aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving Atosiban.
Issue 1: Inconsistent or weaker-than-expected inhibition of oxytocin-induced responses.
Possible Cause & Solution:
-
Atosiban Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide.
-
Self-Validation: Aliquot the reconstituted Atosiban into single-use volumes to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment.
-
Expert Insight: Peptides are susceptible to proteolysis and oxidation. The disulfide bridge in Atosiban is a potential site of chemical instability. Storing at -20°C or -80°C in a desiccated environment is critical.
-
-
Suboptimal Concentration: The concentration of Atosiban may not be sufficient to competitively inhibit the concentration of oxytocin used.
-
Self-Validation: Perform a dose-response curve for Atosiban against a fixed, physiologically relevant concentration of oxytocin to determine the optimal inhibitory concentration (IC50) for your specific experimental system. In vitro studies have shown significant inhibitory effects at concentrations as low as 1 µg/mL.[8]
-
Expert Insight: The potency of Atosiban can be influenced by the expression level of oxytocin receptors in your cell or tissue model. Systems with higher receptor density may require higher concentrations of Atosiban for effective antagonism.
-
Issue 2: Unexpected or off-target effects observed in cell-based assays.
Possible Cause & Solution:
-
"Biased Agonist" Properties: Atosiban can act as a "biased agonist" at the oxytocin receptor. While it antagonizes the Gq-mediated pathway (leading to contraction), it can act as an agonist on the Gi-mediated pathway.[9][10] This can lead to the activation of pro-inflammatory pathways, such as NF-κB and MAPK signaling, particularly in cell types like human amnion.[11][12][13][14]
-
Self-Validation: If you observe unexpected pro-inflammatory responses, consider investigating the activation of Gi-coupled signaling pathways (e.g., through a GTPγS binding assay) or the activation of downstream effectors like ERK1/2.[9][10]
-
Expert Insight: This biased agonism is a fascinating aspect of Atosiban's pharmacology. It highlights the complexity of GPCR signaling and underscores the importance of characterizing the full signaling profile of a ligand in your specific experimental context. The choice of endpoint in your assay is critical; focusing solely on calcium mobilization or contraction may miss these other signaling events.
-
-
Vasopressin V1a Receptor Antagonism: Atosiban is also a competitive antagonist of the vasopressin V1a receptor, although with a lower affinity than for the oxytocin receptor.[3][15]
-
Self-Validation: If your experimental system expresses V1a receptors, consider using a more selective oxytocin receptor antagonist or including control experiments with a selective V1a receptor antagonist to dissect the observed effects.
-
Expert Insight: The relative expression levels of oxytocin and V1a receptors in your tissue or cell line will determine the contribution of V1a receptor antagonism to the overall observed effect.
-
Issue 3: Solubility problems when preparing working solutions.
Possible Cause & Solution:
-
Incorrect Solvent: While Atosiban is soluble in water, its solubility can be limited, especially at higher concentrations.[16][17]
-
Self-Validation: For initial reconstitution, use sterile, high-purity water. If higher concentrations are needed, consider using a small amount of an organic solvent like DMSO for the initial stock solution, followed by dilution in your aqueous experimental buffer.[7]
-
Expert Insight: When using organic solvents, always prepare a vehicle control in your experiments to account for any potential effects of the solvent itself. Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.1%).
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involving Atosiban.
Protocol 1: In Vitro Myometrial Contraction Assay
This protocol is designed to assess the inhibitory effect of Atosiban on oxytocin-induced contractions of myometrial tissue strips.[8]
Materials:
-
Myometrial tissue biopsies
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Oxytocin
-
Atosiban
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Obtain myometrial biopsies and immediately place them in ice-cold physiological salt solution. Carefully dissect longitudinal strips of myometrium (e.g., 2 x 2 x 10 mm).
-
Mounting: Mount the myometrial strips in an organ bath containing physiological salt solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until regular spontaneous contractions are observed.
-
Oxytocin Stimulation: Add a concentration of oxytocin known to induce stable, submaximal contractions (e.g., 10 nM). Allow the contractions to stabilize for at least 30-45 minutes.
-
Atosiban Addition: Add increasing concentrations of Atosiban cumulatively to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the frequency and amplitude of contractions. Calculate the area under the curve to quantify the total contractile activity. Plot the inhibitory effect of Atosiban as a percentage of the oxytocin-induced contraction and determine the IC50 value.
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol measures the ability of Atosiban to inhibit oxytocin-induced increases in intracellular calcium concentration in cells expressing the oxytocin receptor.
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Oxytocin
-
Atosiban
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Atosiban Pre-incubation: Add Atosiban at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Oxytocin Stimulation and Measurement: Place the plate in the fluorometric reader. Initiate fluorescence measurement and then add a pre-determined concentration of oxytocin to stimulate a calcium response.
-
Data Analysis: Measure the peak fluorescence intensity or the area under the curve of the calcium transient. Calculate the percentage inhibition by Atosiban and determine the IC50 value.
Section 4: Visualizations
Atosiban's Dual Action on Oxytocin Receptor Signaling
The following diagram illustrates the "biased agonist" nature of Atosiban at the oxytocin receptor.
Caption: Atosiban's biased agonism at the oxytocin receptor.
General Experimental Workflow for Characterizing Atosiban's Effects
This workflow outlines a typical experimental approach to investigate the pharmacological properties of Atosiban.
Caption: A general experimental workflow for using Atosiban.
Section 5: Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 994.2 Da | [5][6] |
| Molecular Formula | C43H67N11O12S2 | [5][6] |
| IC50 (inhibition of OT-induced Ca2+ increase in myometrial cells) | 5 nM | [13] |
| Solubility in DMSO | ~14 mg/ml | [7] |
| Solubility in PBS (pH 7.2) | ~5 mg/ml | [7] |
| Terminal Half-life (in pregnant women) | ~1.7 hours | [18][19] |
References
- Vertex AI Search. (n.d.).
- Kim, S. H., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed Central.
- Wikipedia. (2023).
- Patsnap Synapse. (2024).
- MIMS Philippines. (n.d.). Atosiban: Uses, Dosage, Side Effects and More.
- Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. PubMed Central.
- Maggi, M., et al. (1994). Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization. American Journal of Obstetrics and Gynecology.
- Manning, M., et al. (1995).
- medicines.org.uk. (n.d.). Atosiban 37.
- Novatein Biosciences. (n.d.).
- medicines.org.uk. (n.d.). Atosiban 37.
- MedKoo. (n.d.).
- Husslein, P., et al. (2007). Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. PubMed.
- Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. PubMed.
- Ilex Life Sciences. (n.d.). Atosiban: oxytocin receptor (OTR) antagonist peptide hormone.
- Reversi, A., et al. (2005). The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism.
- R&D Systems. (n.d.). Atosiban | Oxytocin Receptor Antagonists.
- Cayman Chemical. (2022).
- MIMS Thailand. (n.d.). Atosiban Hybio: Dosages and Ingredients | Full Prescribing Info.
- Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling.
- European Commission. (n.d.).
- Tocris Bioscience. (n.d.).
- Patsnap Synapse. (2024).
- Reversi, A., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. PubMed.
- BenchChem. (2025).
- Shmygol, A., et al. (n.d.). Recording the antagonistic effect of atosiban on oxytocin-induced...
- Goodwin, T. M., et al. (1996). The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human. PubMed.
- Goodwin, T. M., et al. (1995). The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions. PubMed.
- MedChemExpress. (n.d.). Atosiban (RW22164) | Oxytocin/Vasopressin Receptor Antagonist.
- Arrowsmith, S., & Wray, S. (2014). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC.
- Singh, N., et al. (2024). Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology.
- van der Weijden, G. C., et al. (1994). Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows. PubMed.
- Cochrane. (2021). Oxytocin antagonists for assisted reproduction.
- Flenady, V., et al. (2013). Oxytocin Antagonists for suppressing preterm birth after an episode of preterm labour.
- Goodwin, T. M. (1996).
- Great Britain Journals Press. (n.d.). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 3. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atosiban - Wikipedia [en.wikipedia.org]
- 5. Atosiban|Atosiban [novateinbio.com]
- 6. ilexlife.com [ilexlife.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrcog.org [ijrcog.org]
Atosiban Clinical Trials: A Technical Support Guide to Treatment Discontinuation
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons for treatment discontinuation with Atosiban in clinical trials. This resource is designed to offer practical, in-depth insights to anticipate and troubleshoot potential issues during experimental protocols.
Introduction to Atosiban in Clinical Research
Atosiban is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin V1a receptors.[1] Its primary application in clinical research and practice is as a tocolytic agent to inhibit uterine contractions and manage preterm labor.[1][2] By blocking the action of oxytocin on its receptors in the myometrium, Atosiban prevents the downstream signaling cascade that leads to uterine muscle contraction.[1] While clinical trials have demonstrated its efficacy in delaying preterm labor, understanding the reasons for treatment discontinuation is crucial for trial design, execution, and data interpretation.
Frequently Asked Questions (FAQs) on Atosiban Discontinuation
Q1: What are the primary reasons for discontinuing Atosiban treatment in a clinical trial setting?
A1: Treatment discontinuation in Atosiban clinical trials can be broadly categorized into two main areas: protocol-defined criteria (contraindications) and the emergence of adverse events.
-
Adverse Events (AEs): While Atosiban is known for its favorable safety profile compared to other tocolytics, some participants may experience adverse events that necessitate treatment discontinuation.[5][6][7]
Q2: What are the specific contraindications for Atosiban use that would lead to trial discontinuation?
A2: The established contraindications for Atosiban, which would be reflected in clinical trial protocols as reasons for discontinuation or exclusion, include:
-
Antepartum uterine hemorrhage requiring immediate delivery.[1]
-
Abnormal fetal heart rate.[1]
-
Known hypersensitivity to Atosiban or any of its excipients.[1]
Q3: What are the most common adverse events that could lead to Atosiban discontinuation?
A3: While discontinuation due to adverse events is less frequent with Atosiban compared to other tocolytics, certain side effects can be severe enough to warrant stopping the treatment.[5][6] The most commonly reported adverse events with Atosiban are generally mild and include nausea, headache, dizziness, and injection site reactions.[8] However, more significant adverse events, though less common, can lead to discontinuation. These may include:
-
Maternal Adverse Events:
-
Fetal and Neonatal Adverse Events:
Q4: How does the discontinuation rate of Atosiban due to adverse events compare to other tocolytic agents?
A4: A systematic review and meta-analysis of 43 studies involving 11,772 patients found that the risk of discontinuing treatment due to adverse events was significantly lower with Atosiban compared to other tocolytics.[5][6] The incidence of maternal adverse events in the Atosiban group was 4.0% compared to 12.4% in the control groups (which included other tocolytics).[5][6]
Troubleshooting Guide for Managing Potential Discontinuation Events
This section provides guidance for researchers on monitoring for and managing adverse events that could potentially lead to treatment discontinuation.
Managing Common Maternal Adverse Events
| Adverse Event | Monitoring and Management |
| Nausea and Vomiting | - Monitor for severity and frequency.- Consider antiemetic medication as per trial protocol.- Ensure adequate hydration. |
| Tachycardia | - Continuous maternal heart rate monitoring.- Assess for other signs of cardiovascular distress.- Rule out other causes of tachycardia. |
| Hypotension | - Regular blood pressure monitoring.- Ensure patient is well-hydrated.- Position the patient on her left side to improve venous return. |
| Injection Site Reaction | - Inspect the injection site regularly for signs of inflammation.- Rotate the injection site as per protocol.- Apply a cool compress to the affected area. |
Protocol for Suspected Severe Adverse Events
In the event of a suspected severe adverse event, such as a severe allergic reaction or significant cardiovascular instability, the following steps should be taken immediately:
-
Discontinue Atosiban Infusion: Stop the administration of the investigational product.
-
Provide Immediate Medical Support: Address the patient's symptoms according to standard medical practice.
-
Notify the Principal Investigator and Medical Monitor: Report the event in accordance with the clinical trial protocol.
-
Document the Event Thoroughly: Record all details of the adverse event, its management, and the patient's outcome.
Data Summary: Discontinuation Rates and Reasons
The following table summarizes the key quantitative data on Atosiban discontinuation from a major systematic review and a specific clinical trial.
| Metric | Atosiban Group | Control Group (Other Tocolytics) | Source |
| Incidence of Maternal Adverse Events | 4.0% | 12.4% | [5][6] |
| Risk of Treatment Discontinuation due to Adverse Events | Significantly Lower (RR 0.11) | Significantly Higher | [5][6] |
| Discontinuation Rate in a 406-patient trial | 1.23% (5 patients) | N/A | [8] |
Specific Adverse Events Leading to Discontinuation in a Clinical Trial: [8]
-
Fetal Bradycardia: 2 cases (0.47%)
-
Fetal Hypoxia: 1 case (0.23%)
Visualizing the Discontinuation Decision Process
The following diagram illustrates the decision-making process for continuing or discontinuing Atosiban treatment in a clinical trial setting.
Caption: Decision workflow for Atosiban treatment continuation or discontinuation in a clinical trial.
Atosiban's Mechanism of Action and Its Relation to Side Effects
Understanding the mechanism of action of Atosiban can provide insights into its potential side effects.
Caption: Simplified signaling pathway of Atosiban's mechanism of action and potential side effects.
References
-
Safety and efficacy of atosiban: a systematic review and a meta-analysis of randomized controlled trials and observational studies. ResearchGate. Available at: [Link]
-
Safety and efficacy of atosiban: a systematic review and a meta-analysis of randomized controlled trials and observational studies. SciSpace. Available at: [Link]
-
Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence. Great Britain Journals Press. Available at: [Link]
-
Atosiban SUN 6.75 mg/0.9 ml solution for injection. European Medicines Agency. Available at: [Link]
-
The Side Effects of Atosiban Accord (ATOSIBAN ACETATE). Biomedicus. Available at: [Link]
-
Atosiban: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS. Available at: [Link]
-
Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link]
-
Atosiban: a comprehensive approach to preterm labour management. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link]
-
Single Versus Combination Therapy in Acute Tocolysis. ClinicalTrials.gov. Available at: [Link]
-
Critical appraisal and clinical utility of atosiban in the management of preterm labor. Dove Press. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ijrcog.org [ijrcog.org]
- 3. Atosiban - How it Works, Contraindications, Side Effects | AI Care [ai-care.id]
- 4. biomedicus.gr [biomedicus.gr]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Safety and efficacy of atosiban: a systematic review and a meta-analysis of randomized controlled trials and observational studies (2022) [scispace.com]
- 7. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalspress.com [journalspress.com]
Technical Support Center: Optimizing Tosiben's Therapeutic Window in Experimental Research
Prepared by the Senior Application Scientist Team
Welcome, researchers, to the definitive guide for navigating the complexities of Tosiben (Atosiban) in your experimental setups. As a potent and selective oxytocin/vasopressin V1a receptor antagonist, this compound is a critical tool in studies of uterine contractility and preterm labor.[1][2] However, achieving a robust therapeutic window—maximizing on-target efficacy while minimizing potential off-target effects and toxicity—requires a nuanced approach.[3][4]
This support center is designed to move beyond standard protocols. It provides in-depth, field-proven insights to help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately generate more reliable and translatable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions to ground your experimental design in a solid understanding of this compound's pharmacology.
Q1: What is the precise mechanism of action for this compound?
A: this compound is a synthetic nonapeptide that acts as a competitive antagonist at both oxytocin receptors (OTR) and vasopressin 1a (V1a) receptors.[1][5] Its primary therapeutic effect in delaying preterm labor stems from its inhibition of the OTR in the myometrium (uterine smooth muscle).
Upon binding, this compound blocks oxytocin from activating its G-protein-coupled receptor (GPCR). This prevents the subsequent Gq/phospholipase C (PLC) signaling cascade, which would normally lead to the production of inositol trisphosphate (IP3).[2] By inhibiting IP3 generation, this compound prevents the release of calcium (Ca²⁺) from intracellular stores (the sarcoplasmic reticulum) and reduces the influx of extracellular Ca²⁺.[1] This reduction in cytosolic Ca²⁺ prevents the activation of myosin light-chain kinase, leading to myometrial relaxation and the cessation of uterine contractions.[2]
Caption: this compound competitively antagonizes the oxytocin receptor.
Q2: Why is the "therapeutic window" so critical for preclinical studies with this compound?
A: The therapeutic window is the concentration range where a drug is effective without being toxic.[4] For this compound research, this concept is paramount for three reasons:
-
Data Integrity: If concentrations are too low (sub-therapeutic), you may falsely conclude the drug is ineffective. If they are too high (supra-therapeutic), observed effects may be due to toxicity or off-target pharmacology, not the intended mechanism.[3] Optimizing the dose ensures that your results are mechanistically sound.[8][9]
-
Off-Target Effects: this compound's antagonism of the V1a receptor is a known off-target activity.[2] While its affinity for OTR is higher, at excessive concentrations, V1a antagonism could become significant, potentially confounding results by affecting vascular tone or other physiological processes. Maintaining concentrations within the therapeutic window minimizes these confounding variables.
Caption: The therapeutic window defines optimal drug concentrations.
Q3: What are the most common experimental challenges when working with this compound?
A: Researchers frequently encounter issues related to:
-
Solubility and Stability: As a peptide, this compound can be susceptible to degradation and may have limited solubility in certain buffers, leading to inconsistent concentrations.[10]
-
Model Selection: The physiology of parturition varies significantly across species.[11][12] For example, the role of progesterone withdrawal in rodents is different from humans, which can impact the translatability of results.[12][13] Guinea pigs are sometimes considered a better model as parturition occurs without a drop in maternal progesterone, similar to humans.[14]
-
Dose-Response Variability: Inconsistent results in both in vitro and in vivo assays are often traced back to issues with drug preparation, vehicle effects, or biological variability in tissue responsiveness.
Section 2: Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving specific experimental problems.
Category: In Vitro & Ex Vivo Assay Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent Dose-Response Curves | 1. Compound Instability: Peptide degradation in media over the course of the experiment. 2. Poor Solubility: Precipitation of this compound at higher concentrations. 3. Vehicle Effects: The solvent (e.g., DMSO) is affecting tissue viability or contractility at higher concentrations. | 1. Prepare fresh stock solutions daily. Minimize freeze-thaw cycles. Consider using a protease inhibitor cocktail in cell-based assays if degradation is suspected. 2. Visually inspect solutions for precipitation. See Protocol 3.1 for solubility enhancement. Determine the solubility limit in your specific assay medium. 3. Run a vehicle control curve to determine the maximum tolerable solvent concentration. Keep the final vehicle concentration constant across all doses (e.g., ≤0.1% DMSO). |
| High Basal Uterine Contractions in Ex Vivo Tissue Bath | 1. Tissue Ischemia: Insufficient oxygenation or nutrient supply to the myometrial strip. 2. Mechanical Stress: Excessive stretching of the tissue during mounting. | 1. Ensure the physiological salt solution (e.g., Krebs-Henseleit) is continuously bubbled with 95% O₂ / 5% CO₂. Maintain the temperature at a stable 37°C. 2. Apply a consistent, minimal resting tension (e.g., 1-2 grams) and allow for an extended equilibration period (e.g., 60-90 minutes) before adding any compounds. |
| Suspected Off-Target Effects Confounding Results | 1. V1a Receptor Activity: At high concentrations, this compound's antagonism of V1a receptors could influence results, especially in tissues with high V1a expression. 2. Non-specific Interactions: The compound may be interacting with other cellular components at supra-physiological doses. | 1. Perform a counter-screen using a selective V1a agonist (e.g., Arginine Vasopressin) to characterize the V1a-mediated response in your tissue. 2. Use a structurally unrelated OTR antagonist as a positive control to confirm the effect is OTR-mediated. See Protocol 3.2 . |
Category: In Vivo Model Challenges
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Q: My in vivo administration of this compound is not delaying contractions in a lipopolysaccharide (LPS)-induced preterm labor mouse model. What should I check?
A: This is a common and complex issue. The LPS model induces preterm labor primarily through a potent inflammatory cascade, which may override the direct contractile pathways targeted by this compound.[12] Follow this troubleshooting workflow:
-
Confirm Drug Exposure: First, ensure the drug is reaching its target. Conduct a basic pharmacokinetic (PK) study to measure plasma concentrations of this compound after administration. The exposure levels should be consistent with those known to be effective.[3] If exposure is low, the issue could be with the formulation or route of administration.
-
Evaluate the Model's Mechanism: The inflammatory cascade induced by LPS leads to a massive upregulation of prostaglandins, which are powerful uterotonins that act independently of the oxytocin receptor.[11] Your negative result might be scientifically correct: an OTR antagonist may be insufficient to block inflammation-induced labor.
-
Validate OTR Expression: Confirm that OTR is expressed and functional in the myometrium of your specific mouse strain at the gestational age you are studying. OTR expression increases significantly near term.[11][13]
-
Consider a Different Model: For testing an OTR antagonist, a model that relies more directly on the oxytocin pathway may be more appropriate. This could involve administering low doses of oxytocin to sensitized pregnant mice to induce contractions.[15]
Section 3: Protocols for Optimizing the Therapeutic Window
These protocols provide detailed, actionable steps for addressing key formulation and validation challenges.
Protocol 3.1: Enhancing this compound Solubility for In Vitro Assays
Objective: To prepare a stable, high-concentration stock solution of this compound and minimize precipitation in aqueous assay buffers.
Rationale: Poor solubility is a primary source of error in pharmacology experiments, leading to inaccurate dosing and high variability.[16] Peptides like this compound often require specific excipients or co-solvents to remain in solution.[10][17] This protocol uses a tiered approach, starting with the simplest solvents.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Vortex mixer
-
pH meter
Procedure:
-
Initial Solubility Test (Water): a. Attempt to dissolve a small amount of this compound (e.g., 1 mg) in a defined volume of sterile water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). b. Vortex gently for 1-2 minutes. c. Visually inspect for particulates. If the solution is not clear, proceed to the next step.
-
Co-Solvent Approach (DMSO): a. Weigh the desired amount of this compound for your stock solution. b. Add the minimum volume of DMSO required to fully dissolve the powder. Vortex until the solution is completely clear. Causality Note: DMSO is a powerful organic solvent that disrupts the intermolecular forces holding the peptide crystal lattice together, facilitating dissolution.[16] c. Once dissolved in DMSO, slowly add your aqueous buffer (e.g., sterile water or saline) dropwise while vortexing to reach the final desired stock concentration (e.g., 10 mM). d. Critical QC Step: Observe the solution for any signs of precipitation. If it remains clear, this stock is ready for serial dilution into your final assay medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% (ideally ≤0.1%).
-
pH Adjustment (If Necessary): a. If precipitation occurs during dilution in the aqueous buffer, the issue may be pH-dependent solubility. b. Prepare a new solution in water. Check the pH. c. Slowly add 0.1 N HCl or 0.1 N NaOH dropwise to gently shift the pH away from the isoelectric point of the peptide. Monitor solubility after each addition. d. Once the optimal pH for solubility is found, ensure this pH is compatible with your experimental system.
Recommended Formulation Components for Solubility Enhancement:
| Component | Mechanism of Action | Typical Concentration | Considerations |
| DMSO | Organic co-solvent | <0.5% final assay conc. | Can have cellular effects at higher concentrations. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic parts of the drug to increase water solubility.[10][16] | 1-5% (w/v) | Generally low toxicity; can sometimes interact with cell membranes. |
| Polysorbate 80 (Tween 80) | Non-ionic surfactant that reduces surface tension and improves wettability.[18] | 0.01-0.1% | Can form micelles to solubilize compounds. |
Protocol 3.2: In Vitro Counter-Screen for V1a Off-Target Activity
Objective: To differentiate between this compound's on-target (OTR) and off-target (V1a) activity in your experimental tissue.
Rationale: To ensure that the observed biological effect is due to the intended mechanism, it is crucial to rule out confounding off-target interactions.[19][20][21] This protocol uses a specific agonist for the potential off-target receptor (V1a) to validate the specificity of this compound's antagonism.
Materials:
-
Isolated tissue preparation (e.g., uterine or aortic smooth muscle strips) in a tissue bath setup.
-
Oxytocin (OT, selective OTR agonist).
-
Arginine Vasopressin (AVP, V1a/V2 agonist) or a selective V1a agonist.
-
This compound stock solution.
-
Selective V1a antagonist (e.g., SR49059), as a positive control for V1a blockade.
-
Physiological salt solution (e.g., Krebs-Henseleit).
Procedure:
-
Tissue Equilibration: Mount the tissue in the organ bath and allow it to equilibrate under appropriate tension, temperature, and oxygenation for at least 60 minutes.
-
Characterize On-Target (OTR) Response: a. Generate a cumulative concentration-response curve for Oxytocin to determine the EC₅₀ (the concentration that produces 50% of the maximal response). This confirms the tissue has functional OTRs. b. Wash out the tissue and allow it to return to baseline.
-
Characterize Off-Target (V1a) Response: a. Generate a cumulative concentration-response curve for Arginine Vasopressin (AVP) to determine its EC₅₀. This confirms the presence of functional vasopressin receptors.
-
Test this compound Specificity: a. Part A (OTR Blockade): Incubate a fresh tissue strip with a fixed concentration of this compound (e.g., 10x its known Ki for OTR) for 20-30 minutes. b. Re-run the Oxytocin concentration-response curve in the presence of this compound. You should observe a rightward shift in the curve, indicating competitive antagonism. c. Part B (V1a Blockade): Incubate another fresh tissue strip with the same concentration of this compound. d. Re-run the AVP concentration-response curve. e. Data Interpretation:
- If this compound causes a significant rightward shift in the OT curve but a minimal or no shift in the AVP curve at this concentration, it demonstrates selectivity for OTR over V1a within this concentration range.
- If this compound shifts both curves, it indicates activity at both receptors at that concentration. You are likely operating outside the optimal therapeutic window.
-
Positive Control Validation (Optional but Recommended): a. Repeat step 4d using a known selective V1a antagonist instead of this compound. This will confirm that the AVP response is indeed mediated by V1a receptors and can be blocked.
References
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR. Retrieved from [Link]
-
Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. (2023). MDPI. Retrieved from [Link]
-
Uterine contractions in rodent models and humans. (2021). PMC - NIH. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Formulation strategies for improving drug solubility using solid dispersions. (2014). ResearchGate. Retrieved from [Link]
-
Mouse models of preterm birth: suggested assessment and reporting guidelines. (2018). PMC - NIH. Retrieved from [Link]
-
Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine. (2018). PMC - NIH. Retrieved from [Link]
-
Are animal models relevant to key aspects of human parturition? (2009). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
-
A Cross-Species Analysis of Animal Models for the Investigation of Preterm Birth Mechanisms. (2014). PMC - NIH. Retrieved from [Link]
-
An in vitro solution to model off-target effects. (n.d.). Labcorp. Retrieved from [Link]
-
Therapeutic Index: Balancing Efficacy and Safety in Drug Therapy. (2024). IT Medical Team. Retrieved from [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2024). PubMed. Retrieved from [Link]
-
What is the therapeutic window in pharmacology? (2025). Dr.Oracle. Retrieved from [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2024). PMC - PubMed Central. Retrieved from [Link]
-
How to increase potency of drugs? (2023). Patsnap Synapse. Retrieved from [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2024). ResearchGate. Retrieved from [Link]
-
Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. (2020). PubMed. Retrieved from [Link]
-
Oxytocin antagonists: clinical and scientific considerations. (2001). Cambridge University Press & Assessment. Retrieved from [Link]
-
Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. (2024). ACS Publications. Retrieved from [Link]
-
Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. (2020). ResearchGate. Retrieved from [Link]
-
A Review of Delayed Delivery Models and the Analysis Method in Mice. (2021). MDPI. Retrieved from [Link]
-
Atosiban. (n.d.). Wikipedia. Retrieved from [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. (2014). PMC. Retrieved from [Link]
-
Atosiban: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Atosiban. (n.d.). PubChem - NIH. Retrieved from [Link]
Sources
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. droracle.ai [droracle.ai]
- 5. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajmc.com [ajmc.com]
- 8. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mouse models of preterm birth: suggested assessment and reporting guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cross-Species Analysis of Animal Models for the Investigation of Preterm Birth Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tocolytic Agents: Barusiban and Other Modulators of Uterine Contractility
This guide provides a comprehensive comparison of barusiban (Tosiben) and other principal tocolytic agents used in the management of preterm labor. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and safety profiles of these compounds, supported by experimental data and protocols.
Introduction to Tocolysis and Preterm Labor
Preterm labor, defined as labor commencing before 37 completed weeks of gestation, is a major contributor to neonatal morbidity and mortality globally.[1] Tocolytic agents are pharmacological compounds used to suppress uterine contractions, with the primary objective of delaying delivery for 48 hours to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit.[2][3] The ideal tocolytic agent would exhibit high efficacy in inhibiting uterine contractions with minimal maternal and fetal side effects. This guide will compare the oxytocin receptor antagonist barusiban against other established tocolytics, including beta-adrenergic receptor agonists, calcium channel blockers, and nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanisms of Action: Targeting Uterine Quiescence
The physiological process of uterine contraction is primarily dependent on the intracellular concentration of calcium in myometrial cells.[4][5] Tocolytic agents achieve their effect by targeting various points in the signaling cascades that regulate myometrial contractility.
2.1. Oxytocin Receptor Antagonists: Barusiban and Atosiban
Oxytocin plays a crucial role in initiating and augmenting uterine contractions during labor by binding to its G-protein coupled receptor on myometrial cells.[2] This binding activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[2]
Barusiban and atosiban are competitive antagonists of the oxytocin receptor.[1][2] By blocking the binding of oxytocin, they prevent the downstream signaling cascade, leading to myometrial relaxation.[1] Barusiban is a highly selective oxytocin receptor antagonist, whereas atosiban also exhibits affinity for the vasopressin V1a receptor.[1][6] Preclinical studies suggest that barusiban is three to four times more potent than atosiban, which is attributed to its higher affinity and selectivity for the oxytocin receptor.[7][8]
Figure 1: Signaling pathway of oxytocin receptor antagonists.
2.2. Beta-Adrenergic Receptor Agonists
Beta-adrenergic receptor agonists, such as terbutaline and ritodrine, stimulate β2-adrenergic receptors on myometrial cells.[4][9] This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A.[9] This cascade ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation.[9]
2.3. Calcium Channel Blockers
Calcium channel blockers, with nifedipine being a common example, directly inhibit the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels.[4][10] The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, thereby inhibiting uterine contractions.[10]
2.4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as indomethacin, act by inhibiting the cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins from arachidonic acid.[11][12] Prostaglandins are potent stimulators of uterine contractions, and their inhibition leads to myometrial quiescence.[11]
Comparative Efficacy of Tocolytic Agents
The efficacy of tocolytic agents is typically assessed by their ability to delay delivery for at least 48 hours. Comparative studies have provided valuable insights into the relative effectiveness of different tocolytics.
| Tocolytic Agent | Mechanism of Action | Efficacy in Delaying Delivery (48h) | Key Findings from Comparative Studies |
| Barusiban | Oxytocin Receptor Antagonist | High (preclinical) | In a cynomolgus monkey model, barusiban was 3-4 times more potent and had a much longer duration of action (>13-15 h) compared to atosiban (1-3 h).[6][7][13] Both showed high efficacy (96-98% inhibition of intrauterine pressure).[7][14] |
| Atosiban | Oxytocin Receptor Antagonist | Effective | Meta-analysis showed a significant increase in the proportion of women undelivered by 48 hours compared to placebo.[15] Efficacy is comparable to beta-agonists, but with a better side effect profile.[15] |
| Beta-Adrenergic Agonists (e.g., Terbutaline) | β2-Receptor Agonist | Effective | Shown to prolong pregnancy beyond 48 hours compared to controls.[16] Often used as a comparator in studies of newer tocolytics.[16] |
| Calcium Channel Blockers (e.g., Nifedipine) | Calcium Channel Blocker | Effective | Recent literature suggests nifedipine may be the best tocolytic due to better neonatal outcomes and fewer side effects.[4] More effective than beta-mimetics in prolonging pregnancy for 7 days or longer.[10] |
| NSAIDs (e.g., Indomethacin) | Prostaglandin Synthesis Inhibitor | Effective | Superior to other tocolytics in delaying delivery for 48 hours and 7 days in some studies.[12] Use is limited due to potential fetal side effects.[12] |
Comparative Safety and Side Effect Profiles
The choice of a tocolytic agent is heavily influenced by its safety profile for both the mother and the fetus.
| Tocolytic Agent | Maternal Side Effects | Fetal/Neonatal Side Effects |
| Barusiban | Well tolerated in preclinical studies.[6] | Low placental transfer observed in preclinical models, suggesting minor fetal exposure.[13] |
| Atosiban | Nausea, vomiting, headache, chest pain, hypotension, injection site reaction.[1] Generally fewer side effects compared to beta-agonists.[15][17] | Generally considered safe, though some studies suggest a possible link to poorer infant outcomes that requires further investigation.[1][18] |
| Beta-Adrenergic Agonists | Tachycardia, hypotension, cardiac arrhythmias, nausea, vomiting, hyperglycemia.[4][19] | Tachycardia.[4] |
| Calcium Channel Blockers | Flushing, headache, dizziness, nausea, hypotension.[4][20] | Generally considered to have no significant adverse fetal effects.[4] |
| NSAIDs | Nausea, heartburn. | Premature closure of the ductus arteriosus (especially after 32 weeks), oligohydramnios, pulmonary hypertension, necrotizing enterocolitis, intraventricular hemorrhage.[11][12][19] |
Experimental Protocol: In Vitro Assessment of Tocolytic Efficacy
The following protocol describes a standard method for evaluating the inhibitory effect of a tocolytic agent on uterine muscle contractions using an isolated organ bath system.[21][22]
Objective: To determine the potency of a test compound (e.g., barusiban) in inhibiting oxytocin-induced contractions of isolated human myometrial strips.
Materials:
-
Fresh human myometrial tissue biopsies obtained during cesarean section.
-
Krebs-bicarbonate solution.
-
Carbogen gas (95% O2, 5% CO2).
-
Multi-chamber organ bath system with isometric force transducers.
-
Data acquisition system.
-
Oxytocin (agonist).
-
Test compound (e.g., barusiban).
Methodology:
-
Tissue Preparation:
-
Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.
-
Carefully dissect the tissue to remove connective and vascular tissue and cut into longitudinal strips (e.g., 2 x 2 x 10 mm).[21]
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in the organ baths containing Krebs solution maintained at 37°C and bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 2 grams and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.[21]
-
-
Induction of Contractions:
-
After equilibration, induce stable contractions by adding a submaximal concentration of oxytocin (e.g., 10 nM) to the organ bath.
-
Allow the contractions to stabilize for at least 30 minutes.
-
-
Application of Test Compound:
-
Once stable oxytocin-induced contractions are established, begin the cumulative addition of the test compound (e.g., barusiban) to the organ bath in a stepwise manner (e.g., half-log increments from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.[21]
-
-
Data Analysis:
-
Record the contractile activity (force and frequency) throughout the experiment.
-
Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition) from the curve using non-linear regression analysis.[21]
-
Figure 2: Experimental workflow for in vitro tocolytic efficacy assessment.
Conclusion
The management of preterm labor remains a significant clinical challenge, and the ideal tocolytic agent has yet to be developed. Oxytocin receptor antagonists, particularly barusiban, show promise with a targeted mechanism of action and potentially a favorable side effect profile. Preclinical data indicate that barusiban is a more potent and longer-acting tocolytic than atosiban.[6][7] However, it is important to note that barusiban failed to demonstrate effectiveness in a clinical trial for preterm labor and its development was not pursued further.[23]
Calcium channel blockers like nifedipine are widely used due to their efficacy and relatively favorable safety profile.[4][10] Beta-adrenergic agonists and NSAIDs are effective but are associated with more significant maternal and fetal side effects, respectively, limiting their use.[4][12]
Future research should focus on the development of novel tocolytics with improved efficacy and safety, as well as on personalizing treatment based on the underlying cause of preterm labor. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel therapeutic agents.
References
-
Reinheimer, T. M., et al. (2005). Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275-2281. [Link]
-
Iftikhar, M., & Lakhkar, D. (2023). Tocolysis. In StatPearls. StatPearls Publishing. [Link]
-
Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane Database of Systematic Reviews, (6). [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of nifedipine (calcium channel blocker) as a tocolytic agent?. Dr.Oracle. [Link]
-
Di Spiezio Sardo, A., et al. (2021). Novel oxytocin receptor antagonists for tocolysis: a systematic review and meta-analysis of the available data on the efficacy, safety, and tolerability of retosiban. American Journal of Obstetrics and Gynecology, 225(5), 484-497.e3. [Link]
-
Coomarasamy, A., et al. (2003). Oxytocin antagonists for tocolysis in preterm labour -- a systematic review. Medical science monitor : international medical journal of experimental and clinical research, 9(4), RA97-102. [Link]
-
Reinheimer, T. M., et al. (2008). Barusiban suppresses oxytocin-induced preterm labour in non-human primates. Reproductive biomedicine online, 17(5), 624-633. [Link]
-
Papatsonis, D. N., et al. (1997). Self-Limitation of Intravenous Tocolysis with β 2 -Adrenergic Agonists Is Mediated through Receptor G Protein Uncoupling. The Journal of Clinical Endocrinology & Metabolism, 82(9), 2847-2852. [Link]
-
Informative Pharmacist. (2025). Commonly used tocolytics drugs; medications used to delay preterm labor. YouTube. [Link]
-
Informative Pharmacist. (2025). Tocolytics Drugs; medications used to delay preterm labor. YouTube. [Link]
-
Reinheimer, T. M., et al. (2005). Barusiban, A New Highly Potent and Long-Acting Oxytocin Antagonist: Pharmacokinetic and Pharmacodynamic Comparison with Atosiban. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275-2281. [Link]
-
Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane. [Link]
-
Hanna, M. (2018). CME: Using indomethacin as a tocolytic. Contemporary OB/GYN. [Link]
-
Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology, 2011, 350546. [Link]
-
Nassar, A. H., et al. (2011). Indomethacin in pregnancy: applications and safety. Seminars in perinatology, 35(5), 269-275. [Link]
-
Reinheimer, T. M., et al. (2005). (PDF) Barusiban, A New Highly Potent and Long-Acting Oxytocin Antagonist: Pharmacokinetic and Pharmacodynamic Comparison with Atosiban in a Cynomolgus Monkey Model of Preterm Labor. ResearchGate. [Link]
-
ResearchGate. (n.d.). Summary of barusiban and atosiban PK/PD characteristics. ResearchGate. [Link]
-
Hearne, A. E., & Nagey, D. A. (2000). Adverse effects of tocolytic therapy. Seminars in perinatology, 24(5), 317-328. [Link]
-
Akerlund, M., et al. (2004). Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women. Journal of the Society for Gynecologic Investigation, 11(6), 384-387. [Link]
-
Pharmacy by Asim. (2023). Tocolytic drugs (tocolytic agents), mechanism, classification, side effects, pharmacology made easy. YouTube. [Link]
-
de Heus, R., et al. (2009). Adverse drug reactions to tocolytic treatment for preterm labour: Prospective cohort study. BMJ, 338, b744. [Link]
-
Papatsonis, D. N., & Van Geijn, H. P. (2001). Adverse and beneficial effects of tocolytic therapy. Seminars in perinatology, 25(5), 299-308. [Link]
-
de Heus, R., et al. (2009). Adverse drug reactions to tocolytic treatment for preterm labour: prospective cohort study. BMJ, 338, b744. [Link]
-
ResearchGate. (n.d.). Effects of low-dose iv infusion of barusiban and atosiban on OTinduced... ResearchGate. [Link]
-
Perinatal Services BC. (n.d.). PROTOCOL: Tocolysis with Nifedipine. Perinatal Services BC. [Link]
-
van Vliet, E. O., et al. (2016). The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial. American journal of obstetrics and gynecology, 214(3), 368.e1-368.e10. [Link]
-
Dr. Preet Bhullar. (2025). Preterm Labour: Advanced Tocolytic Therapy Explained. YouTube. [Link]
-
Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of visualized experiments : JoVE, (131), 56939. [Link]
-
Guinn, D. A., & Goepfert, A. R. (2001). Tocolysis with beta-adrenergic receptor agonists. Seminars in perinatology, 25(4), 248-255. [Link]
-
Wing, D. A. (1999). Risks and complications of tocolysis. Clinical obstetrics and gynecology, 42(4), 844-856. [Link]
-
Liong, S., et al. (2023). Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific reports, 13(1), 5709. [Link]
-
Wikipedia. (n.d.). Barusiban. Wikipedia. [Link]
-
Reinheimer, T. M., et al. (2005). Barusiban, A New Highly Potent and Long-Acting Oxytocin Antagonist: Pharmacokinetic and Pharmacodynamic Comparison with Atosiban in a Cynomolgus Monkey Model of Preterm Labor. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275-2281. [Link]
-
Reinheimer, T. M., et al. (2005). Barusiban, A New Highly Potent and Long-Acting Oxytocin Antagonist: Pharmacokinetic and Pharmacodynamic Comparison with Atosiban in a Cynomolgus Monkey Model of Preterm Labor. DeepDyve. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). barusiban. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Helmer, H., et al. (2020). Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human. Biology of reproduction, 103(1), 135-143. [Link]
-
MD Searchlight. (n.d.). Tocolysis. MD Searchlight. [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. REPROCELL. [Link]
-
Tahara, S., et al. (2000). Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. Biology of Reproduction, 62(5), 1220-1223. [Link]
-
ResearchGate. (n.d.). Collagen Gel Contraction Assay. ResearchGate. [Link]
Sources
- 1. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Adverse effects of tocolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdsearchlight.com [mdsearchlight.com]
- 6. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Indomethacin in pregnancy: applications and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxytocin antagonists for tocolysis in preterm labour -- a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tocolysis with beta-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmj.com [bmj.com]
- 18. Oxytocin receptor antagonists for inhibiting preterm labour | Cochrane [cochrane.org]
- 19. Adverse and beneficial effects of tocolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Barusiban - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis of Atosiban and Nifedipine in Preterm Labor Models: A Guide for Researchers
In the urgent clinical challenge of preterm labor, the quest for effective and safe tocolytic agents is paramount. Among the leading therapeutic options, the oxytocin receptor antagonist Atosiban and the calcium channel blocker Nifedipine are frequently employed. This guide provides an in-depth, objective comparison of their efficacy, grounded in experimental data from preclinical research models. It is designed for researchers, scientists, and drug development professionals to inform experimental design and guide future investigations in this critical area of reproductive health.
Introduction: The Clinical Imperative and a Tale of Two Tocolytics
Preterm birth is a major determinant of neonatal morbidity and mortality globally.[1][2] Tocolytic therapy aims to postpone imminent preterm delivery, creating a crucial window for administering antenatal corticosteroids to improve neonatal outcomes.[2][3] Atosiban and Nifedipine represent two distinct pharmacological strategies to achieve uterine quiescence.
Atosiban operates with high specificity, competitively blocking oxytocin receptors on myometrial cells.[4] This targeted approach aims to inhibit the physiological cascade that initiates uterine contractions, theoretically offering a favorable side-effect profile.[5] Nifedipine , a dihydropyridine calcium channel blocker, takes a more generalized approach by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in smooth muscle cells.[6] This reduction in intracellular calcium directly impedes the contractile machinery of the myometrium.[7][8]
While numerous clinical trials have compared their effectiveness, a deeper understanding of their performance in controlled research models is essential for refining their use and developing next-generation tocolytics. This guide will dissect their mechanisms, present supporting preclinical data, and provide detailed protocols for their comparative evaluation.
Mechanistic Showdown: Distinct Pathways to Uterine Quiescence
The divergent mechanisms of Atosiban and Nifedipine are central to understanding their efficacy and safety profiles.
Atosiban: Targeted Disruption of the Oxytocin Signaling Cascade
Atosiban's efficacy is rooted in its direct antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR) integral to initiating labor. The binding of oxytocin triggers a well-defined signaling cascade:
-
G-Protein Activation: The oxytocin receptor is coupled to the Gq/11 protein.[9] Oxytocin binding stimulates this G-protein.
-
PLC Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).[10]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][11]
-
Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in myometrial contraction.[1][11]
Atosiban competitively binds to the oxytocin receptor, preventing these downstream events and thereby inhibiting uterine contractions.[4]
Nifedipine: Direct Inhibition of Calcium Influx
Nifedipine's mechanism is more direct and less receptor-specific. Uterine smooth muscle contraction is critically dependent on the influx of extracellular Ca2+ through voltage-gated L-type calcium channels (LTCCs).[6]
-
Depolarization: Action potentials depolarize the myometrial cell membrane.
-
Channel Opening: This change in voltage opens the LTCCs.[8]
-
Calcium Influx: Extracellular Ca2+ flows into the cell, rapidly increasing the intracellular Ca2+ concentration.[6]
-
Contraction: As with the oxytocin pathway, this influx of Ca2+ leads to the activation of MLCK and subsequent muscle contraction.[12]
Nifedipine directly binds to and blocks these L-type calcium channels, preventing the influx of Ca2+ and thereby inhibiting contractions.[13]
Preclinical Efficacy: A Data-Driven Comparison
While clinical studies provide real-world effectiveness data, preclinical models offer a controlled environment to dissect potency and efficacy.
In Vitro Models: Isolated Uterine Tissue Assays
The isolated organ bath is a cornerstone for assessing the direct effects of tocolytic agents on myometrial contractility. In this ex vivo setup, uterine muscle strips are suspended in a physiological solution and their contractions are measured. A recent preclinical study demonstrated that Nifedipine potently blocked both spontaneous and oxytocin-induced contractions in ex vivo human myometrial tissue.[13] Another study showed that a combination of Atosiban and a novel tocolytic, mundulone, exhibited synergistic efficacy on myometrial tissue.[14]
Table 1: Comparative Efficacy in In Vitro Myometrial Contraction Assays
| Parameter | Atosiban | Nifedipine | Reference |
| Mechanism | Oxytocin Receptor Antagonist | L-type Ca²⁺ Channel Blocker | [4],[6] |
| Effect on Spontaneous Contractions | Inhibitory | Potently Inhibitory | [15],[13] |
| Effect on Oxytocin-Induced Contractions | Inhibitory (Concentration-dependent) | Potently Inhibitory | [15],[13] |
In Vivo Models: Simulating Preterm Labor in Animals
Animal models are invaluable for assessing the systemic effects of tocolytics. A common approach is to induce preterm labor in mice using lipopolysaccharide (LPS), which mimics an inflammatory stimulus.[2][16][17] Another model uses the progesterone receptor antagonist mifepristone.[14]
In a mifepristone-induced preterm birth mouse model, a combination of Atosiban and mundulone was shown to reduce preterm birth rates more effectively than either agent alone.[14] A study assessing Nifedipine in an LPS-induced preterm birth model found that while it could delay delivery in some mice, the overall effect was not statistically significant, and it did not mitigate the underlying inflammatory pathways.[13][18]
Table 2: Efficacy in In Vivo Preterm Labor Models
| Model | Atosiban | Nifedipine | Reference |
| LPS-Induced Preterm Labor (Mouse) | Data not directly compared | No significant reduction in preterm birth; did not reduce inflammation | [13][18] |
| Mifepristone-Induced Preterm Labor (Mouse) | Effective, especially in combination | Effective as a positive control | [14] |
These preclinical findings suggest that while both agents can inhibit uterine contractions, their efficacy in vivo, especially in inflammation-driven models, may differ. Nifedipine's lack of anti-inflammatory action could explain its limited efficacy in some contexts.[13][18]
Experimental Protocols for Comparative Validation
To facilitate further research, this section provides standardized protocols for the head-to-head evaluation of Atosiban and Nifedipine.
Protocol 1: In Vitro Myometrial Contractility Assay
This protocol details the measurement of isometric contractions of uterine muscle strips in an organ bath to determine the inhibitory effects of Atosiban and Nifedipine.[15][19][20]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount the tissue strips in multi-chamber organ baths containing Krebs solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[20]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[19]
-
Apply a passive tension (e.g., 2 grams) and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.[20]
-
-
Induction of Contractions:
-
To study inhibition of agonist-induced contractions, add a submaximal concentration of an agonist like oxytocin (e.g., 0.5 nM) to induce stable contractions.[15]
-
-
Application of Tocolytics:
-
Once stable contractions are achieved, add Atosiban or Nifedipine in increasing, cumulative concentrations (e.g., from 10⁻⁹ M to 10⁻⁶ M) to generate a dose-response curve.[15]
-
-
Data Analysis:
-
Record the contraction force, frequency, and duration.
-
Calculate the percentage inhibition at each drug concentration relative to the baseline contraction.
-
Use non-linear regression to calculate the IC50 value (the concentration causing 50% inhibition) for each drug.
-
Protocol 2: In Vivo LPS-Induced Preterm Labor Model
This protocol describes an inflammation-induced preterm birth model in mice to evaluate the systemic efficacy of Atosiban and Nifedipine.[2][18]
Step-by-Step Methodology:
-
Animal Model:
-
Use timed-pregnant mice (e.g., CD-1 strain).
-
-
Induction of Preterm Labor:
-
On day 16.5 of gestation, administer an intraperitoneal (i.p.) injection of LPS (e.g., 100µg of E. coli O55:B5) to induce inflammation and preterm labor. A control group should receive a sterile saline injection.[2]
-
-
Tocolytic Administration:
-
Monitoring and Outcome Measures:
-
Monitor the mice for the time of delivery of the first pup.
-
The primary outcome is the delay in delivery time compared to the vehicle-treated, LPS-exposed group.
-
Secondary outcomes can include the rate of preterm birth within a specific timeframe (e.g., 24 hours) and analysis of inflammatory markers in uterine and placental tissue post-mortem.
-
Synthesis and Future Directions
Expertise & Experience: The choice between Atosiban and Nifedipine in a research context depends on the scientific question. Atosiban, with its specific mechanism, is an excellent tool for probing the role of the oxytocin pathway. Nifedipine, as a broader inhibitor of smooth muscle contraction, is useful as a benchmark tocolytic but its pleiotropic effects must be considered. Preclinical data suggest Nifedipine's efficacy may be limited in inflammation-driven preterm labor due to its lack of anti-inflammatory properties.[13]
Trustworthiness: The protocols provided herein are designed as self-validating systems. An in vitro assay must include a positive control (agonist) and a vehicle control to ensure tissue viability and establish a baseline. In vivo models require stringent controls (saline and vehicle) to differentiate between the effects of the inflammatory stimulus and the therapeutic intervention.
Authoritative Grounding: Clinical evidence often shows comparable efficacy in delaying delivery, but a superior safety profile for Atosiban.[3][16][21][22] Systematic reviews and meta-analyses have concluded that while there is no significant difference in pregnancy prolongation, Atosiban is associated with fewer maternal side-effects.[4][16] Our review of the preclinical data aligns with this, suggesting that while both drugs are effective myometrial relaxants, their performance under specific pathological conditions, such as inflammation, warrants further head-to-head investigation.
For drug development professionals, the data underscores the need for tocolytics with dual actions: potent uterine relaxation and anti-inflammatory properties. The experimental models described provide a robust framework for validating such next-generation candidates.
References
-
Calcium ion channels in myometrium: molecular basis for forceful contractility. The Journal of Reproduction and Development. [Link]
-
Signal transduction mechanism for the oxytocin receptor in the myometrium. ResearchGate. [Link]
-
Specific Lipopolysaccharide Serotypes Induce Differential Maternal and Neonatal Inflammatory Responses in a Murine Model of Preterm Labor. PubMed. [Link]
-
Atosiban and nifedipine in acute tocolysis: a comparative study. PubMed. [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. Hindawi. [Link]
-
A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4. The American Journal of Pathology. [Link]
-
Oxytocin receptor linked signaling pathways resulting in myometrial... ResearchGate. [Link]
-
Study on Safety and Efficacy of Atosiban and Nifedipine in the Management of Threatened Preterm Labour. IMSEAR - BVS. [Link]
-
A close look at the contraction and relaxation of the myometrium; the role of calcium. Iranian Journal of Reproductive Medicine. [Link]
-
Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice. Frontiers in Immunology. [Link]
-
Atosiban and nifedipine in the suppression of pre-term labour: a comparative study. Journal of Obstetrics and Gynaecology. [Link]
-
Physiology, Pregnancy Contractions. StatPearls - NCBI Bookshelf. [Link]
-
The Physiological Mechanism of Uterine Contraction With Emphasis On Calcium Ion. ResearchGate. [Link]
-
Human Myometrial Contractility Assays. PubMed. [Link]
-
Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy. Scientific Reports. [Link]
-
Oxytocin signalling in human myometrium. PubMed. [Link]
-
Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. [Link]
-
Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. ResearchGate. [Link]
-
Oxytocin stimulates myometrial guanosine triphosphatase and phospholipase-C activities via coupling to G alpha q/11. PubMed. [Link]
-
Human Myometrial ContractilityMyometrial contractility Assays. ResearchGate. [Link]
-
Nifedipine Compared With Atosiban for Treating Preterm Labor A Randomized Controlled Trial. ResearchGate. [Link]
-
Atosiban and nifedipine in acute tocolysis: A comparative study. ResearchGate. [Link]
-
Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific Reports. [Link]
-
Atosiban and nifedipin for the treatment of preterm labor | Request PDF. ResearchGate. [Link]
-
Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. PMC - NIH. [Link]
-
Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor. PubMed. [Link]
-
A Comparative Study to Determine the Efficacy of Atosiban versus Nifedipine in Management of Preterm Labour. JCDR. [Link]
-
Study on Safety and Efficacy of Atosiban and Nifedipine in the Management of Threatened Preterm Labour. SSR Institute International Journal of Life Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 3. jcdr.net [jcdr.net]
- 4. researchgate.net [researchgate.net]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium ion channels in myometrium: molecular basis for forceful contractility [jstage.jst.go.jp]
- 7. A close look at the contraction and relaxation of the myometrium; the role of calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Oxytocin stimulates myometrial guanosine triphosphatase and phospholipase-C activities via coupling to G alpha q/11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiology, Pregnancy Contractions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific Lipopolysaccharide Serotypes Induce Differential Maternal and Neonatal Inflammatory Responses in a Murine Model of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Atosiban's Tocolytic Efficacy: A Comparative Guide for Preclinical Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Effective Tocolysis and the Role of Atosiban
Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality worldwide.[1] The development of effective and safe tocolytic agents—drugs used to suppress premature uterine contractions—is therefore a critical area of research.[2] Atosiban, a synthetic nonapeptide analogue of oxytocin, has emerged as a prominent tocolytic agent.[3][4] It functions as a competitive antagonist of oxytocin and vasopressin receptors, primarily the oxytocin receptor (OTR) in the myometrium.[3][5] By blocking oxytocin binding, Atosiban inhibits the downstream signaling cascade that leads to increased intracellular calcium levels and subsequent myometrial contractions.[4][5] This guide provides a comprehensive cross-validation of Atosiban's effects in various animal models, offering a comparative analysis of its performance and detailed experimental protocols to support preclinical research and development.
Mechanism of Action: A Molecular Perspective
Atosiban's tocolytic effect is rooted in its ability to competitively inhibit the binding of oxytocin to its G-protein coupled receptor on myometrial cells.[5][6] This blockade disrupts the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which is the primary signaling route for oxytocin-induced contractions.[4] The inhibition of this pathway leads to a reduction in the release of calcium from intracellular stores and a decrease in calcium influx, ultimately resulting in myometrial relaxation and the cessation of uterine contractions.[3]
Caption: Signaling pathway of oxytocin-induced myometrial contraction and Atosiban's mechanism of action.
Cross-Species Efficacy: A Comparative Analysis
The preclinical evaluation of tocolytic agents relies on various animal models that aim to replicate the physiological conditions of human preterm labor.[1][7] The choice of animal model is critical, as interspecies differences in reproductive physiology can significantly influence a drug's efficacy and safety profile.
Rodent Models: Foundational Insights
Rodent models, particularly mice and rats, are frequently used in the initial stages of tocolytic drug discovery due to their short gestation periods, well-characterized reproductive biology, and the availability of genetic manipulation techniques.[7][8]
-
Mifepristone-Induced Preterm Labor in Mice: This model is widely utilized to screen for tocolytic efficacy.[8] Mifepristone, a progesterone receptor antagonist, effectively induces preterm labor. In a study using this model, Atosiban, when used in combination with a natural product called mundulone, demonstrated a synergistic effect, significantly reducing preterm birth rates and allowing a majority of dams to deliver at term.[8]
-
Lipopolysaccharide (LPS)-Induced Preterm Labor: This model mimics infection-induced preterm labor, a significant cause of premature birth in humans.[9] Studies using this model have been employed to assess the anti-inflammatory and tocolytic effects of various agents.[9][10] While not specifically detailing Atosiban's performance in this model, it provides a relevant framework for its evaluation.
-
Stress-Induced Models in Rats: Chronic stress is a known risk factor for preterm delivery.[11] Studies in male rats have shown that chronic Atosiban treatment can modulate neuroendocrine functions under stress conditions, suggesting potential effects beyond tocolysis that warrant further investigation in pregnant models.[11]
Non-Human Primate Models: Bridging the Translational Gap
Non-human primates, such as the cynomolgus and rhesus monkeys, offer a closer physiological parallel to human pregnancy and parturition, making them invaluable for late-stage preclinical testing.[12][13]
-
Oxytocin-Induced Preterm Labor in Cynomolgus Monkeys: This model allows for the direct assessment of an oxytocin antagonist's ability to inhibit uterine contractions. In a head-to-head comparison, both Atosiban and another oxytocin antagonist, barusiban, effectively inhibited oxytocin-induced contractions.[12][14] However, barusiban demonstrated a significantly longer duration of action compared to Atosiban.[12][14]
-
Androstenedione-Induced Myometrial Contractions in Rhesus Monkeys: This model investigates the hormonal pathways leading to uterine contractions. A study showed that Atosiban effectively prevented androstenedione-induced myometrial contractions, highlighting the crucial role of oxytocin in this process.[13]
Other Animal Models: Expanding the Scope
-
Dairy Cows: While not a model for preterm labor, studies in dairy cows have demonstrated Atosiban's potent inhibitory effect on milk ejection, another oxytocin-mediated process.[15] This provides further evidence of its effectiveness as an oxytocin receptor antagonist across different species and physiological systems.
Comparative Performance with Other Tocolytics
In both clinical and preclinical settings, Atosiban's performance has been compared to other classes of tocolytic agents, including β-adrenergic agonists and calcium channel blockers.
-
vs. β-Adrenergic Agonists (e.g., Ritodrine, Fenoterol): Clinical trials have shown that Atosiban has comparable efficacy to β-agonists in delaying delivery but is associated with significantly fewer maternal cardiovascular side effects.[4][16][17]
-
vs. Calcium Channel Blockers (e.g., Nifedipine): Studies have indicated that Atosiban and nifedipine have similar efficacy in suppressing preterm labor.[3] However, some research suggests that Atosiban may have fewer failures within the first 48 hours of treatment.[3]
| Animal Model | Atosiban Efficacy | Comparator | Comparator Efficacy | Key Findings | Reference |
| Mouse (Mifepristone-induced) | Synergistic with mundulone | N/A | N/A | Combination therapy significantly improved tocolytic efficacy and reduced preterm birth rates. | [8] |
| Cynomolgus Monkey (Oxytocin-induced) | High efficacy (>95% inhibition) | Barusiban | High efficacy (>95% inhibition) | Barusiban had a significantly longer duration of action (>13 hours vs. 1-3 hours for Atosiban). | [12][14] |
| Cynomolgus Monkey (Oxytocin-induced) | High efficacy | Fenoterol (β-agonist) | Less effective than barusiban | Barusiban prolonged pregnancy more effectively than fenoterol. | [4][12] |
| Human (Clinical Trials) | Comparable to β-agonists | β-agonists (Ritodrine, etc.) | Comparable to Atosiban | Atosiban has a more favorable side-effect profile. | [4][16] |
| Human (Clinical Trials) | Comparable to nifedipine | Nifedipine | Comparable to Atosiban | Atosiban may have fewer early treatment failures. | [3] |
Experimental Protocols
Mifepristone-Induced Preterm Labor in Mice
This protocol is adapted from a study by E. et al. (2022).[8]
-
Animal Model: Use timed-pregnant CD-1 mice.
-
Induction of Preterm Labor: On day 15 of gestation, administer a subcutaneous injection of mifepristone (e.g., 30 µg) to induce preterm labor.[8]
-
Treatment Administration: Five hours after the onset of observable uterine contractions, administer Atosiban, the comparator drug, or vehicle control via subcutaneous injection.[8]
-
Monitoring: Continuously monitor the dams for the time of delivery of the first pup.
-
Data Analysis: Compare the latency to delivery between the different treatment groups.
Caption: Experimental workflow for the mifepristone-induced preterm labor model in mice.
Oxytocin-Induced Uterine Contractions in Non-Human Primates
This protocol is based on a study by Reinheimer et al. (2007).[12]
-
Animal Model: Use conscious, pregnant cynomolgus monkeys instrumented with telemetry for monitoring intrauterine pressure (IUP).
-
Induction of Contractions: Administer a continuous intravenous infusion of oxytocin at a dose sufficient to induce stable, submaximal uterine contractions (e.g., 5-90 mU/kg/h).[12]
-
Treatment Administration: Once stable contractions are achieved, administer Atosiban or the comparator drug as an intravenous bolus or infusion.
-
Monitoring: Continuously record IUP to measure the inhibition of uterine contractions.
-
Data Analysis: Calculate the percentage inhibition of IUP and the duration of action for each treatment.
Discussion and Future Directions
The cross-validation of Atosiban's effects in different animal models provides a robust preclinical foundation for its clinical use. Rodent models are invaluable for initial screening and mechanistic studies, while non-human primate models offer critical translational data due to their physiological similarity to humans.
While Atosiban has demonstrated a favorable safety profile compared to other tocolytics, particularly β-agonists, questions remain regarding its absolute efficacy in improving neonatal outcomes.[3] Furthermore, the observation that Atosiban may act as a biased agonist in certain tissues, potentially leading to pro-inflammatory effects, warrants further investigation.[18]
Future research should focus on:
-
Head-to-head comparisons of Atosiban with newer tocolytic agents in well-established animal models.
-
Investigating the long-term neonatal outcomes following in utero exposure to Atosiban.
-
Elucidating the potential for biased agonism and its clinical implications.
-
Exploring combination therapies that may enhance tocolytic efficacy while minimizing side effects.[8]
By continuing to refine our understanding of Atosiban's pharmacology in relevant preclinical models, we can better optimize its therapeutic use and pave the way for the development of next-generation tocolytics.
References
-
Wikipedia. Atosiban. [Link]
-
Flenady, V., et al. (2014). Oxytocin receptor antagonists for inhibiting preterm labour. Cochrane Database of Systematic Reviews, (6). [Link]
-
Vrachnis, N., et al. (2012). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology, 2012, 631084. [Link]
-
E., K., et al. (2022). Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy. Biomedicine & Pharmacotherapy, 153, 113398. [Link]
-
Nathanielsz, P. W., & C., G. (2012). Are animal models relevant to key aspects of human parturition? American Journal of Physiology-Endocrinology and Metabolism, 303(12), E1399–E1408. [Link]
-
Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology, 91(6), 565–575. [Link]
-
L., T., et al. (2023). Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific Reports, 13(1), 5649. [Link]
-
Elovitz, M. A., & Mrinalini, C. (2004). Animal models of preterm birth. Trends in Endocrinology and Metabolism, 15(10), 479–487. [Link]
-
Kumar, A., et al. (2020). Therapeutic Use of Tocolytic Drugs in Management of Dystocia in Different Species of Animals- A Review. International Journal of Livestock Research, 10(1), 14. [Link]
-
L., T., et al. (2023). Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific Reports, 13(1), 5649. [Link]
-
Reinheimer, T. M. (2007). Barusiban suppresses oxytocin-induced preterm labour in non-human primates. BMC Pregnancy and Childbirth, 7(Suppl 1), S15. [Link]
-
Figueroa, J. P., et al. (1996). The oxytocin antagonist atosiban prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey. Endocrinology, 137(8), 3302–3307. [Link]
-
Slusarz, M. J., et al. (2015). Effects of atosiban on stress-related neuroendocrine factors. Journal of Endocrinology, 226(3), 169–178. [Link]
-
Patel, D., et al. (2022). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence. Great Britain Journals Press. [Link]
-
P., R., et al. (2005). Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. The Journal of Clinical Endocrinology and Metabolism, 90(4), 2275–2281. [Link]
-
Husslein, P. (2002). Atosiban for preterm labour. Expert Opinion on Pharmacotherapy, 3(7), 939–945. [Link]
-
Patsnap. (2024). What are the side effects of Atosiban acetate? Patsnap Synapse. [Link]
-
S., K., et al. (2018). Oxidative Stress in Women Treated with Atosiban for Impending Preterm Birth. Oxidative Medicine and Cellular Longevity, 2018, 5452601. [Link]
-
Shrivastava, R., & K., V. (2021). Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus. Metabolism Open, 12, 100146. [Link]
-
Patel, D., et al. (2022). Atosiban as a tocolytic for the treatment of spontaneous preterm labor. ResearchGate. [Link]
-
De, A., et al. (2018). Tocolysis with atosiban: Experience in the management of premature labor before 24 weeks of pregnancy. ResearchGate. [Link]
-
Shrivastava, R., & K., V. (2021). Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus. ResearchGate. [Link]
-
P., W., et al. (2009). Atosiban versus betamimetics in the treatment of preterm labour in Germany: an economic evaluation. BMC Health Services Research, 9, 101. [Link]
-
Shrivastava, R., & K., V. (2021). Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus. Metabolism Open, 12, 100146. [Link]
-
Wellnitz, O., et al. (1999). Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows. Journal of Dairy Research, 66(1), 1–9. [Link]
-
National Center for Biotechnology Information. Atosiban. PubChem Compound Summary for CID 5311010. [Link]
Sources
- 1. Animal models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atosiban on stress-related neuroendocrine factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oxytocin antagonist atosiban prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atosiban versus betamimetics in the treatment of preterm labour in Germany: an economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Safety Profiles of Atosiban and Ritodrine for Tocolysis
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the preclinical safety profiles of Atosiban and Ritodrine, two tocolytic agents used to manage preterm labor. As researchers and drug development professionals, understanding the fundamental mechanistic differences between these compounds is crucial for interpreting their safety data and predicting clinical outcomes. This analysis moves beyond a simple list of adverse events to explore the causal relationships between each drug's mechanism of action and its resulting physiological effects, grounded in preclinical experimental evidence.
The Clinical Challenge: Halting Preterm Labor
Preterm birth is a primary contributor to neonatal morbidity and mortality worldwide.[1] The pharmacological challenge lies in effectively suppressing uterine contractions (tocolysis) without inducing significant maternal or fetal side effects. For decades, the therapeutic landscape was dominated by agents repurposed from other indications, which often carried substantial safety liabilities. Ritodrine, a beta-adrenergic agonist, was a cornerstone of tocolysis but has been largely superseded in many regions by drugs with more targeted mechanisms.[2] Atosiban, a specifically designed oxytocin antagonist, represents a more modern, mechanism-driven approach to tocolysis.[3][4] This guide will dissect the preclinical data that illuminates the profound safety advantages of target specificity.
A Tale of Two Pathways: Mechanisms of Action
The divergent safety profiles of Atosiban and Ritodrine are a direct consequence of their distinct molecular targets and signaling pathways. Ritodrine induces smooth muscle relaxation through a broad systemic mechanism, while Atosiban acts as a highly specific blocker of the primary pathway initiating uterine contractions during labor.
Atosiban: Targeted Antagonism of the Oxytocin Receptor
Atosiban is a synthetic peptide analogue of oxytocin.[5] It functions as a competitive antagonist at oxytocin receptors in the myometrium.[4][6][7][8] By blocking these receptors, Atosiban prevents the binding of endogenous oxytocin, thereby inhibiting the downstream signaling cascade that leads to myometrial cell contraction. This involves blocking the oxytocin-mediated release of inositol trisphosphate (IP3), which in turn reduces the release of intracellular calcium from the sarcoplasmic reticulum and subsequent calcium influx.[5][6][7] The result is a rapid and potent reduction in the frequency and force of uterine contractions.[6]
Ritodrine: Systemic Activation of β2-Adrenergic Receptors
Ritodrine is a beta-adrenergic agonist with a high affinity for β2-adrenergic receptors.[9][10] These receptors are widely distributed throughout the body, not only in the uterine smooth muscle but also in the smooth muscle of the respiratory tract, blood vessels, and in cardiac tissue.[9][11] When Ritodrine binds to β2-receptors on myometrial cells, it activates a Gs-protein coupled pathway. This stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates myosin light-chain kinase (MLCK).[10] This inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and cessation of contractions.[10]
Comparative Preclinical Safety Profiles
The fundamental difference between a targeted receptor antagonist and a systemic receptor agonist is starkly reflected in their preclinical safety data. The lack of uterine selectivity is the primary driver of Ritodrine's adverse effects.[11]
Maternal Cardiovascular Safety
Preclinical and clinical studies consistently demonstrate the superior cardiovascular safety of Atosiban.
-
Ritodrine: As a β2-agonist, Ritodrine predictably causes significant cardiovascular side effects. Its action on β2-receptors in the vasculature leads to vasodilation and hypotension, which triggers reflex tachycardia.[12] Direct stimulation of cardiac β-receptors further contributes to increased heart rate and palpitations.[11][13] These effects are dose-related and are a major limiting factor in its use.[14] In more severe instances, these effects can lead to pulmonary edema.[12][15] Multicenter trials have shown that maternal cardiovascular side effects are substantially lower in patients receiving Atosiban compared to Ritodrine (4.0% vs 84.3%).[16]
-
Atosiban: In contrast, Atosiban's high specificity for oxytocin receptors, which are not prevalent in the cardiovascular system, results in a minimal cardiovascular footprint.[3] Large-scale studies comparing Atosiban to beta-agonists found that cardiovascular adverse effects were considerably less frequent in the Atosiban groups.[4] The most commonly reported side effects for Atosiban are mild and non-cardiovascular, such as nausea and headache.[6][17]
Table 1: Comparison of Maternal Cardiovascular and Other Side Effects
| Parameter | Atosiban | Ritodrine | Mechanistic Rationale |
| Heart Rate | No significant effect | Significant Increase (Tachycardia) [12][13][18] | Ritodrine stimulates cardiac β-adrenergic receptors. |
| Blood Pressure | No significant effect | Decrease (Hypotension) [12][18] | Ritodrine causes vasodilation via β2-receptors on vascular smooth muscle. |
| Palpitations | Rare | Common [11][18] | Direct cardiac stimulation and reflex response to hypotension. |
| Pulmonary Edema | Very Rare | Known Risk [12][15] | Caused by cardiovascular fluid shifts and increased cardiac workload. |
| Metabolic Effects | No significant effect | Hyperglycemia, Hypokalemia [12][18] | β2-agonist stimulation affects glucose and potassium metabolism. |
| Other Effects | Nausea, headache[17] | Tremor, anxiety, headache[12] | Systemic β-adrenergic stimulation affects the central nervous system. |
Fetal and Neonatal Safety
The safety of the fetus is paramount. Both drugs cross the placenta, but their effects on the fetus differ dramatically.[5][19]
-
Ritodrine: Because Ritodrine crosses the placental barrier, it can directly stimulate fetal β2-adrenergic receptors.[11] The most common and predictable fetal side effect is tachycardia.[12][20][21] This can complicate fetal heart rate monitoring and be misinterpreted as a sign of fetal distress.[22][23] Neonatal issues such as hypoglycemia and hypotension have also been reported following in-utero exposure.[12][20][21]
-
Atosiban: Preclinical and clinical data show no significant adverse fetal effects with Atosiban.[3][4] Specifically, unlike beta-agonists, it has no notable effect on the baseline fetal heart rate.[4] This provides a clearer picture of fetal well-being during tocolytic therapy.
Table 2: Comparison of Fetal and Neonatal Safety Parameters
| Parameter | Atosiban | Ritodrine | Mechanistic Rationale |
| Fetal Heart Rate | No significant effect[3][4] | Significant Increase (Tachycardia) [12][20][21][22] | Ritodrine crosses the placenta and stimulates fetal cardiac β-receptors. |
| FHR Variability | No significant effect | Decrease in variability [22][23] | Systemic effect on fetal autonomic control. |
| Neonatal Glucose | No significant effect | Hypoglycemia [12][20][21] | Fetal hyperinsulinemia in response to maternal hyperglycemia. |
| Neonatal Cardiac | No significant effect | Arrhythmia, Hypotension [12] | Lingering effects of β-adrenergic stimulation. |
Experimental Protocol: Preclinical Cardiovascular Safety Assessment
To definitively compare the cardiovascular safety of tocolytic agents in a preclinical setting, a robust, well-controlled experimental design is essential. The following protocol outlines a standard approach using telemetry in a relevant animal model, which allows for the collection of high-fidelity data from conscious, unrestrained animals, thereby minimizing stress-induced artifacts.
Workflow for Telemetric Cardiovascular Monitoring
Sources
- 1. gynaecologyjournal.com [gynaecologyjournal.com]
- 2. Addressing a Broken Drug Pipeline for Preterm Birth: Why Early Preterm Birth is an Orphan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Atosiban - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bloomtechz.com [bloomtechz.com]
- 9. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]
- 10. What is Ritodrine Hydrochloride used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Tocolytic Drugs - D. El-Mowafi [gfmer.ch]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamics of ritodrine in pregnant women during preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ritodrine-induced rhabdomyolysis and psychiatric symptoms: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Double-blind, randomized, controlled trial of atosiban and ritodrine in the treatment of preterm labor: a multicenter effectiveness and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence - Great Britain Journals Press [journalspress.com]
- 18. fpnotebook.com [fpnotebook.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The safety of ritodrine hydrochloride: Adverse effects on fetuses and newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computerized evaluation of fetal heart rate during tocolytic treatment: comparison between atosiban and ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating the Specificity of Atosiban for the Oxytocin Receptor: A Comparative Guide for Researchers
In the landscape of reproductive medicine and neuroscience research, the precise modulation of the oxytocin system is of paramount importance. Atosiban, a synthetic peptide analogue of oxytocin, has been a valuable tool in both clinical and research settings for its ability to antagonize the oxytocin receptor (OTR). However, its utility and the interpretation of experimental results are critically dependent on a thorough understanding of its receptor specificity. This guide provides a comprehensive framework for validating the specificity of Atosiban, comparing its performance with other alternatives, and offering detailed experimental protocols to empower researchers in their drug development and scientific investigations.
The Imperative of Receptor Specificity in Oxytocin System Research
The oxytocin receptor is a G-protein coupled receptor (GPCR) that shares significant structural homology with the vasopressin receptor subtypes (V1a, V1b, and V2). This homology presents a significant challenge in the development of selective ligands. Cross-reactivity can lead to off-target effects, confounding experimental results and potentially causing unintended physiological responses. Therefore, rigorous validation of a ligand's specificity is not merely a procedural step but a cornerstone of robust scientific inquiry.
Atosiban is widely recognized as a competitive antagonist of the oxytocin receptor.[1][2] Its mechanism of action involves blocking the binding of endogenous oxytocin, thereby inhibiting the downstream signaling cascade that leads to physiological effects such as uterine contractions.[1] However, it is also known to interact with vasopressin receptors, a characteristic that necessitates careful consideration in experimental design and data interpretation.[3]
Comparative Binding Affinity Profile of Atosiban
A critical aspect of validating Atosiban's specificity is to quantify its binding affinity for the oxytocin receptor in comparison to its affinity for vasopressin receptors. Radioligand binding assays are the gold standard for determining these values, typically expressed as the inhibition constant (Ki).
A study by Manning et al. (2005) provides crucial data on the binding affinities of Atosiban at the human oxytocin and vasopressin V1a receptors.[4]
| Ligand | Receptor | Ki (nM) |
| Atosiban | Human Oxytocin Receptor (hOTR) | 76.4 |
| Atosiban | Human Vasopressin V1a Receptor (hV1aR) | 5.1 |
| Data from Manning et al., 2005.[4] |
This data quantitatively demonstrates that Atosiban possesses a significantly higher affinity for the human vasopressin V1a receptor than for the human oxytocin receptor, with a Ki value approximately 15 times lower for the V1a receptor. This underscores the importance of considering Atosiban as a dual OTR and V1aR antagonist in experimental design.
In comparison, other oxytocin receptor antagonists have been developed with improved selectivity. For instance, Nolasiban is a non-peptide antagonist that has been shown to be more selective for the oxytocin receptor over vasopressin receptors when compared to Atosiban.[5] Another antagonist, Barusiban, has also been noted for its high selectivity for the oxytocin receptor.[6]
Experimental Workflows for Specificity Validation
To ensure the trustworthiness and reproducibility of specificity data, well-controlled and validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays: a radioligand binding competition assay to determine binding affinity and a functional calcium flux assay to assess antagonist potency.
Signaling Pathway of the Oxytocin Receptor
The oxytocin receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many oxytocin-mediated physiological responses.
Oxytocin Receptor Signaling Pathway
Radioligand Binding Competition Assay
This assay determines the binding affinity (Ki) of a test compound (Atosiban) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the recombinant human oxytocin receptor or vasopressin receptors (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend them in ice-cold lysis buffer.
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Centrifuge the lysate at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-Oxytocin or a selective radiolabeled vasopressin receptor ligand).
-
Add increasing concentrations of unlabeled Atosiban to the wells.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the Atosiban concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Atosiban that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a functional measure of its potency (IC₅₀).
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., CHO-K1/OXTR) into a black, clear-bottom multi-well plate.[1]
-
Incubate the cells overnight to allow for attachment.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.
-
Incubate the plate in the dark to allow for dye uptake and de-esterification.
-
-
Antagonist Inhibition:
-
Prepare a dilution series of Atosiban.
-
Add the different concentrations of Atosiban to the wells containing the dye-loaded cells.
-
Incubate for a defined period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the agonist (e.g., oxytocin or vasopressin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Atosiban concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for the antagonist activity. An IC50 of 5 nM has been reported for Atosiban in inhibiting oxytocin-induced Ca2+ increase in myometrial cells.[2]
-
Conclusion: A Call for Rigorous Validation
The data and protocols presented in this guide underscore the necessity of a nuanced understanding of Atosiban's pharmacological profile. While it is an effective antagonist of the oxytocin receptor, its significant affinity for the vasopressin V1a receptor must be acknowledged and accounted for in experimental design and interpretation. For researchers investigating the specific roles of the oxytocin system, particularly in contexts where vasopressin signaling is also relevant, the use of more selective antagonists or the implementation of appropriate control experiments is crucial.
By employing the detailed experimental workflows outlined here, researchers can independently validate the specificity of Atosiban and other ligands, thereby enhancing the reliability and impact of their scientific contributions. This commitment to rigorous validation is paramount for advancing our knowledge of the complex and vital roles of the oxytocin and vasopressin systems in health and disease.
References
- Postina, R., Kojro, E., & Fahrenholz, F. (2000). Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin. Journal of Biological Chemistry, 271(50), 31593-31601.
- Dr.Oracle. (2025, October 30). What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist)
- Manning, M., Stoev, S., Chini, B., Durroux, T., Mouillac, B., & Guillon, G. (2005). Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban. Journal of Peptide Science, 11(10), 593-608.
- Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology, 91(4), 403-411.
-
Ilex Life Sciences. (n.d.). Atosiban: oxytocin receptor (OTR) antagonist peptide hormone. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinities of Atosiban and AVP analogues (I-IV). [Table]. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. Retrieved from [Link]
- Manning, M., et al. (2005). Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban. Journal of Peptide Science, 11(10), 593-608.
- Ilex Life Sciences. (n.d.). Atosiban: oxytocin receptor (OTR) antagonist peptide hormone.
- R&D Systems. (n.d.).
Sources
- 1. ilexlife.com [ilexlife.com]
- 2. rndsystems.com [rndsystems.com]
- 3. droracle.ai [droracle.ai]
- 4. Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tocolysis: A Comparative Guide to the Long-Term Effects of Atosiban Exposure
For Researchers, Scientists, and Drug Development Professionals
The management of preterm labor presents a significant clinical challenge, with the ultimate goal of improving neonatal outcomes by prolonging gestation. Tocolytic agents are a cornerstone of this management, but their long-term effects on both the mother and the developing fetus are a subject of ongoing research and critical consideration. This guide provides an in-depth comparative analysis of the long-term effects associated with Atosiban, a selective oxytocin-vasopressin V1a receptor antagonist, benchmarked against other commonly used tocolytics. We delve into the mechanistic underpinnings of its action, synthesize the available long-term clinical data, and provide detailed experimental methodologies for assessing these outcomes, empowering researchers to navigate this complex therapeutic landscape with evidence-based insights.
The Rationale for Tocolysis: A Delicate Balance
Preterm birth is a leading cause of neonatal morbidity and mortality, making the decision to intervene with tocolytic therapy a critical one.[1] The primary objective of tocolysis is to delay delivery for at least 48 hours, a crucial window to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity and to facilitate maternal transfer to a facility with a neonatal intensive care unit (NICU).[2] However, the ideal tocolytic agent should not only be effective in arresting uterine contractions but also possess a favorable safety profile with minimal short- and long-term adverse effects for both the mother and the child.
Atosiban: A Targeted Approach to Uterine Quiescence
Atosiban distinguishes itself from other tocolytics through its specific mechanism of action. It is a synthetic nonapeptide that acts as a competitive antagonist at oxytocin and vasopressin V1a receptors in the myometrium.[3][4] By blocking these receptors, Atosiban inhibits the oxytocin-mediated cascade that leads to uterine contractions.[3][5] This targeted approach is designed to minimize off-target effects, a significant concern with less specific tocolytic agents.
The Oxytocin Signaling Pathway and Atosiban's Point of Intervention
Oxytocin plays a pivotal role in initiating and maintaining uterine contractions during labor.[6][7] Its binding to the oxytocin receptor (OTR), a G-protein coupled receptor on myometrial cells, triggers a downstream signaling cascade.[1][8][9][10] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3, in turn, stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and activating the contractile machinery of the myometrial cells.[5][11] Atosiban directly competes with oxytocin for binding to the OTR, thereby preventing this entire signaling sequence and promoting uterine relaxation.[5][11]
Caption: Oxytocin signaling pathway leading to myometrial contraction and the inhibitory action of Atosiban.
Comparative Long-Term Effects on Offspring: The APOSTEL III Trial Follow-Up
The most robust evidence to date on the long-term neurodevelopmental outcomes of children exposed to Atosiban comes from the follow-up to the APOSTEL III trial. This multicenter randomized controlled trial directly compared the effects of Atosiban with the calcium channel blocker Nifedipine.
The follow-up study assessed children at 2.5 to 5.5 years of age and found no significant differences in the primary composite outcome of abnormal development between the two groups.[8] Abnormal development occurred in 30% of children in the nifedipine group and 38% in the atosiban group.[8] Furthermore, there were no significant differences in the separate outcomes of neurodevelopment, executive function, behavior, and general health.[8]
| Outcome Measure | Atosiban Group | Nifedipine Group | Odds Ratio (95% CI) |
| Abnormal Development (Composite) | 38% | 30% | 0.74 (0.41-1.34) |
| Neurodevelopmental Delay | No significant difference | No significant difference | Not reported |
| Executive Function Problems | No significant difference | No significant difference | Not reported |
| Behavioral Problems | No significant difference | No significant difference | Not reported |
| General Health Issues | No significant difference | No significant difference | Not reported |
| Data from the APOSTEL III follow-up study.[8] |
These findings suggest that from a neurodevelopmental perspective, neither Atosiban nor Nifedipine appears to be superior in the long term.[8] It is crucial to note that while reassuring, this study represents one of the few long-term follow-ups available for Atosiban, and further research is needed to corroborate these findings and investigate other potential long-term effects.
Long-Term Effects of Alternative Tocolytics
A comprehensive comparison requires an understanding of the long-term profiles of other tocolytic agents.
Nifedipine (Calcium Channel Blocker)
Long-term follow-up studies on children exposed to nifedipine in utero have generally been reassuring. One study following children up to 18 months of age found no impact on malformations, disease incidence, or motor function.[3] Another long-term study comparing children aged 9 to 12 years exposed to either nifedipine or the beta-agonist ritodrine found no significant differences in behavioral-emotional outcomes, quality of life, motor functioning, or education.[5] However, one study suggested that children prenatally exposed to maintenance tocolysis with nifedipine had poorer school performance at 12 years of age compared to placebo.[5]
Beta-Adrenergic Agonists (e.g., Ritodrine, Terbutaline)
The use of beta-agonists for tocolysis has declined due to a higher incidence of maternal side effects.[2] Long-term data on offspring are limited. One study found an association between in utero exposure to beta-agonists and delayed personal-social skills.[11] However, a systematic review concluded that there was no evidence of a significant increased risk of major birth defects or spontaneous abortion in pregnant women exposed to long-acting beta-agonists.[12]
Gaps in Knowledge and Future Research Directions
Despite the valuable insights from the APOSTEL III trial, significant gaps remain in our understanding of the long-term effects of Atosiban.
-
Limited Scope of Outcomes: Current long-term data for Atosiban are primarily focused on neurodevelopment. There is a lack of research on other potential long-term consequences for the offspring, such as metabolic, cardiovascular, and reproductive health.
-
Long-Term Maternal Health: The long-term effects of Atosiban on maternal health beyond the perinatal period are largely unknown.
-
Atosiban vs. Placebo: The ongoing APOSTEL 8 trial, which compares Atosiban to placebo, will provide crucial data on the absolute long-term effects of Atosiban.[7] The results of its 4-year follow-up are eagerly awaited.[7]
Experimental Protocols for Assessing Long-Term Outcomes
To ensure the scientific rigor and comparability of future studies, standardized and validated methodologies are essential.
Experimental Workflow for Long-Term Offspring Follow-Up
Caption: A generalized experimental workflow for long-term follow-up studies of children exposed to tocolytics in utero.
Step-by-Step Methodology for Neurodevelopmental Assessment (APOSTEL III Follow-Up as a Model)
-
Participant Recruitment:
-
Identify and contact the parents/guardians of all surviving children from the original randomized controlled trial cohort.
-
Obtain informed consent for participation in the long-term follow-up study.
-
-
Data Collection using Standardized Questionnaires:
-
Mail a package of validated, age-appropriate questionnaires to the parents/guardians. The APOSTEL III follow-up utilized this parent-reported method.[8]
-
Neurodevelopment: Utilize a tool like the Ages and Stages Questionnaire (ASQ) to screen for developmental delays in communication, gross motor, fine motor, problem-solving, and personal-social domains.
-
Executive Function: Employ a questionnaire such as the Behavior Rating Inventory of Executive Function – Preschool Version (BRIEF-P) to assess aspects like inhibition, working memory, and planning.
-
Behavioral and Emotional Problems: Use a comprehensive checklist like the Child Behavior Checklist (CBCL) to identify internalizing and externalizing behaviors.
-
General Health: Include a standardized health questionnaire, such as the Infant-Toddler Quality of Life Questionnaire (ITQOL), to gather information on the child's overall health and well-being.
-
-
Data Analysis:
-
Score the questionnaires according to their respective manuals.
-
Define a composite primary outcome for "abnormal development" based on scores exceeding a predetermined threshold on one or more of the questionnaires.
-
Compare the rates of the primary and secondary outcomes between the different treatment groups (e.g., Atosiban vs. Nifedipine) using appropriate statistical methods (e.g., logistic regression, odds ratios with 95% confidence intervals), adjusting for potential confounding variables.
-
Causality and Self-Validation: The strength of this protocol lies in its foundation on a randomized controlled trial, which minimizes selection bias. By comparing the long-term outcomes of groups that were initially randomized to different treatments, any observed differences are more likely to be attributable to the intervention itself. The use of validated and standardized assessment tools ensures the reliability and comparability of the data collected.
Conclusion and Future Perspectives
The current body of evidence, primarily driven by the APOSTEL III follow-up study, suggests that the long-term neurodevelopmental outcomes for children exposed to Atosiban in utero are comparable to those exposed to Nifedipine.[8] This provides a degree of reassurance for the use of Atosiban in clinical practice. However, it is imperative for the research community to acknowledge the existing knowledge gaps. Future research, including the much-anticipated results from the APOSTEL 8 follow-up, must broaden the scope of investigation to include a wider range of long-term outcomes for both children and mothers.[7] A comprehensive understanding of the long-term safety and efficacy of all tocolytic agents is essential for optimizing the management of preterm labor and ensuring the best possible long-term health for both mother and child.
References
- Vertex AI Search. (n.d.).
- Wikipedia. (2024).
- Busnelli, M., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. PubMed Central.
- Patsnap Synapse. (2024).
- MIMS Philippines. (n.d.).
- Saravanakumar, A., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed Central.
- Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. PubMed.
- Creative Diagnostics. (n.d.).
- Cortes, C., et al. (2018). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience.
- Immunoway. (n.d.).
- Papatsonis, D., et al. (2014).
- Houtzager, B. A., et al. (2006). Long-term follow up of children exposed in utero to nifedipine or ritodrine for the management of preterm labour.
- van Vliet, E. O., et al. (2020). Effects of tocolysis with nifedipine or atosiban on child outcome: follow-up of the APOSTEL III trial. PMC - NIH.
- van der Windt, L. I., et al. (2024). Atosiban versus placebo in the treatment of threatened preterm birth between 30 and 34 weeks gestation: study protocol of the 4-year APOSTEL 8 follow-up. PubMed.
- Al-Maawali, A., et al. (2021). Neurodevelopmental Outcomes Among Offspring Exposed to Corticosteroid and B2-Adrenergic Agonists In Utero. PMC - NIH.
- de Heus, R., et al. (2010). Critical appraisal and clinical utility of atosiban in the management of preterm labor. NIH.
- International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2024). Atosiban: a comprehensive approach to preterm labour management.
- Bortolus, R., et al. (2000). Nifedipine administered in pregnancy: effect on the development of children at 18 months. BJOG: An International Journal of Obstetrics & Gynaecology.
- MotherToBaby. (2023). Nifedipine (Procardia®). NCBI Bookshelf - NIH.
- Medical Dialogues. (2025).
- Chambers, C. D., et al. (2025). The Safety of Long-Acting Beta-Agonists in Pregnancy.
- Great Britain Journals Press. (2024). Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.
- van der Windt, L. I., et al. (2025).
- Gonzalez-Mesa, E., et al. (2018). Oxytocin Receptor Antagonist (Atosiban) in the Threat of Preterm Birth: Does It Have Any Effect on Breastfeeding in the Term Newborn?.
- Al-Omari, W. R., et al. (2006).
- Wilson, T. (2007).
- Al-Omari, W. R., et al. (2006). Atosiban and nifedipine in acute tocolysis: a comparative study.
- Gonzalez-Mesa, E., et al. (2018). Oxytocin Receptor Antagonist (Atosiban) in the Threat of Preterm Birth: Does It Have Any Effect on Breastfeeding in the Term Newborn?. PubMed.
- McAnulty, P. A., et al. (2004).
- Sfakianaki, A. K., & Norwitz, E. R. (2011). The Evidence Regarding Maintenance Tocolysis. PMC - NIH.
- Al-Maawali, A., et al. (2016). Short-Term Outcomes of Atosiban in the Treatment of Preterm Labour at the Sultan Qaboos University Hospital, Muscat, Oman: A tertiary care experience. NIH.
- Coomarasamy, A., et al. (2007). Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials. PubMed.
- Chambers, C. D., et al. (2025). Safety of Long-Acting Beta-Agonists in Pregnancy. Oxford Academic.
- Wójcik-Pędziwiatr, M., et al. (2020). Oxidative Stress in Women Treated with Atosiban for Impending Preterm Birth. PMC - NIH.
- Valenzuela-Alcaraz, B., et al. (2012).
- Beke, A., et al. (2012). Evaluation of maternal and neonatal outcomes after maintenance tocolysis: a retrospective study. PubMed.
- Valenzuela-Alcaraz, B., et al. (2011).
- Haas, D. M., et al. (2012). NIFEDIPINE FOR THE MANAGEMENT OF PRETERM LABOR: A SYSTEMATIC REVIEW AND METAANALYSIS. PMC - PubMed Central.
- Figueroa-Diesel, H., et al. (2006). Long‐term follow up of children exposed in utero to nifedipine or ritodrine for the management of preterm labour. Semantic Scholar.
- van Vliet, E. O., et al. (2020). Effects of tocolysis with nifedipine or atosiban on child outcome: follow up of the APOSTEL III trial.
- Williams, M. E., et al. (2024). Neurodevelopmental assessments used to measure preschoolers' cognitive development in Latin America: a systematic review.
- Pearson Clinical. (n.d.). Early Childhood Developmental & Preschool Assessments.
- Pearson Assessments. (n.d.). Early Childhood (Ages 0–3) Assessment Tools & Resources.
- New York State Department of Health. (n.d.). List of Developmental Assessment Instruments.
- Sauve, R., & Lee, S. K. (2006). Neonatal follow-up programs and follow-up studies: Historical and current perspectives. PMC - NIH.
- Marlow, N., et al. (2019). Assessment of long-term neurodevelopmental outcome following trials of medicinal products in newborn infants. PubMed.
- Marlow, N., et al. (2019). Assessment of long-term neurodevelopmental outcome following trials of medicinal products in newborn infants. PubMed Central.
- van der Heyden, J. L., et al. (2018).
- Duke Department of Pedi
- Rigshospitalet. (n.d.).
- Pediatrics. (2024).
- Zeitlin, J., et al. (2021).
- Sentilhes, L., et al. (2022).
- Williams, M. E., et al. (2024).
- Children. (2023).
- Vogel, J. P., et al. (2022). Tocolytics for delaying preterm birth: a network meta-analysis (0924). PMC.
- Casey, B. M., et al. (2024). Neurodevelopmental Outcomes After Late Preterm Antenatal Corticosteroids: The ALPS Follow-Up Study. PMC - PubMed Central.
Sources
- 1. Neonatal follow-up programs and follow-up studies: Historical and current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. "Neurodevelopmental assessments used to measure preschoolers' cognitive" by Meagan E. Williams, Elizabeth A. Corn et al. [hsrc.himmelfarb.gwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Early Childhood Developmental & Preschool Assessments | Pearson Clinical Assessment AU&NZ [pearsonclinical.com.au]
- 7. Early Childhood (Ages 0â3) Assessment Tools & Resources [pearsonassessments.com]
- 8. Long-term follow up of children exposed in utero to nifedipine or ritodrine for the management of preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tocolysis after preterm prelabor rupture of membranes and 5-year outcomes: a population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long‐term follow up of children exposed in utero to nifedipine or ritodrine for the management of preterm labour | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of maternal and neonatal outcomes after maintenance tocolysis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tosiben's Performance Against Novel Tocolytic Compounds: A Comparative Guide for Researchers
In the pursuit of effective and safe tocolytic therapies to manage preterm labor, researchers and clinicians are constantly seeking novel compounds with improved performance over existing options. This guide provides an in-depth, objective comparison of Tosiben (nolasiban), an oxytocin receptor antagonist, against a landscape of emerging tocolytic agents. By synthesizing preclinical and clinical data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to inform their research and development efforts.
The Clinical Imperative for Advanced Tocolytics
Preterm birth remains a significant global health challenge, contributing substantially to neonatal morbidity and mortality. Tocolytic agents aim to suppress uterine contractions, providing a crucial window for the administration of antenatal corticosteroids to improve fetal lung maturity. However, currently available tocolytics often present a trade-off between efficacy and maternal/fetal side effects. This underscores the urgent need for novel compounds with enhanced uterine selectivity and a more favorable safety profile.
This compound (Nolasiban): An Oxytocin Receptor Antagonist
This compound is an orally active, small molecule antagonist of the oxytocin receptor (OTR). Oxytocin plays a pivotal role in initiating and augmenting uterine contractions during labor.[1][2] By blocking the oxytocin receptor, this compound effectively inhibits the downstream signaling cascade that leads to myometrial contraction.
Mechanism of Action: Oxytocin Receptor Signaling
The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells primarily activates the Gαq/11 signaling pathway. This triggers a cascade of intracellular events culminating in uterine muscle contraction.[3][4]
Figure 1: Simplified signaling pathway of oxytocin-induced myometrial contraction and the inhibitory action of this compound.
Novel Tocolytic Compounds: A Mechanistic Overview
Several novel classes of compounds are under investigation for their tocolytic potential, each targeting different pathways involved in uterine contractility.
Next-Generation Oxytocin Receptor Antagonists
Building on the principle of oxytocin antagonism, newer agents aim for improved potency, selectivity, and pharmacokinetic profiles.
-
Atosiban: An intravenous peptide-based OTR antagonist, often used as a clinical comparator.[5][6]
-
Barusiban: A non-peptide OTR antagonist with high potency and a longer duration of action compared to Atosiban in preclinical models.[1][7][8]
-
Retosiban: An orally bioavailable non-peptide OTR antagonist that has shown promise in preclinical and early clinical studies.[9][10][11][12][13]
Potassium Channel Openers
These compounds hyperpolarize myometrial cell membranes, making them less excitable and reducing the likelihood of contraction. This represents a distinct mechanism of action compared to receptor antagonists.[4]
Figure 2: Mechanism of action of potassium channel openers in inducing myometrial relaxation.
Calcium Channel Blockers
By blocking the influx of extracellular calcium through L-type calcium channels, these agents directly interfere with a critical step in the muscle contraction process.[15][16][17][18]
-
Nifedipine: A dihydropyridine calcium channel blocker widely used off-label for tocolysis.[19][20][21][22][23]
Figure 3: Mechanism of action of calcium channel blockers in preventing myometrial contraction.
Prostaglandin F2α (PGF2α) Receptor Antagonists
PGF2α is another potent uterotonic agent, and its receptor (FP receptor) represents a promising target for tocolysis.[19][24][25][26][27][28]
-
AS604872: A selective FP receptor antagonist that has shown tocolytic activity in preclinical models.
Figure 5: Experimental workflow for the in vitro myometrial contractility assay.
Step-by-Step Methodology:
-
Tissue Acquisition: Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section. Immediately place the tissue in cold Krebs-bicarbonate solution.
-
Tissue Preparation: Carefully dissect the myometrial tissue to remove connective and vascular tissues. Cut the myometrium into longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Mount each myometrial strip in a multi-chamber organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas (95% O2, 5% CO2). Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a passive tension (e.g., 2 grams) to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.
-
Induction of Contractions (Optional): To study the effect on agonist-induced contractions, add a stimulating agent such as oxytocin or PGF2α to the organ bath to achieve stable, robust contractions.
-
Compound Administration: Once stable contractions are established (spontaneous or induced), add the test compound in a cumulative, stepwise manner (e.g., half-log increments from a low to a high concentration). Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next.
-
Data Acquisition: Continuously record the isometric force of contractions using a data acquisition system.
-
Data Analysis: Measure the frequency, amplitude, and area under the curve of contractions. Plot the percentage inhibition against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 or pA2 value.
In Vivo Murine Model of Preterm Labor
Animal models are crucial for evaluating the in vivo efficacy and safety of potential tocolytics. A commonly used model involves inducing preterm labor in mice.
Figure 6: Experimental workflow for the in vivo mouse model of preterm labor.
Step-by-Step Methodology:
-
Animal Model: Use timed-pregnant mice (e.g., CD-1 strain). The day a vaginal plug is observed is considered gestational day 1.
-
Induction of Preterm Labor: On gestational day 15, induce preterm labor by administering an agent such as mifepristone (an anti-progestin) or lipopolysaccharide (LPS) to mimic infection-induced preterm labor.
-
Drug Administration: Administer the test compound (e.g., this compound or a novel tocolytic) via an appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined time relative to the induction of labor. Include a vehicle control group.
-
Monitoring: Continuously monitor the mice for signs of labor and the time of delivery of the first pup. Record the number of live and stillborn pups.
-
Data Analysis: Compare the mean time to delivery and the rate of preterm birth between the treatment and control groups. Assess pup survival rates. Statistical analysis (e.g., Kaplan-Meier survival curves, t-tests) should be used to determine the significance of the findings.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the performance of this compound against a range of novel tocolytic compounds. While direct comparative clinical data is limited, the available preclinical and mechanistic information suggests that several promising avenues exist for the development of next-generation tocolytics.
Oxytocin receptor antagonists, including this compound and its successors, offer a targeted approach to inhibiting a key pathway in parturition. The oral bioavailability of compounds like this compound and Retosiban presents a significant advantage for potential clinical use. Meanwhile, agents targeting alternative pathways, such as potassium channels, calcium channels, and prostaglandin receptors, provide diverse strategies to achieve uterine quiescence.
Future research should focus on conducting head-to-head preclinical studies using standardized assays to generate directly comparable data on the potency and efficacy of these compounds. Furthermore, as these novel agents progress to clinical trials, a strong emphasis should be placed on evaluating not only their ability to prolong pregnancy but also their impact on maternal and neonatal outcomes. The ultimate goal is to identify and develop tocolytics that offer a superior balance of efficacy and safety, thereby improving the management of preterm labor and the health of both mother and child.
References
-
Arrowsmith, S., & Wray, S. (2014). Oxytocin: its mechanism of action and receptor signalling in the myometrium. Journal of Neuroendocrinology, 26(6), 356–369. [Link]
-
Bauknecht, A., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5792. [Link]
-
Goodwin, T. M., et al. (1996). The effect of the oxytocin antagonist atosiban on pregnant human myometrium in vitro. American Journal of Obstetrics and Gynecology, 174(4), 1337-1341. [Link]
-
Grigsby, P. L., et al. (2010). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Reproduction, 140(5), 759-769. [Link]
-
Husslein, P., et al. (2000). Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group. BJOG: An International Journal of Obstetrics & Gynaecology, 107(7), 843-849. [Link]
-
Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Journal of Pharmacology and Experimental Therapeutics, 360(2), 234-243. [Link]
-
Landgraf, R., & Neumann, I. D. (2004). Vasopressin and oxytocin release within the brain: a dynamic concept of multiple and variable modes of neuropeptide communication. Frontiers in Neuroendocrinology, 25(3-4), 150-176. [Link]
-
Pierzynski, P., et al. (2021). The mechanism of action of oxytocin antagonist nolasiban in ART in healthy female volunteers. Reproductive BioMedicine Online, 43(2), 247-255. [Link]
-
Riaposova, L., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14, 1150125. [Link]
-
Sivarajah, A., et al. (2022). Assessing the Potency of the Novel Tocolytics 2-APB, Glycyl-H-1152, and HC-067047 in Pregnant Human Myometrium. Reproductive Sciences, 29(10), 2959-2968. [Link]
-
Slattery, M. M., & Morrison, J. J. (2002). Preterm delivery. The Lancet, 360(9344), 1489-1497. [Link]
-
Thornton, S., et al. (2013). Tocolytics for delaying preterm birth: a network meta-analysis. Cochrane Database of Systematic Reviews, (6), CD004947. [Link]
-
Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology, 2011, 350546. [Link]
-
Wellings, J., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56715. [Link]
-
Worldwide Atosiban versus Beta-agonists Study Group. (2001). Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. BJOG: An International Journal of Obstetrics & Gynaecology, 108(2), 133-142. [Link]
-
Zeino, M., et al. (2011). The effect of combined tocolysis on in vitro uterine contractility in preterm labour. Ginekologia Polska, 82(9), 662-667. [Link]
-
Zhang, J., et al. (2014). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 149(1), 139-146. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641-3716. [Link]
-
Chollet, A., et al. (2007). Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor. BMC Pregnancy and Childbirth, 7(Suppl 1), S16. [Link]
-
Reinheimer, T. M., et al. (2005). Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275-2281. [Link]
-
Barnett, S. D., et al. (2020). Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy. FASEB Journal, 34(5), 6595-6608. [Link]
-
Di Renzo, G. C., et al. (2013). Calcium channel blockers as tocolytics: principles of their actions, adverse effects and therapeutic combinations. Current Pharmaceutical Design, 19(29), 5145-5152. [Link]
-
Haas, D. M., et al. (2014). Calcium channel blockers for inhibiting preterm labour and birth. Cochrane Database of Systematic Reviews, (6), CD002255. [Link]
-
Hudson, C. A., et al. (2016). Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys. Endocrinology, 157(8), 3294-3304. [Link]
-
You, X., et al. (2015). The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. Reproductive Sciences, 22(8), 986-993. [Link]
-
El-Garhy, A. M., et al. (2022). A novel potassium channel opener for spontaneous preterm birth prevention: Bringing the concepts together. La Clinica Terapeutica, 173(4), 345-350. [Link]
-
Morrison, J. J., et al. (1993). The effects of potassium channel openers on isolated pregnant human myometrium before and after the onset of labor: potential for tocolysis. American Journal of Obstetrics and Gynecology, 169(5), 1277-1285. [Link]
-
Xu, C., et al. (2013). Effects of PGF2α on the expression of uterine activation proteins in pregnant human myometrial cells from upper and lower segment. The Journal of Clinical Endocrinology & Metabolism, 98(12), 4966-4974. [Link]
-
Nassar, A. H., et al. (2009). Calcium channel blockers for the management of preterm birth: a review. American Journal of Perinatology, 26(8), 567-575. [Link]
-
Sivarajah, A., et al. (2022). Assessing the Potency of the Novel Tocolytics 2-APB, Glycyl-H-1152, and HC-067047 in Pregnant Human Myometrium. Reproductive Sciences, 29(10), 2959-2968. [Link]
-
Rezk, M., et al. (2016). A novel potassium channel opener (Nicorandil) for tocolysis in preterm labor: a randomized clinical trial. The Journal of Maternal-Fetal & Neonatal Medicine, 29(15), 2533-2536. [Link]
-
Brown, A. C., et al. (2011). An investigation into the combination of nifedipine with potassium channel openers as potential tocolytic therapy for preterm labour. Archives of Disease in Childhood - Fetal and Neonatal Edition, 96(Suppl 1), Fa6. [Link]
-
Pineda, J., et al. (2005). Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. The Journal of Clinical Endocrinology & Metabolism, 90(4), 2275-2281. [Link]
-
Brodt-Eppley, J., et al. (1996). The prostaglandin E2 and F2 alpha receptor genes are expressed in human myometrium and are down-regulated during pregnancy. The Journal of Clinical Endocrinology & Metabolism, 81(7), 2620-2626. [Link]
-
Brown, V. A., et al. (2017). Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study. British Journal of Clinical Pharmacology, 83(10), 2273-2283. [Link]
-
Thornton, S., et al. (2016). The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. Reproductive Sciences, 23(11), 1500-1507. [Link]
-
Conde-Agudelo, A., Romero, R., & Kusanovic, J. P. (2011). Nifedipine in the management of preterm labor: a systematic review and metaanalysis. American Journal of Obstetrics and Gynecology, 204(2), 134.e1-134.e20. [Link]
-
Goupil, E., et al. (2010). Targeting the prostaglandin F2α receptor for preventing preterm labor with azapeptide tocolytics. Journal of Medicinal Chemistry, 53(17), 6382-6393. [Link]
-
Hannan, N. J., et al. (2023). Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific Reports, 13(1), 5649. [Link]
-
Lamont, R. F., et al. (2016). Safety and Efficacy of Tocolytics for the Treatment of Spontaneous Preterm Labour. Current Pharmaceutical Design, 22(19), 2842-2856. [Link]
-
Haas, D. M., et al. (2012). Tocolytic therapy for preterm delivery: systematic review and network meta-analysis. BMJ, 345, e6226. [Link]
-
Jawdat, D., et al. (2012). The effect of combined tocolysis on in vitro uterine contractility in preterm labour. Ginekologia Polska, 83(9), 662-667. [Link]
-
Mackens, S., et al. (2021). Effect of the oxytocin receptor antagonist nolasiban on pregnancy rates in women undergoing embryo transfer following IVF: analysis of three randomised clinical trials. Human Reproduction, 36(4), 864-873. [Link]
-
Royal Hospital for Women. (2012). Nifedipine for Tocolysis - Protocol. [Link]
-
Lyell, D. J., et al. (2021). Nifedipine for Acute Tocolysis of Preterm Labor: A Placebo-Controlled Randomized Trial. Obstetrics and Gynecology, 138(1), 51-58. [Link]
-
Sharma, C., & Soni, A. (2017). Efficacy and Safety of Nifedipine as a Tocolytic Agent in Preterm Labor. Journal of Obstetrics and Gynaecology of India, 67(4), 266-271. [Link]
Sources
- 1. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxytocin antagonist atosiban prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fn.bmj.com [fn.bmj.com]
- 15. Calcium Channel Blockers as Tocolytics: Principles of Their Actions, Adverse Effects and Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium channel blockers for inhibiting preterm labour and birth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. Efficacy and Safety of Nifedipine as a Tocolytic Agent in Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 25. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The prostaglandin E2 and F2 alpha receptor genes are expressed in human myometrium and are down-regulated during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to Tofisopam Disposal
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the proper disposal of Tofisopam, a benzodiazepine derivative. Adherence to these protocols is essential for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment. This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each step, grounded in scientific principles and regulatory standards.
Understanding Tofisopam: Hazard Profile and Disposal Rationale
Tofisopam, while a valuable research compound, is classified as a hazardous substance requiring specific disposal protocols. It is recognized as being very toxic to aquatic organisms, making its proper containment and disposal a critical environmental responsibility.[1][2] Releasing Tofisopam into the environment, even in small quantities, can have detrimental effects on ecosystems.[1] Therefore, all waste containing Tofisopam must be treated as hazardous waste and managed in strict accordance with local, state, and federal regulations.[1][2]
The primary objective of the following disposal procedures is to neutralize or safely contain Tofisopam's hazardous properties, preventing its release into the environment and minimizing exposure risks to laboratory personnel.
The Hierarchy of Tofisopam Waste Management
A systematic approach to waste management is crucial for minimizing environmental impact. The following hierarchy should be applied to all Tofisopam-related waste streams:
-
Reduction: The most effective waste management strategy is to minimize the generation of waste in the first place. This can be achieved by carefully planning experiments to use the minimum required amount of Tofisopam.
-
Recycling: While uncommon for this type of chemical waste, it is worth consulting with the manufacturer to see if any recycling or take-back programs are available.[1]
-
Disposal: When reduction and recycling are not feasible, proper disposal is the final and critical step. This guide will focus on the correct procedures for the disposal of Tofisopam as hazardous waste.[1]
Step-by-Step Tofisopam Disposal Protocol
The following procedures provide a clear, actionable plan for the safe disposal of Tofisopam waste.
Personal Protective Equipment (PPE)
Before handling any Tofisopam waste, it is imperative to be outfitted with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles. | Protects against splashes or airborne particles of Tofisopam. |
| Hand Protection | Nitrile or latex rubber gloves. | Provides a barrier against skin contact. |
| Respiratory Protection | A dust respirator or NIOSH-approved respirator. | Necessary when handling powdered Tofisopam to prevent inhalation. |
| Body Protection | A laboratory coat or protective clothing. | Prevents contamination of personal clothing. |
Waste Segregation and Containerization
Proper segregation and containment are fundamental to preventing accidental chemical reactions and ensuring that waste is handled correctly by disposal services.
Step 1: Identify and Segregate Tofisopam Waste
-
All materials that have come into contact with Tofisopam, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be considered Tofisopam hazardous waste.
Step 2: Select an Appropriate Waste Container
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with Tofisopam.
Step 3: Label the Waste Container
-
The container must be clearly labeled with the words "Hazardous Waste," the name "Tofisopam," and the appropriate hazard symbols.
On-Site Storage and Disposal
The storage and ultimate disposal of Tofisopam waste must be conducted in a controlled and compliant manner.
Step 1: Temporary Storage in the Laboratory
-
Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.
Step 2: Engage a Licensed Hazardous Material Disposal Company
-
The primary and recommended method for the final disposal of Tofisopam waste is to use a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
Step 3: Documentation
-
Maintain a detailed record of the Tofisopam waste generated, including the quantity and date of disposal.
The following diagram illustrates the decision-making process for Tofisopam waste management:
Caption: Workflow for the proper disposal of Tofisopam waste.
Emergency Procedures for Tofisopam Spills
In the event of an accidental spill of Tofisopam, immediate and appropriate action is necessary to mitigate risks.
Minor Spills (Small Quantity of Powder)
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Personal Protection: Ensure you are wearing the appropriate PPE.
-
Containment: Use dry clean-up procedures to avoid generating dust.[1][3] A vacuum cleaner fitted with a HEPA filter is recommended.[1][3] Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[3]
-
Collection: Carefully sweep the material into a designated hazardous waste container.[1][3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all cleaning materials as hazardous waste.
Major Spills
-
Alert: Alert emergency responders and inform them of the location and nature of the spill.[1][3]
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
The logical flow for responding to a Tofisopam spill is as follows:
Sources
Navigating the Safe Handling of Tosiben: A Guide to Personal Protective Equipment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The effective and safe handling of any chemical compound in a laboratory setting is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural directives for handling Tosiben (Atosiban), a synthetic peptide oxytocin antagonist.[1] As a Senior Application Scientist, my aim is to equip you not just with a list of procedures, but with the rationale behind them, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Risks: Why Specialized PPE is Crucial
This compound, while a valuable tool in research and development, presents specific health and safety concerns that necessitate a robust PPE protocol. Safety Data Sheets (SDS) for Atosiban and its acetate form classify it as toxic if swallowed, in contact with skin, or inhaled.[2] Furthermore, it is suspected of damaging fertility or the unborn child.[3][4] These potential hazards underscore the importance of minimizing all routes of exposure.
The primary risks associated with handling this compound include:
-
Dermal Absorption: Direct skin contact can lead to systemic exposure.
-
Inhalation: Aerosolized particles of the compound, particularly in its powdered form, can be inhaled.
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.
-
Ocular Exposure: Splashes can cause eye irritation or absorption.
A thorough risk assessment should be conducted for all specific laboratory tasks involving this compound to determine if additional PPE is required.[5]
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is essential for creating a safe handling environment. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors. Must meet ANSI Z87.1 standards.[5] |
| Face Shield | Recommended in conjunction with safety goggles when there is a high risk of splashing, such as during the initial reconstitution of lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A dedicated, long-sleeved lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5] |
| Disposable Gown | For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is recommended.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[5] Given the toxicity of this compound, double-gloving is strongly advised, especially when handling concentrated solutions or the pure compound.[6] The outer glove should be removed immediately after any contact with the compound.[5] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[5] The type of respirator should be selected based on a thorough risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a framework for the safe handling of this compound, from preparation to disposal.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[7]
-
Surface Protection: Work surfaces should be covered with disposable, absorbent bench paper.
-
Avoid Dust Formation: When working with powdered this compound, handle it carefully to avoid creating airborne dust.[3]
-
Luer-Lock Syringes: To prevent accidental disconnection and spills, use syringes and fittings with Luer-lock connections.[7]
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat
-
Inner Gloves
-
Face Mask/Respirator
-
Safety Goggles/Face Shield
-
Outer Gloves (cuffs pulled over the sleeves of the gown)
Doffing Sequence:
-
Outer Gloves (peel off away from the body)
-
Gown/Lab Coat (peel off from the shoulders, turning it inside out)
-
Safety Goggles/Face Shield (handle by the earpieces or headband)
-
Face Mask/Respirator
-
Inner Gloves
-
Wash hands thoroughly with soap and water.
This sequence is designed to ensure that contaminated items are removed in an order that minimizes the risk of touching clean areas with contaminated gloves or clothing.
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE Selection Workflow for Handling this compound.
Disposal: A Final, Critical Step
Proper disposal of this compound and all contaminated materials is essential to protect both personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, and empty vials, must be disposed of as hazardous chemical waste.[8]
-
Containerization: Use designated, clearly labeled, and sealed hazardous waste containers.[8] For liquid waste, use a labeled, leak-proof container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the relevant hazard pictograms.[8]
-
Collection: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[8]
By adhering to these guidelines, researchers and drug development professionals can handle this compound with the confidence that they are protecting themselves, their colleagues, and the integrity of their work.
References
-
SOP: Hazardous Drugs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2025-11-13). Retrieved from [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP. Retrieved from [Link]
-
Safe handling of hazardous drugs - PMC - PubMed Central. Retrieved from [Link]
-
Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (2017-08-15). Retrieved from [Link]
-
Personal Protective Equipment - POGO Satellite Manual. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
PPE Requirements Hazardous Drug Handling. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS ATOSIBAN IMPURITY 2 - Cleanchem Laboratories. Retrieved from [Link]
-
UNIVERSITY OF UTAH HEALTH CARE HOSPITALS AND CLINICS POLICY MANUAL Safe Handling of Hazardous Drugs. (2010-05-19). Retrieved from [Link]
-
Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05). Retrieved from [Link]
-
Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem - NIH. Retrieved from [Link]
-
Atosiban SECTION 2: Hazards identification SECTION 3 - Polypeptide. Retrieved from [Link]
-
Tofacitinib | C16H20N6O | CID 9926791 - PubChem - NIH. Retrieved from [Link]
-
Benzoin | C14H12O2 | CID 8400 - PubChem - NIH. Retrieved from [Link]
Sources
- 1. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
